molecular formula C12H14N2O5 B030231 (4-Aminobenzoyl)-L-glutamic acid CAS No. 4271-30-1

(4-Aminobenzoyl)-L-glutamic acid

Katalognummer: B030231
CAS-Nummer: 4271-30-1
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: GADGMZDHLQLZRI-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Aminobenzoyl)-L-glutamic acid is a crucial biochemical intermediate and a potent inhibitor of folylpolyglutamate synthetase (FPGS). Its primary research value lies in the study of folate metabolism and the development of chemotherapeutic agents, particularly antifolates like methotrexate. As a glutamic acid conjugate of a key folate precursor, this compound competes with natural folate substrates for FPGS, an enzyme responsible for the intracellular retention and activation of folates and antifolate drugs. By inhibiting FPGS, researchers can investigate mechanisms of antifolate resistance and modulate the polyglutamylation process, which is critical for drug efficacy. This makes it an invaluable tool for probing the biochemical pathways of one-carbon transfer reactions, nucleotide biosynthesis, and for designing novel therapeutic strategies in oncology and inflammatory diseases. The high purity of our product ensures reliable and reproducible results in your enzymatic assays, cell culture studies, and metabolic research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADGMZDHLQLZRI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873641
Record name N-(4-Aminobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-30-1
Record name N-(4-Aminobenzoyl)-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(p-Aminobenzoyl)glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Aminobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-4-aminobenzoyl-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(P-AMINOBENZOYL)GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKY99A8HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(4-Aminobenzoyl)-L-glutamic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of (4-Aminobenzoyl)-L-glutamic acid. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key procedures.

Chemical Structure and Properties

This compound, also known as p-aminobenzoyl-L-glutamic acid (PABG), is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] It is a key intermediate in the synthesis of folic acid and the drug methotrexate.[2] Furthermore, it is a known metabolite of tetrahydrofolate, the active form of folate in the body.[3]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[4]
Synonyms N-(p-Aminobenzoyl)glutamic acid, PABGA, p-Aminobenzoyl-L-glutamic acid
CAS Number 4271-30-1
Molecular Formula C₁₂H₁₄N₂O₅[4]
Molecular Weight 266.25 g/mol [4]
Appearance White to off-white or beige powder/solid.
Melting Point ~175 °C (with decomposition)
Solubility Soluble in DMSO and methanol (B129727). Soluble in aqueous base and sparingly soluble in aqueous acid.[5]
pKa 3.50 ± 0.10 (Predicted)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from p-nitrobenzoic acid.[1][6] The first step is the acylation of L-glutamic acid with p-nitrobenzoyl chloride to form N-(4-nitrobenzoyl)-L-glutamic acid. The second step is the reduction of the nitro group to an amine, yielding the final product.[7]

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

  • Preparation of p-nitrobenzoyl chloride: p-Nitrobenzoic acid is reacted with an acylating chlorination agent, such as thionyl chloride or oxalyl chloride, often with a catalyst like DMF, in a suitable solvent like dichloroethane at reflux temperature.[1][6]

  • Condensation Reaction: The resulting p-nitrobenzoyl chloride solution is slowly added to a solution of sodium glutamate (B1630785) in water at a controlled temperature (e.g., 0-5 °C). The pH of the reaction mixture is maintained at approximately 8-9 by the concurrent addition of an aqueous sodium hydroxide (B78521) solution.[1]

  • Work-up: After the reaction is complete, the layers are separated, and the aqueous layer is acidified with hydrochloric acid to a pH of 1. This precipitates the N-(4-nitrobenzoyl)-L-glutamic acid, which is then filtered, washed with water, and dried.[1]

Step 2: Synthesis of this compound (Reduction)

  • Reaction Setup: N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol) is dissolved in methanol (118 g) in a reaction vessel.[7]

  • Catalyst and Reducing Agent: A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.59 g) is added to the solution.[7] Subsequently, a reducing agent such as ammonium (B1175870) formate (B1220265) (0.3 mol, 18.92 g) or hydrazine (B178648) hydrate (B1144303) is slowly added.[6][7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 30-40 minutes.[1][7]

  • Isolation and Purification: Upon completion of the reaction, the Pd/C catalyst is removed by filtration. The filtrate is then acidified to a pH of 3 with hydrochloric acid in methanol, which causes the product to crystallize.[7] The crystals of this compound are collected by filtration, washed with a small amount of cold methanol, and dried.[7] This process typically yields a product with high purity (>99% by HPLC).[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

  • General Protocol Outline:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed for optimal separation.

    • Detection: UV detection at a wavelength of approximately 287 nm is suitable for this compound.[3]

    • Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.22 or 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

  • General Considerations:

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for acquiring NMR spectra of this compound.

    • ¹H NMR: Expected signals would include those for the aromatic protons of the aminobenzoyl group, the methine proton of the glutamic acid backbone, and the methylene (B1212753) protons of the glutamic acid side chain.

    • ¹³C NMR: Expected signals would include those for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the carbons of the glutamic acid residue.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern for structural elucidation.

  • General Approach:

    • Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

    • Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.[4]

    • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. Key fragmentation patterns would likely involve the cleavage of the amide bond and losses of water and carbon dioxide from the carboxylic acid groups.[8]

Biological Role and Pathways

This compound is primarily recognized as a catabolite of folic acid. Folate is an essential B vitamin crucial for one-carbon metabolism, which is vital for the synthesis of nucleotides (and thus DNA), and for the methylation of DNA and other molecules.[9]

The breakdown of folate in the body can occur through the cleavage of the C9-N10 bond, which releases p-aminobenzoylglutamate (pABG) and a pteridine (B1203161) moiety.[10] Therefore, the levels of this compound in biological fluids can serve as an indicator of folate turnover and catabolism.[11]

In some bacteria, there is a specific metabolic pathway for the utilization of this compound. The abgT gene encodes a transporter protein that facilitates the uptake of p-aminobenzoyl-L-glutamate into the bacterial cell.[12] Once inside, the enzyme p-aminobenzoyl-glutamate hydrolase cleaves the amide bond, releasing p-aminobenzoate (PABA) and L-glutamate. The released PABA can then be used by the bacteria in their own folic acid synthesis pathway.[12]

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction p-Nitrobenzoic Acid p-Nitrobenzoic Acid p-Nitrobenzoyl Chloride p-Nitrobenzoyl Chloride p-Nitrobenzoic Acid->p-Nitrobenzoyl Chloride Acylating Agent (e.g., SOCl₂) N-(4-nitrobenzoyl)-L-glutamic acid N-(4-nitrobenzoyl)-L-glutamic acid p-Nitrobenzoyl Chloride->N-(4-nitrobenzoyl)-L-glutamic acid L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid->N-(4-nitrobenzoyl)-L-glutamic acid Condensation pH 8-9 Final Product (4-Aminobenzoyl)- L-glutamic acid N-(4-nitrobenzoyl)-L-glutamic acid->Final Product Pd/C, H₂ source (e.g., HCOOH·NH₃)

Caption: Workflow for the synthesis of this compound.

Role in Folate Catabolism

G Folic Acid Folic Acid Tetrahydrofolate Tetrahydrofolate Folic Acid->Tetrahydrofolate Reduction One-Carbon Metabolism One-Carbon Metabolism Tetrahydrofolate->One-Carbon Metabolism Co-enzyme Catabolism Catabolism Tetrahydrofolate->Catabolism C9-N10 Cleavage Pteridine Pteridine Catabolism->Pteridine PABG (4-Aminobenzoyl)- L-glutamic acid Catabolism->PABG

Caption: Simplified pathway of folate catabolism.

References

An In-depth Technical Guide to (4-Aminobenzoyl)-L-glutamic acid (CAS 4271-30-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Aminobenzoyl)-L-glutamic acid, also known as p-Aminobenzoyl-L-glutamic acid (pABG), a key chemical compound with significant roles in biological systems and analytical applications. This document details its physicochemical properties, synthesis methodologies, biological significance, and established experimental protocols, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Core Properties and Identification

This compound is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] It is recognized as a metabolite of tetrahydrofolate, a crucial B-vitamin.[2]

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical handling.

PropertyValueSource(s)
CAS Number 4271-30-1[3][4][5]
Molecular Formula C₁₂H₁₄N₂O₅[1][3][4][5]
Molecular Weight 266.25 g/mol [1][3][4][5][6]
Appearance White to off-white/beige powder or crystal[4][5]
Melting Point 169 - 175 °C (with decomposition)[3][4][7]
Solubility Water: Very soluble.[3] Approx. 1 mg/mL in PBS (pH 7.2).[2][8] Organic Solvents: Soluble in DMSO and Dimethylformamide (approx. 1 mg/mL).[8][9] Also soluble in Methanol (B129727).[5][2][3][5][8][9]
Density ~1.4 g/cm³[3][7]
pKa 3.60[3]
UV/Vis λmax 287 nm[2][8]
Storage Temperature -20°C or below is recommended for long-term stability.[4][5][9] Store at 4°C for shorter periods, protected from light.[10][4][5][9][10]

Synthesis and Chemical Reactions

The synthesis of this compound is a multi-step process, typically starting from p-nitrobenzoic acid. The general pathway involves acylation, condensation, and reduction.

General Synthesis Pathway

A common and efficient method for synthesizing this compound involves three main stages.[11][12]

  • Acyl Chlorination: p-Nitrobenzoic acid is converted to its more reactive acyl chloride derivative, p-nitrobenzoyl chloride. This is often achieved using a chlorinating agent like oxalyl chloride or solid phosgene (B1210022) (BTC) with DMF as a catalyst.[12][13]

  • Condensation: The resulting p-nitrobenzoyl chloride is reacted with L-glutamic acid (often as sodium glutamate (B1630785) in an aqueous solution) in a condensation reaction. The pH of the reaction is carefully controlled (typically pH 8-9) to facilitate the formation of N-(4-nitrobenzoyl)-L-glutamic acid.[12][14]

  • Reduction: The nitro group of the intermediate is reduced to a primary amine. A common method for this step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate.[11][12][13][15] The final product, this compound, is then isolated, typically by precipitation and filtration.[15]

Microwave-assisted protocols have been shown to significantly reduce reaction times for the condensation step from hours to minutes.[14]

G General Synthesis Workflow cluster_0 Step 1: Acyl Chlorination cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction A p-Nitrobenzoic Acid B p-Nitrobenzoyl Chloride A->B Oxalyl Chloride / BTC DMF (catalyst) D N-(4-nitrobenzoyl)- L-glutamic Acid B->D C L-Glutamic Acid C->D E (4-Aminobenzoyl)- L-glutamic Acid D->E Pd/C catalyst Ammonium Formate

A flowchart of the chemical synthesis process.

Biological Role and Applications

This compound holds a significant position in both biochemical pathways and laboratory applications.

Biological Significance
  • Folate Metabolism: It is a known folate catabolite, meaning it is a breakdown product of folic acid and its derivatives like tetrahydrofolate.[2][4] Its levels in plasma can increase in response to high folic acid intake.[2]

  • Microbiological Role: Certain bacteria that require p-aminobenzoate for growth can utilize this compound by first hydrolyzing it with the enzyme p-aminobenzoyl-glutamate hydrolase.[4]

  • Ergogenic Potential: As a derivative of an amino acid, it falls into a class of compounds that have been studied for their potential to influence anabolic hormone secretion, provide fuel during exercise, and support mental performance.[7][9]

Research and Industrial Applications
  • Folic Acid Synthesis: It serves as a crucial intermediate in the industrial synthesis of folic acid, an essential vitamin vital for cell growth and development.[11][12]

  • Analytical Chemistry: A primary application is its use as a derivatization agent for oligosaccharides.[14] By attaching this molecule, which has a strong UV-absorbing benzoyl group, to otherwise difficult-to-detect sugar chains, their analysis via methods like Capillary Zone Electrophoresis (CZE) and HPLC is greatly enhanced.[4][14]

  • Biochemical Research: The compound is used as a substrate or intermediate in biochemical assays and to study metabolic pathways involving amino acids and peptides.[14]

  • Other Potential Uses: It has been explored for use in creating fluorescent dyes and as a chelating agent for removing heavy metals.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis via Catalytic Reduction

This protocol details the reduction of the nitro-intermediate to the final amine product.[15]

Materials:

  • N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol)

  • Methanol (118 g)

  • 10% Palladium on Carbon (Pd/C) catalyst (0.59 g)

  • Ammonium formate (18.92 g, 0.3 mol)

  • Hydrochloric acid in methanol

Procedure:

  • Add N-(4-nitrobenzoyl)-L-glutamic acid and methanol to a suitable reaction vessel.

  • Stir the mixture until the solid is completely dissolved.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Slowly add the ammonium formate. An exothermic reaction may occur.

  • Stir the reaction mixture at room temperature for approximately 30-60 minutes. Monitor the reaction progress using an appropriate method (e.g., TLC).

  • Once the reaction is complete, remove the Pd/C catalyst by filtration.

  • Adjust the pH of the filtrate to 3 using hydrochloric acid in methanol. This will cause the product to precipitate.

  • Allow the mixture to stand for 30 minutes to ensure complete crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold methanol to remove impurities.

  • Dry the final product, N-(4-Aminobenzoyl)-L-glutamic acid, under vacuum. The expected yield is high, often exceeding 95%.[15]

Protocol 2: Derivatization of Oligosaccharides for HPLC/CZE Analysis

This protocol outlines the use of this compound (ABG) as a UV-absorbing tag for oligosaccharide analysis.[4][14]

Materials:

  • Oligosaccharide sample

  • This compound (ABG)

  • Sodium cyanoborohydride

  • DMSO and Acetic Acid

Procedure:

  • Reagent Preparation: Prepare a derivatization reagent by dissolving ABG and sodium cyanoborohydride in a mixture of DMSO and acetic acid.

  • Sample Preparation: Dissolve the oligosaccharide sample in water or a suitable buffer.

  • Derivatization Reaction: Mix the oligosaccharide solution with the derivatization reagent.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 2-4 hours) to allow the covalent attachment of ABG to the reducing end of the oligosaccharide via reductive amination.

  • Quenching/Cleanup (Optional): The reaction may be stopped or cleaned up using a simple extraction or dilution step, depending on the analytical method.

  • Analysis: The resulting solution containing the ABG-labeled oligosaccharides can be directly injected into an HPLC or CZE system for separation and quantification, with detection at or near 287 nm.[2][8]

G Oligosaccharide Derivatization Workflow A Oligosaccharide (Poor UV Absorbance) C Reductive Amination Reaction (Sodium Cyanoborohydride) A->C B This compound (Strong UV Chromophore) B->C D ABG-Labeled Oligosaccharide (Strong UV Absorbance) C->D E HPLC / CZE Separation D->E F UV Detection (~287 nm) E->F G Quantification F->G G Simplified Folate Catabolism Pathway Folate Folic Acid / Tetrahydrofolate (Active Coenzyme) OneCarbon One-Carbon Metabolism (e.g., DNA Synthesis, Methylation) Folate->OneCarbon donates 1C unit Catabolism Catabolism / Degradation Folate->Catabolism OneCarbon->Folate regenerates Pteridine Pteridine Derivatives Catabolism->Pteridine pABG This compound Catabolism->pABG

References

IUPAC name for (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2S)-2-[(4-Aminobenzoyl)amino]pentanedioic Acid

This technical guide provides a comprehensive overview of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. The guide details its chemical properties, synthesis, and biological relevance, with a focus on its role in folate metabolism and as a scaffold for drug design.

Chemical Identity and Properties

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid, also known as N-(4-Aminobenzoyl)-L-glutamic acid, is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] Its systematic IUPAC name is (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[1]
Synonyms N-(4-Aminobenzoyl)-L-glutamic acid, p-Aminobenzoyl-L-glutamic acid, PABGA[2]
CAS Number 4271-30-1[2]
Molecular Formula C₁₂H₁₄N₂O₅[1][2]
Molecular Weight 266.25 g/mol [1][2]
Appearance Off-white to beige powder[3]
Melting Point 173-174 °C (decomposes)[4]
Solubility Soluble in DMSO and dimethyl formamide (B127407) (~1 mg/mL), and in PBS (pH 7.2) (~1 mg/mL).[5][5]

Synthesis and Purification

The synthesis of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a critical process for its application in research and pharmaceutical development. Several methods have been reported, with a common strategy involving the reaction of a p-nitrobenzoyl derivative with L-glutamic acid, followed by the reduction of the nitro group.

Experimental Protocol: A General Two-Step Synthesis

This protocol outlines a common laboratory-scale synthesis of N-(4-Aminobenzoyl)-L-glutamic acid.

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

  • Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (B78521).[6]

  • Slowly add a solution of p-nitrobenzoyl chloride in a suitable organic solvent (e.g., dichloromethane) to the cooled solution of L-glutamic acid, while maintaining the pH between 8 and 9 with sodium hydroxide solution.[6]

  • Continue the reaction at room temperature for 1-3 hours.[6]

  • After the reaction is complete, separate the aqueous layer and acidify it with hydrochloric acid to a pH of 1 to precipitate the product.[6]

  • Filter the precipitate, wash with water, and dry to obtain N-(4-nitrobenzoyl)-L-glutamic acid.[6]

Step 2: Reduction of N-(4-nitrobenzoyl)-L-glutamic acid

  • Dissolve N-(4-nitrobenzoyl)-L-glutamic acid in methanol (B129727).[7]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[7]

  • Slowly add ammonium (B1175870) formate (B1220265) to the mixture.[7]

  • Stir the reaction mixture at room temperature for approximately 30 minutes.[7]

  • Monitor the reaction for completion (e.g., by TLC).

  • Upon completion, filter the mixture to remove the Pd/C catalyst.[7]

  • Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the final product.[7]

  • Filter the crystals, wash with a small amount of cold methanol, and dry to yield (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid.[7]

Table 2: Representative Yields and Purity from Synthesis

Synthesis StepStarting MaterialsKey ReagentsYieldPurity (by HPLC)Reference
AcylationL-glutamic acid, p-nitrobenzoyl chlorideSodium hydroxide97-99%98.0-98.4%[6]
ReductionN-(4-nitrobenzoyl)-L-glutamic acid10% Pd/C, Ammonium formate~96%>99%[7]

Biological Significance and Applications

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a key molecule in several biological contexts, most notably in the metabolism of folate and as a structural motif in drug design.

Role in Folate Metabolism

Folate (Vitamin B9) is an essential nutrient that, in its active tetrahydrofolate form, acts as a coenzyme in one-carbon transfer reactions necessary for the synthesis of nucleotides and the metabolism of amino acids. (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a known catabolite of folic acid.[8] Its formation occurs through the cleavage of the C9-N10 bond of folate. The levels of this compound can serve as a marker for folate degradation and turnover.[8] In humans, the resulting p-aminobenzoylglutamate can be further metabolized via acetylation by the enzyme arylamine N-acetyltransferase 1 (NAT1).[9]

Folate_Metabolism Folic Acid Folic Acid Tetrahydrofolate Tetrahydrofolate Folic Acid->Tetrahydrofolate DHFR p-Aminobenzoylglutamate (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid Folic Acid->p-Aminobenzoylglutamate Cleavage (C9-N10 bond) Folate Coenzymes Folate Coenzymes Tetrahydrofolate->Folate Coenzymes One-carbon metabolism Nucleotide Synthesis\nAmino Acid Metabolism Nucleotide Synthesis Amino Acid Metabolism Folate Coenzymes->Nucleotide Synthesis\nAmino Acid Metabolism N-acetyl-p-aminobenzoylglutamate N-acetyl-p-aminobenzoylglutamate p-Aminobenzoylglutamate->N-acetyl-p-aminobenzoylglutamate NAT1

Folate Catabolism Pathway
Application in Drug Development

The structural backbone of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a key component of several important drugs, including the anticancer agent methotrexate (B535133) and the antibacterial sulfonamides. Its derivatives are also being actively investigated for new therapeutic applications, particularly as antimalarial agents.

The enzyme dihydrofolate reductase (DHFR) is crucial for the folate pathway in the malaria parasite, Plasmodium falciparum (Pf-DHFR). Inhibiting this enzyme disrupts DNA synthesis and leads to parasite death. Derivatives of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid conjugated with other chemical moieties, such as 1,3,5-triazine (B166579), have been designed and synthesized as potent inhibitors of Pf-DHFR.[10][11] These compounds have shown significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[10][11]

PfDHFR_Inhibition cluster_parasite Plasmodium falciparum Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Pf-DHFR DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis Parasite Replication Parasite Replication DNA Synthesis->Parasite Replication ABG-Triazine Derivative ABG-Triazine Derivative Pf-DHFR Pf-DHFR ABG-Triazine Derivative->Pf-DHFR Inhibition

Mechanism of Pf-DHFR Inhibition

Table 3: In Vitro Antimalarial Activity of N-(4-aminobenzoyl)-L-glutamic Acid Derivatives

CompoundTargetChloroquine-Sensitive Strain (3D7) IC₅₀ (µM)Chloroquine-Resistant Strain (Dd2) IC₅₀ (µM)Reference
4d16Pf-DHFR13.25Not Reported[10]
4d38Pf-DHFRNot Reported14.72[10]
Df3Pf-DHFRNot Reported9.54 µg/mL[12]

Analytical Methodologies

Accurate quantification and characterization of (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid are essential for quality control in its synthesis and for its use in biological studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for assessing purity.[7] Additionally, thin-layer chromatography (TLC) coupled with densitometry has been used for its determination in pharmaceutical preparations of folic acid.[13] For analytical purposes, derivatization with reagents like dabsyl chloride can be employed to enhance detection in HPLC.[14]

Experimental Workflow: HPLC Analysis

HPLC_Workflow Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Injection Chromatographic Separation Chromatographic Separation HPLC System->Chromatographic Separation Mobile Phase UV Detector UV Detector Chromatographic Separation->UV Detector Elution Data Acquisition & Analysis Data Acquisition & Analysis UV Detector->Data Acquisition & Analysis Signal

HPLC Analysis Workflow

Conclusion

(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid is a multifaceted molecule with significant relevance in both fundamental biochemistry and applied pharmaceutical sciences. Its role as a catabolite provides insights into folate metabolism, while its chemical structure serves as a valuable platform for the development of novel therapeutics. The detailed methodologies for its synthesis and analysis provided in this guide are intended to support further research and development efforts in these areas.

References

molecular weight of (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular weight and physicochemical properties of (4-Aminobenzoyl)-L-glutamic acid. It includes a detailed experimental protocol for the determination of its molecular weight using mass spectrometry and features a visualization of its synthetic pathway. This document is intended for professionals in research and development, offering precise data and methodologies crucial for laboratory and clinical applications.

Core Physicochemical Data

This compound, a derivative of glutamic acid, is a key intermediate in the synthesis of folic acid and related compounds.[1][2][3] Its precise molecular characteristics are fundamental for its application in pharmaceutical synthesis and as a reference standard.

PropertyValueSource
Molecular Weight 266.25 g/mol [1][4][5][6][7][8][9]
Molecular Formula C₁₂H₁₄N₂O₅[1][4][10]
CAS Number 4271-30-1[1][4]
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[5]
Synonyms N-(p-Aminobenzoyl)glutamic Acid, PABGA[1][5]

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of this compound is critical for its identification and quality control. Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with Liquid Chromatography (LC-MS) is a powerful and commonly used technique for this purpose.[4][5][7]

Objective: To verify the molecular weight of a sample of this compound.

Materials and Instrumentation:

  • Sample of this compound

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Agilent 1290 Infinity II LC system (or equivalent)

  • Agilent InfinityLab LC/MSD XT (or equivalent) with an ESI source

  • Analytical column (e.g., ZORBAX RRHT StableBond C18, 2.1 x 50 mm)

  • Standard laboratory glassware and pipettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a water/acetonitrile mixture.

    • Dilute the stock solution to a final concentration of 10 µg/mL using Mobile Phase A.

  • Liquid Chromatography (LC) Parameters:

    • Column Temperature: 30 °C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-7 min: 95% to 5% B

      • 7-10 min: 5% B (re-equilibration)

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 4000 V

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-500

  • Data Acquisition and Analysis:

    • Acquire the mass spectra over the LC run time.

    • The expected ion to be observed for this compound (MW = 266.25) in positive ion mode is the protonated molecule [M+H]⁺ at an m/z of approximately 267.26.

    • Process the acquired data using appropriate software. The resulting spectrum should show a prominent peak at the expected m/z value, confirming the molecular weight of the compound.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of folic acid. A common synthetic route involves the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by the reduction of the nitro group to an amine.[1][6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product p_nitro p-Nitrobenzoyl chloride condensation Condensation Reaction p_nitro->condensation l_glutamic L-Glutamic acid l_glutamic->condensation intermediate N-(4-nitrobenzoyl)-L-glutamic acid condensation->intermediate Step 1 reduction Nitro Group Reduction (e.g., with Pd/C, H₂) final_product This compound reduction->final_product intermediate->reduction Step 2

Synthetic pathway of this compound.

The diagram above illustrates the logical flow of the synthesis of this compound. The process begins with the condensation of p-nitrobenzoyl chloride and L-glutamic acid to form an intermediate, N-(4-nitrobenzoyl)-L-glutamic acid. This intermediate then undergoes a reduction of the nitro group to yield the final product.

References

The Biological Role of (4-Aminobenzoyl)-L-glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid (PABA-Glu), is a dipeptide of significant biological interest. It serves as a crucial intermediate in the biosynthesis of folates (Vitamin B9), essential cofactors in one-carbon metabolism. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its role in metabolic pathways, its interaction with key enzymes, and its applications in biomedical research. This document includes quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as an in-depth resource for the scientific community.

Introduction

This compound is formed by the condensation of p-aminobenzoic acid (PABA) and L-glutamic acid. Its primary biological significance lies in its role as a central building block in the synthesis of dihydrofolate, the precursor to tetrahydrofolate and other essential folate coenzymes. These coenzymes are vital for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, making them indispensable for cell growth and division.

Beyond its function in folate biosynthesis, this compound is also a key catabolite of folate metabolism.[1][2] The measurement of its levels in biological fluids can serve as an indicator of folate turnover and status in the body.[3] Furthermore, its structural similarity to portions of potent dihydrofolate reductase (DHFR) inhibitors like methotrexate (B535133) has made it a subject of interest in drug development.[1] This guide will explore these multifaceted roles in detail.

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄N₂O₅[1]
Molecular Weight 266.25 g/mol [1]
Appearance Off-white to beige powder[1]
Melting Point 175 °C (decomposes)[1]
Solubility Soluble in DMSO (100 mg/mL)[4]
Storage Temperature -20°C[1]

Biological Functions and Metabolic Pathways

Role in Folate Biosynthesis

In many microorganisms and plants, this compound is a key intermediate in the de novo synthesis of dihydrofolate. The pathway involves the enzymatic coupling of p-aminobenzoic acid (PABA) with L-glutamic acid, followed by the addition of a pteridine (B1203161) moiety.

Folate_Biosynthesis PABA p-Aminobenzoic Acid (PABA) PABA_Glu This compound PABA->PABA_Glu Glu L-Glutamic Acid Glu->PABA_Glu DHF Dihydrofolate (DHF) PABA_Glu->DHF Pteridine Dihydropterin pyrophosphate Pteridine->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase

Caption: Simplified overview of the role of this compound in dihydrofolate synthesis.

Folate Catabolism

In mammals, this compound is a product of folate catabolism. The breakdown of tetrahydrofolate and other folates results in the cleavage of the C9-N10 bond, releasing a pteridine and this compound.[2] The latter can be further metabolized, including acetylation, before excretion.[5]

Folate_Catabolism THF Tetrahydrofolate (THF) Cleavage C9-N10 Bond Cleavage THF->Cleavage Pteridine Pteridine Cleavage->Pteridine PABA_Glu This compound Cleavage->PABA_Glu Acetylation Acetylation PABA_Glu->Acetylation Excretion Urinary Excretion PABA_Glu->Excretion APABG Acetamidobenzoylglutamate (apABG) Acetylation->APABG APABG->Excretion

Caption: Catabolic pathway of tetrahydrofolate leading to this compound.

Interaction with Dihydrofolate Reductase (DHFR)
Bacterial Metabolism

Certain bacteria possess the enzyme p-aminobenzoyl-glutamate hydrolase (PGH), which cleaves this compound into p-aminobenzoic acid and L-glutamate.[1] This allows these bacteria to utilize this folate breakdown product as a source of PABA for their own folate synthesis.[2]

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for enzymes that metabolize this compound.

EnzymeOrganismSubstrateKₘ (µM)Specific ActivityReference(s)
p-Aminobenzoyl-glutamate Hydrolase (PGH)Escherichia colip-Aminobenzoyl-L-glutamate60 ± 0.0863,300 ± 600 nmol min⁻¹ mg⁻¹[7][8]
pABAGlu HydrolaseArabidopsis thaliana (roots)p-Aminobenzoyl-L-glutamate370Not Reported
In Vivo Concentrations and Excretion Rates

Levels of this compound and its acetylated form are indicative of folate status.

AnalyteMatrixSubject GroupConcentration / Excretion RateReference(s)
Total Folate Catabolites (pABG + apABG)SerumHealthy Volunteers (n=5)11.9 ± 7.6 nmol/L
Total Folate Catabolites (pABG + apABG)UrineHealthy Volunteers (n=5)2.9 ± 2.3 µmol/L
Folate Catabolite ExcretionUrineNon-pregnant Women136.4 µ g/day
Folate Catabolite ExcretionUrinePregnant Women (3rd Trimester)349.1 µ g/day

Experimental Protocols

Quantification of this compound in Serum and Urine by LC-MS/MS

This protocol is adapted from a method for the routine clinical analysis of folate catabolites.

5.1.1. Materials

  • LC-MS/MS system with a Biorad CAT/MET analytical column

  • d3-glutamic acid (internal standard)

  • 6N HCl

  • Acetonitrile (B52724)

  • This compound and acetamidobenzoylglutamate standards

5.1.2. Sample Preparation

  • To 200 µL of serum or urine, add 2 µL of 1 mmol/L d3-glutamic acid.

  • Acidify the samples by adding 4 µL of 6N HCl.

  • Precipitate proteins by adding 2 volumes (412 µL) of acetonitrile for serum or 30 volumes (6.18 mL) for urine.

  • Centrifuge the samples at 1900 x g for 10 minutes.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

5.1.3. LC-MS/MS Conditions

  • Column: Biorad CAT/MET analytical column

  • Detection: Selective multiple ion monitoring (SRM) of the respective transitions for pABG, apABG, and the internal standard.

  • Quantification: Based on a linear calibration curve generated from standards. The limit of quantification is typically around 10 nmol/L.

LCMS_Workflow Start Serum/Urine Sample Add_IS Add Internal Standard (d3-Glu) Start->Add_IS Acidify Acidify with HCl Add_IS->Acidify Precipitate Precipitate with Acetonitrile Acidify->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analysis Data Acquisition and Quantification Inject->Analysis

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Enzymatic Assay for p-Aminobenzoyl-glutamate Hydrolase (PGH)

This protocol is based on the spectrophotometric assay for E. coli PGH.[8]

5.2.1. Materials

  • Spectrophotometer capable of reading at 284 nm

  • 50 mM Tris buffer, pH 8.5, containing 10 mM β-mercaptoethanol and 5 mM MnCl₂

  • This compound (substrate)

  • Purified PGH enzyme

  • 1.0 M sodium citrate, pH 5.5 (quenching solution)

  • Ethyl acetate (B1210297)

5.2.2. Assay Procedure

  • Prepare reaction mixtures (5 mL) containing the Tris buffer and various concentrations of the substrate.

  • Initiate the reaction by adding the PGH enzyme.

  • At timed intervals (e.g., 1, 2, 3, 4, and 5 minutes), take 0.5 mL aliquots and quench the reaction with 0.5 mL of 1.0 M sodium citrate.

  • Extract the product, p-aminobenzoic acid, into 2 mL of ethyl acetate.

  • Measure the absorbance of the ethyl acetate layer at 284 nm.

  • Calculate the concentration of the product using the molar extinction coefficient of p-aminobenzoic acid (13,400 M⁻¹ cm⁻¹).

Fluorescent Labeling of Oligosaccharides

This compound can be used as a UV-absorbing and fluorescent tag for the analysis of oligosaccharides by capillary zone electrophoresis (CZE) or HPLC. The labeling is achieved through reductive amination.

5.3.1. Materials

  • This compound

  • Oligosaccharide sample

  • Sodium cyanoborohydride (reducing agent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetic acid

5.3.2. Labeling Procedure

  • Dissolve the oligosaccharide sample in a solution of this compound in DMSO containing acetic acid.

  • Add a freshly prepared solution of sodium cyanoborohydride in DMSO.

  • Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for several hours.

  • The labeled oligosaccharides can then be purified and analyzed by CZE or HPLC with UV or fluorescence detection.

Conclusion

This compound is a molecule of central importance in the biochemistry of one-carbon metabolism. Its role as a precursor in folate biosynthesis in some organisms and as a catabolite in others highlights its diverse biological functions. The analytical methods detailed in this guide provide robust tools for its quantification, enabling further research into folate metabolism and its implications for human health and disease. The use of this compound as a research tool, for instance as a fluorescent tag, further underscores its value to the scientific community. Future research may focus on elucidating the precise binding kinetics of this molecule with DHFR and other folate-related enzymes, which could provide valuable insights for the design of novel therapeutics.

References

(4-Aminobenzoyl)-L-glutamic Acid as a Folate Catabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B vitamin, plays a critical role in numerous metabolic processes, including one-carbon metabolism, which is vital for DNA synthesis, repair, and methylation. The catabolism of folate is a key aspect of its homeostasis, and (4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamate (PABG), is a primary product of this breakdown. This technical guide provides a comprehensive overview of PABG as a folate catabolite, detailing its formation, metabolic fate, and analytical determination. The guide also explores its relevance in the context of drug development, particularly in the synthesis of antifolates and as a potential area of interest for antimalarial therapies.

Folate Catabolism and the Formation of this compound

The breakdown of folate primarily occurs through the oxidative cleavage of the C9-N10 bond, which links the pteridine (B1203161) ring to the p-aminobenzoic acid moiety. This cleavage is generally considered to be a spontaneous, non-enzymatic process, reflecting the intrinsic instability of folate molecules.[1] This reaction yields a pterin (B48896) and p-aminobenzoyl-L-glutamate (PABG).[2]

In humans, PABG is further metabolized, predominantly through acetylation, to form p-acetamidobenzoyl-L-glutamate (apABG). This acetylated form is the major folate catabolite excreted in urine, accounting for over 85% of the total catabolites.[2] The levels of these catabolites in biological fluids can serve as indicators of folate turnover and status.

dot

Caption: Folate Catabolism Pathway to PABG and apABG.

Quantitative Data

The concentrations of PABG and its acetylated form, apABG, in biological fluids are important indicators of folate status and metabolism. The following tables summarize quantitative data from various studies.

Table 1: Concentrations of Folate Catabolites in Human Plasma and Serum

AnalyteMatrixPopulationConcentration (nmol/L)Reference
Total CatabolitesSerumHealthy Volunteers (n=5)11.9 ± 7.6[3]
Total CatabolitesSerumPatients tested for PTH (n=11)20.4 ± 23.8[3]
Total CatabolitesSerumPregnant Women (n=18)11.4 ± 8.7[3]
pABGPlasmaHealthy VolunteerDetectable[4]

Table 2: Concentrations of Folate Catabolites in Human Urine

AnalytePopulationFolate IntakeConcentration (nmol/L or µmol/L)Reference
Total CatabolitesHealthy Volunteers (n=5)Not specified2.9 ± 2.3 µmol/L[3]
Total CatabolitesPatients tested for urinary catecholamines (n=19)Not specified581.8 ± 368.4 nmol/L[3]
pABG + apABGPregnant Women (n=12)450 µ g/day 86 ± 32 nmol/day[5]
pABG + apABGPregnant Women (n=12)850 µ g/day 148 ± 20 nmol/day[5]
pABG + apABGPostmenopausal Women (n=10)56 µ g/day Molar ratio to intake: 3.0 ± 0.55[2]
pABG + apABGPostmenopausal Women (n=10)516 µ g/day Molar ratio to intake: 0.33 ± 0.054[2]

Table 3: Kinetic Parameters of p-Aminobenzoyl-L-glutamate Hydrolase (PGH)

OrganismKm for PABG (µM)Specific Activity (nmol min-1 mg-1)Reference
Escherichia coli60 ± 0.0863,300 ± 600[6]
Plants (Arabidopsis)370Not reported[7]

Experimental Protocols

Quantification of PABG and apABG in Human Urine by LC-MS/MS

This protocol provides a general framework for the analysis of PABG and apABG. Specific parameters may require optimization based on the instrumentation used.

dot

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample (e.g., 80-200 µL) Add_IS Add Internal Standards (e.g., d3-Glu, [13C5]-pABG) Urine_Sample->Add_IS Acidify Acidify (e.g., 6N HCl) Add_IS->Acidify Precipitate Protein Precipitation (e.g., Acetonitrile) Acidify->Precipitate Centrifuge Centrifuge (e.g., 1900 x g, 10 min) Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject Supernatant (e.g., 10 µL) Collect_Supernatant->Inject LC_Separation LC Separation (e.g., C18 or specialized column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of urinary folate catabolites.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples.

    • To 200 µL of urine, add an internal standard (e.g., 2 µL of 1 mmol/L d3-glutamic acid).[3] Stable isotope-labeled internal standards such as [13C5]-pABG are also highly effective.[4]

    • Acidify the sample with 4 µL of 6N HCl.[3]

    • Precipitate proteins by adding 30 volumes of acetonitrile (B52724) (for urine).[3]

    • Vortex and centrifuge the samples at 1900 x g for 10 minutes.[3]

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column or a specialized column like the Biorad CAT/MET analytical column can be used.[3][8]

      • Mobile Phase: A gradient elution with a mobile phase system such as 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) or acetonitrile (B) is common.

      • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

      • Injection Volume: 10 µL.[3]

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Representative MRM transitions should be optimized for the specific instrument.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations of PABG and apABG.

    • The concentration of the analytes in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

p-Aminobenzoyl-L-glutamate Hydrolase (PGH) Enzyme Assay

This spectrophotometric assay measures the activity of PGH by quantifying the p-aminobenzoate (PABA) produced from the hydrolysis of PABG.

dot

PGH_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Product Detection Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, MnCl2, PABG) Add_Enzyme Initiate with Enzyme (e.g., purified PGH) Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate (e.g., 37°C) Add_Enzyme->Incubate Quench_Reaction Quench Aliquots over Time (e.g., with Sodium Citrate) Incubate->Quench_Reaction Extract_PABA Extract PABA (e.g., with Ethyl Acetate) Quench_Reaction->Extract_PABA Measure_Absorbance Measure Absorbance of PABA (e.g., at 284 nm) Extract_PABA->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for the p-Aminobenzoyl-L-glutamate Hydrolase (PGH) assay.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing 10 mM β-mercaptoethanol and 10 mM MgSO4 or 2 mM MnCl2.[6]

    • Add the substrate, p-aminobenzoyl-L-glutamate (PABG), to the desired final concentration (e.g., 50 µM).[6]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme source (e.g., purified PGH or a crude cell extract).

    • Incubate the reaction mixture at 37°C.[6]

    • At specific time intervals, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of 1.0 M sodium citrate, pH 5.5.[6]

  • Product Detection:

    • Extract the product, p-aminobenzoate (PABA), from the quenched reaction mixture with an organic solvent such as ethyl acetate (B1210297).

    • Measure the absorbance of the ethyl acetate layer containing PABA at 284 nm.[6]

  • Activity Calculation:

    • The amount of PABA produced is calculated using its molar extinction coefficient (ε = 13,400 M-1cm-1 at 284 nm in ethyl acetate).[6]

    • The enzyme activity is expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

Relevance in Drug Development

Synthesis of Methotrexate (B535133)

This compound is a crucial intermediate in the synthesis of methotrexate, a widely used chemotherapeutic agent and immunosuppressant. Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides. The synthesis of methotrexate involves the coupling of a pteridine derivative with a side chain derived from p-aminobenzoyl-L-glutamic acid.

Antimalarial Drug Development

The folate biosynthetic pathway is a well-established target for antimalarial drugs because, unlike humans who obtain folate from their diet, the malaria parasite, Plasmodium falciparum, can synthesize folate de novo.[1][5] This pathway relies on the synthesis of p-aminobenzoic acid (PABA), the precursor to the p-aminobenzoyl-L-glutamate moiety of folate.

Two key enzymes in this pathway are:

  • Dihydropteroate synthase (DHPS): This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with a pterin precursor.[3] Sulfonamide drugs act as competitive inhibitors of DHPS by mimicking PABA.[9]

  • Dihydrofolate reductase (DHFR): This enzyme reduces dihydrofolate to tetrahydrofolate, the active form of the vitamin.[2] Pyrimethamine is an example of a DHFR inhibitor used to treat malaria.

Because P. falciparum can synthesize its own PABA, the enzymes involved in PABA synthesis, such as aminodeoxychorismate lyase, are also considered potential targets for novel antimalarial drugs.[1] Inhibiting the production of PABA would starve the parasite of a crucial precursor for folate synthesis, thereby hindering its growth and replication.

dot

Antimalarial_Targets Chorismate Chorismate PABA_synthesis PABA Synthesis (e.g., Aminodeoxychorismate lyase) Chorismate->PABA_synthesis PABA p-Aminobenzoic Acid (PABA) PABA_synthesis->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS inhibit Pyrimethamine Pyrimethamine Pyrimethamine->DHFR inhibit Novel_Inhibitors Novel PABA Synthesis Inhibitors Novel_Inhibitors->PABA_synthesis inhibit

Caption: Folate pathway in P. falciparum and targets for antimalarial drugs.

Conclusion

This compound is a significant folate catabolite, and its measurement, along with its acetylated derivative, provides valuable insights into folate homeostasis. The analytical methods for their quantification are well-established, primarily relying on LC-MS/MS. Understanding the dynamics of folate catabolism is not only important for nutritional assessment but also has direct implications for drug development. The role of PABG as a precursor in the synthesis of methotrexate and the targeting of the PABA biosynthetic pathway in Plasmodium falciparum highlight the continued importance of research in this area for both therapeutic and diagnostic advancements.

References

An In-Depth Technical Guide to the Synthesis of (4-Aminobenzoyl)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzoyl)-L-glutamic acid, also known as PABG, is a key intermediate in the synthesis of folic acid and its derivatives, which are crucial in various biological processes and therapeutic applications. This technical guide provides a comprehensive overview of the primary synthesis pathways of PABG, detailing experimental protocols, quantitative data, and alternative methodologies. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and purify this important compound.

Primary Synthesis Pathway: A Three-Step Approach

The most common and well-documented method for synthesizing this compound is a three-step process that begins with p-nitrobenzoic acid. This pathway involves:

  • Acyl Chlorination: Conversion of p-nitrobenzoic acid to its more reactive acid chloride derivative, p-nitrobenzoyl chloride.

  • Condensation: Reaction of p-nitrobenzoyl chloride with L-glutamic acid to form N-(4-nitrobenzoyl)-L-glutamic acid.

  • Reduction: Selective reduction of the nitro group to an amine to yield the final product, this compound.

The following sections provide detailed experimental protocols and quantitative data for each of these steps.

Step 1: Synthesis of p-Nitrobenzoyl Chloride

The initial step involves the activation of the carboxylic acid group of p-nitrobenzoic acid by converting it into an acyl chloride. Several reagents can be employed for this transformation, each with its own advantages and considerations.

Experimental Protocols

Method A: Using Thionyl Chloride

A widely used method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride.

  • Procedure: To p-nitrobenzoic acid (1.0 eq), add an excess of thionyl chloride (2.0-4.0 eq). The reaction can be carried out neat or in an inert solvent such as toluene. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. The mixture is heated to reflux (typically around 80-90°C) for 1-3 hours until the evolution of sulfur dioxide and hydrogen chloride gases ceases. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude p-nitrobenzoyl chloride.

Method B: Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for this conversion, often used under milder conditions.

  • Procedure: p-Nitrobenzoic acid (1.0 eq) is suspended in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A catalytic amount of DMF is added, followed by the slow, dropwise addition of oxalyl chloride (1.5-2.5 eq) at room temperature. The reaction is stirred for 1-2 hours. The solvent and volatile byproducts are then removed under reduced pressure to give p-nitrobenzoyl chloride.

Method C: Using Phosphorus Pentachloride

Phosphorus pentachloride is a powerful chlorinating agent for this transformation.

  • Procedure: p-Nitrobenzoic acid (1.0 eq) is mixed with solid phosphorus pentachloride (1.0 eq). The mixture is gently heated to initiate the reaction, which is evident by the evolution of hydrogen chloride gas. After the initial vigorous reaction subsides, the mixture is heated for a short period to ensure completion. The product is then isolated by distillation under reduced pressure.

Quantitative Data for p-Nitrobenzoyl Chloride Synthesis
MethodAcylating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
AThionyl ChloridePyridine9012>98.0>99.6 (GC)[1]
BOxalyl ChlorideTHF/DMF55---[2]
CPhosphorus PentachlorideNeatGentle heating0.5-190-96-[3]

Step 2: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

This step involves the condensation of the highly reactive p-nitrobenzoyl chloride with L-glutamic acid. The reaction is typically carried out in an aqueous basic solution to facilitate the nucleophilic attack of the amino group of glutamic acid.

Experimental Protocol
  • Procedure: L-glutamic acid (1.1 eq) is dissolved in water, and the pH of the solution is adjusted to 8.5-9.0 with an aqueous solution of sodium hydroxide (B78521) (e.g., 1M NaOH). The solution is cooled to 0-5°C in an ice bath. A solution of p-nitrobenzoyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloroethane) is then added dropwise to the cooled glutamic acid solution while vigorously stirring. The pH of the reaction mixture is maintained at 8.5-9.0 throughout the addition by the concurrent dropwise addition of sodium hydroxide solution. After the addition is complete, the reaction is allowed to stir at room temperature for 1-3 hours. The layers are then separated, and the aqueous layer is acidified to pH 1-2 with a strong acid (e.g., hydrochloric acid). The precipitated product, N-(4-nitrobenzoyl)-L-glutamic acid, is collected by filtration, washed with cold water, and dried.

Quantitative Data for N-(4-nitrobenzoyl)-L-glutamic acid Synthesis
Starting MaterialsSolventpHTemperature (°C)Time (h)Yield (%)Purity (%)Reference
p-Nitrobenzoyl chloride, Sodium L-glutamateWater/Dichloroethane8.5-9.00-5 then RT2-397.4597.65 (HPLC)[4]
p-Nitrobenzoyl chloride, Sodium L-glutamateWater/Dichloroethane8.00 then RT199.0398.43 (HPLC)[4]

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of N-(4-nitrobenzoyl)-L-glutamic acid to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocols

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

  • Procedure: N-(4-nitrobenzoyl)-L-glutamic acid (1.0 eq) is dissolved in a suitable solvent, typically methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. A reducing agent, such as ammonium (B1175870) formate (B1220265) (3.0-5.0 eq) or hydrogen gas, is then introduced. If using ammonium formate, the reaction is stirred at room temperature for 30-60 minutes. If using hydrogen gas, the reaction is conducted under a hydrogen atmosphere (typically at a pressure of a few atmospheres) with vigorous stirring until the uptake of hydrogen ceases. Upon completion, the catalyst is removed by filtration (e.g., through a pad of Celite). The filtrate is then concentrated, and the pH is adjusted to around 3 with an acid (e.g., hydrochloric acid in methanol) to precipitate the product. The solid this compound is collected by filtration, washed with a small amount of cold methanol, and dried.[3][4]

Method B: Reduction with Hydrazine (B178648) Hydrate (B1144303) and Ferric Chloride

An alternative method for the reduction of the nitro group involves the use of hydrazine hydrate in the presence of a catalyst.

  • Procedure: N-(4-nitrobenzoyl)-L-glutamic acid (1.0 eq) is dissolved in methanol. A catalytic amount of ferric chloride hexahydrate is added, followed by the slow, dropwise addition of hydrazine hydrate (3.0-5.0 eq) while stirring at room temperature. The reaction progress is monitored by a suitable method (e.g., TLC). After completion, the work-up procedure is similar to the catalytic hydrogenation method to isolate the final product.[5]

Quantitative Data for this compound Synthesis
Starting MaterialReducing AgentCatalystSolventYield (%)Purity (%)Reference
N-(4-nitrobenzoyl)-L-glutamic acidAmmonium Formate10% Pd/CMethanol96.5899.88 (HPLC)[3]
N-(4-nitrobenzoyl)-L-glutamic acidHydrazine HydrateFerric Chloride HexahydrateMethanol->99.9[2]

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathway and the logical workflow.

synthesis_pathway cluster_step1 Step 1: Acyl Chlorination cluster_step2 Step 2: Condensation cluster_step3 Step 3: Reduction p-Nitrobenzoic_Acid p-Nitrobenzoic Acid p-Nitrobenzoyl_Chloride p-Nitrobenzoyl Chloride p-Nitrobenzoic_Acid->p-Nitrobenzoyl_Chloride Reaction N-Nitrobenzoyl-L-glutamic_Acid N-(4-nitrobenzoyl)-L-glutamic Acid p-Nitrobenzoyl_Chloride->N-Nitrobenzoyl-L-glutamic_Acid Reaction Acylating_Agent Acylating Agent (e.g., SOCl₂, (COCl)₂, PCl₅) Acylating_Agent->p-Nitrobenzoic_Acid L-Glutamic_Acid L-Glutamic Acid L-Glutamic_Acid->N-Nitrobenzoyl-L-glutamic_Acid Final_Product This compound N-Nitrobenzoyl-L-glutamic_Acid->Final_Product Reaction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, NH₄HCO₂) Reducing_Agent->N-Nitrobenzoyl-L-glutamic_Acid

Caption: Overall synthesis pathway of this compound.

experimental_workflow Start Start: p-Nitrobenzoic Acid Acyl_Chlorination Step 1: Acyl Chlorination Start->Acyl_Chlorination Condensation Step 2: Condensation with L-Glutamic Acid Acyl_Chlorination->Condensation Reduction Step 3: Reduction of Nitro Group Condensation->Reduction Purification Purification (Crystallization, Filtration) Reduction->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide has outlined the primary and most effective synthesis pathway for this compound, providing detailed experimental protocols and quantitative data for each step. By understanding the nuances of each reaction, including the choice of reagents and reaction conditions, researchers can optimize the synthesis for high yield and purity. The provided diagrams offer a clear visual representation of the chemical transformations and the overall workflow. This comprehensive information serves as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

discovery and history of (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Aminobenzoyl)-L-glutamic Acid: Discovery, History, and Core Applications

Introduction

This compound, also known by synonyms such as p-Aminobenzoyl-L-glutamic acid (PABA-Glu) and pABG, is a dipeptide molecule of significant interest in biochemical and pharmaceutical research.[1][2] It is formed by the formal condensation of the carboxyl group of 4-aminobenzoic acid (PABA) with the amino group of L-glutamic acid.[2] This compound serves as a crucial intermediate in the synthesis of folic acid and the anticancer drug methotrexate.[3][4] Furthermore, it is recognized as a catabolite of folate, making it a useful marker in studies of folate metabolism.[5]

Discovery and History

The first documented preparation of this compound was reported in 1935 by J. Van der Scheer and Karl Landsteiner in the Journal of Immunology.[5] Its history is intrinsically linked to the research on folic acid. The significance of folate in preventing anemia during pregnancy was first observed by researcher Lucy Wills in 1931.[6] Subsequently, folic acid was isolated from brewer's yeast in the late 1930s, with its first extraction credited to Mitchell and others in 1941, and its pure crystalline form isolated by Bob Stokstad in 1943.[6] As a fundamental structural component of folic acid, the characterization of this compound was a pivotal step in understanding the structure and metabolism of this essential vitamin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O₅[5]
Molecular Weight 266.25 g/mol [2][5]
Appearance Off-white solid[5]
Melting Point 173-174°C (with decomposition)[5]
Optical Rotation [α]D²³ -15° (c = 2 in 0.1 M HCl)[5]
Solubility DMF: 1 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 1 mg/mL[1]
UV Maximum (λmax) 287 nm[1]

Biochemical Role and Significance

This compound is a central molecule in folate metabolism. It is a metabolite of tetrahydrofolate, and its levels in plasma have been shown to increase in mice fed a diet high in folic acid.[1] This makes it a valuable biomarker for assessing folate degradation and turnover.[5] In the realm of drug development, it is a key intermediate in the chemical synthesis of methotrexate, a widely used chemotherapeutic agent.

Below is a diagram illustrating the central role of this compound.

biochemical_role cluster_folate Folate Metabolism cluster_synthesis Pharmaceutical Synthesis Folic Acid Folic Acid Tetrahydrofolate Tetrahydrofolate Folic Acid->Tetrahydrofolate Reduction PABA_Glu This compound Tetrahydrofolate->PABA_Glu Catabolism PABA p-Aminobenzoic acid PABA_Glu_synth This compound PABA->PABA_Glu_synth Glu L-Glutamic acid Glu->PABA_Glu_synth PABA_Glu_synth->Folic Acid Precursor Methotrexate Methotrexate PABA_Glu_synth->Methotrexate Precursor

Biochemical context of this compound.

Experimental Protocols

Chemical Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of N-(4-nitrobenzoyl)-L-glutamic acid.

Materials:

Procedure:

  • Dissolve 27.23 g of N-(4-nitrobenzoyl)-L-glutamic acid in 118 g of methanol in a suitable reaction vessel with stirring.[7]

  • Add 0.59 g of 10% Pd/C catalyst to the solution.[7]

  • Slowly add 18.92 g of ammonium formate to the reaction mixture.[7]

  • Stir the mixture at room temperature for 30 minutes.[7]

  • After the reaction is complete, recover the Pd/C catalyst by filtration.[7]

  • Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.[7]

  • Allow the solution to stand for 30 minutes to allow for precipitation of the product.[7]

  • Filter the precipitated crystals, wash with a small amount of methanol, and dry to obtain the final product.[7]

This protocol typically yields approximately 25.75 g (96.58% yield) of N-(4-aminobenzoyl)-L-glutamic acid with a purity of 99.88% as determined by HPLC.[7]

The workflow for this synthesis is depicted in the following diagram:

synthesis_workflow A Dissolve N-(4-nitrobenzoyl)-L-glutamic acid in Methanol B Add 10% Pd/C catalyst A->B C Add Ammonium Formate B->C D Stir at Room Temperature (30 minutes) C->D E Filter to remove Pd/C D->E F Adjust Filtrate pH to 3 (HCl in Methanol) E->F G Precipitate and Filter Crystals F->G H Wash with Methanol and Dry G->H I Final Product: This compound H->I

Workflow for the synthesis of this compound.

Conclusion

This compound, since its initial preparation in 1935, has been a compound of considerable scientific interest. Its integral role in the structure and metabolism of folic acid, coupled with its utility as a precursor in the synthesis of the vital anti-cancer drug methotrexate, underscores its importance in both biochemistry and medicinal chemistry. The well-defined protocols for its synthesis and analysis continue to facilitate its use in research and pharmaceutical development.

References

The Pivotal Role of (4-Aminobenzoyl)-L-glutamic Acid in Metabolic Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Exploration of (4-Aminobenzoyl)-L-glutamic Acid's Function in Core Metabolic Pathways, Prepared for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as p-aminobenzoyl-L-glutamate (pABAGlu), is a dipeptide that plays a significant role in the intricate network of folate metabolism.[1] While it is recognized as a catabolite of folate, its function extends beyond simple degradation, positioning it as a key molecule in the salvage and recycling pathways essential for cellular proliferation and survival.[2][3] This technical guide elucidates the multifaceted functions of this compound in metabolic pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.

Core Metabolic Pathways Involving this compound

Folate metabolism is a cornerstone of cellular function, providing the necessary one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[4][5] this compound is centrally involved in both the breakdown and regeneration of folates.

Folate Biosynthesis and the Role of the p-Aminobenzoate Moiety

The synthesis of folates, such as tetrahydrofolate (THF), involves the conjugation of a pteridine (B1203161) precursor, p-aminobenzoic acid (PABA), and a glutamate (B1630785) moiety.[6][7] In many microorganisms and plants, PABA is synthesized from chorismate.[7] This PABA is then incorporated in a two-step enzymatic reaction to form dihydrofolate (DHF), the precursor to the biologically active THF.[7] The reduction of DHF to THF is catalyzed by dihydrofolate reductase (DHFR), a key target for various therapeutic agents.[4]

Folate Catabolism and the Formation of this compound

Folates are susceptible to oxidative cleavage, which breaks them down into a pterin (B48896) fragment and this compound (pABAGlu), often with a polyglutamyl tail.[2][3] This degradation process is a normal part of folate turnover in vivo.

The Folate Salvage Pathway: Recycling for Cellular Economy

The salvage of folate breakdown products represents an efficient cellular strategy to preserve essential precursors. In this pathway, this compound is hydrolyzed to yield p-aminobenzoic acid (PABA) and L-glutamate.[3] This reaction is catalyzed by the enzyme p-aminobenzoyl-glutamate hydrolase (PGH).[8] The regenerated PABA can then re-enter the folate biosynthesis pathway, ensuring a continuous supply of this crucial precursor for the synthesis of new folate coenzymes.[2] This recycling is particularly vital in rapidly dividing cells where the demand for nucleotides is high.

Folate_Salvage_Pathway Folate Salvage Pathway cluster_catabolism Folate Catabolism cluster_salvage Salvage Reaction cluster_biosynthesis Folate Biosynthesis Folate Folate (Tetrahydrofolate) pABAGlu This compound (pABAGlu) Folate->pABAGlu Oxidative Cleavage Pterin Pterin Fragment Folate->Pterin Oxidative Cleavage pABAGlu_ref This compound (pABAGlu) PABA p-Aminobenzoic Acid (PABA) PABA_ref p-Aminobenzoic Acid (PABA) PABA->PABA_ref Recycling Glutamate L-Glutamate pABAGlu_ref->PABA pABAGlu Hydrolase (PGH) pABAGlu_ref->Glutamate pABAGlu Hydrolase (PGH) DHF Dihydrofolate (DHF) PABA_ref->DHF Pterin_precursor Pteridine Precursor Pterin_precursor->DHF

Caption: The folate salvage pathway involving this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of the folate salvage pathway is dependent on the kinetic parameters of the enzymes involved. While comprehensive quantitative data for all related enzymes are continually being researched, some key values have been reported.

EnzymeSubstrateOrganismKm (µM)Reference
p-Aminobenzoyl-glutamate Hydrolase (PGH)This compoundArabidopsis thaliana (roots)370[2]

Experimental Protocols

To facilitate further research into the metabolic functions of this compound and the broader folate pathway, detailed experimental protocols are essential.

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This assay measures the activity of DHFR, a key enzyme in the folate pathway, by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.[9][10]

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)[4]

  • Dihydrofolate (DHF) solution (substrate)[10]

  • NADPH solution (cofactor)[10]

  • Purified DHFR enzyme or cell/tissue lysate[9]

  • 96-well UV-transparent microplate[4]

  • Microplate spectrophotometer[4]

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[11]

  • Reaction Setup: In a 96-well plate, add the sample (lysate) or purified enzyme. For inhibitor screening, pre-incubate with the test compound.[4]

  • Initiation: Start the reaction by adding a master mix containing DHFR Assay Buffer, NADPH, and DHF to each well.[4]

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for 10-20 minutes.[9][11]

  • Calculation: Determine the rate of NADPH oxidation from the linear portion of the absorbance curve. One unit of DHFR activity is the amount of enzyme that oxidizes 1.0 µmol of NADPH to NADP+ per minute.

DHFR_Assay_Workflow DHFR Activity Assay Workflow start Start prep Prepare Sample (Cell/Tissue Lysate) start->prep plate Aliquot Sample/Enzyme into 96-well Plate prep->plate add_reagents Add Master Mix (Buffer, NADPH, DHF) plate->add_reagents measure Measure Absorbance at 340 nm (Kinetic Mode) add_reagents->measure analyze Analyze Data (Calculate Reaction Rate) measure->analyze end End analyze->end

Caption: A generalized workflow for a colorimetric DHFR activity assay.
LC-MS/MS Analysis of Intracellular Folates

This method allows for the sensitive and specific quantification of various folate species within cells, providing a snapshot of the folate pool and the impact of metabolic perturbations.[4]

Materials:

  • Ice-cold 80% methanol[4]

  • Ice-cold Phosphate-Buffered Saline (PBS)[4]

  • LC-MS/MS system[4]

  • Internal standards for folate species

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with compounds of interest if applicable.

  • Metabolite Extraction: Wash cells with ice-cold PBS. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[4]

  • Sample Preparation: Scrape the cells and collect the extract. Centrifuge to remove cell debris. Dry the supernatant under a stream of nitrogen.[4]

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Inject the sample into the LC-MS/MS system for separation and quantification of folate species against a standard curve.[4]

  • Data Normalization: Normalize the data to protein concentration or cell number for accurate comparison between samples.[4]

Conclusion

This compound is more than a mere folate breakdown product; it is a critical intermediate in a salvage pathway that underscores the metabolic efficiency of cellular systems. Its role in regenerating p-aminobenzoic acid for de novo folate synthesis highlights a key mechanism for maintaining folate homeostasis. Understanding the enzymes that metabolize this compound, such as p-aminobenzoyl-glutamate hydrolase, and their regulation offers promising avenues for research, particularly in the fields of antimicrobial and anticancer drug development. The methodologies and data presented in this guide provide a robust framework for scientists and researchers to further explore the intricate functions of this compound and its impact on cellular metabolism and human health.

References

physical and chemical properties of N-(p-Aminobenzoyl)glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(p-Aminobenzoyl)glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

N-(p-Aminobenzoyl)glutamic acid, also known as pABG, is a dipeptide formed from the condensation of p-aminobenzoic acid and L-glutamic acid.[1][2] It holds significant interest for researchers as a key metabolite in folate catabolism.[3][4] Understanding its properties and metabolic fate is crucial for studies in nutrition, drug metabolism, and microbiology. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols, and its role in metabolic pathways.

Core Physical and Chemical Properties

N-(p-Aminobenzoyl)glutamic acid typically presents as a light tan, off-white, or beige crystalline powder or waxy solid.[1][4] It is hygroscopic and should be stored in a dark, inert atmosphere, preferably at -20°C.[1][5][6]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and analytical properties of N-(p-Aminobenzoyl)glutamic acid.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄N₂O₅[1][2][4]
Molecular Weight 266.25 g/mol [1][2][4]
Appearance White to Light Tan Solid/Powder[1]
Melting Point ~170-175 °C (with decomposition)[1]
Boiling Point 409.45°C (rough estimate)[1][5]
Density 1.2846 g/cm³ (rough estimate)[1][5]
Optical Rotation [α] -15° (c=2 in 0.1N HCl)[1][5]
Storage Temperature -20°C[1][4][6]

Table 2: Solubility and Chemical Data

PropertyValueSource(s)
pKa (predicted) 3.50 ± 0.10[1][5]
Solubility
DMSOSparingly (~1 mg/mL)
DMF~1 mg/mL
PBS (pH 7.2)~1 mg/mL
Aqueous BaseSparingly
Aqueous AcidSparingly
WaterSoluble
Methanol (B129727)Soluble
UV Absorption (λmax) 287 nm[6][7]
InChIKey GADGMZDHLQLZRI-VIFPVBQESA-N[1]
CAS Number 4271-30-1[1][4]

Metabolic Role and Pathways

N-(p-Aminobenzoyl)glutamic acid is not synthesized endogenously in humans but is a primary catabolite of folic acid (Vitamin B9).[3] Active forms of folate can undergo oxidative cleavage at the C9-N10 bond, releasing pABG and a pteridine (B1203161) fragment.[3][8] Its concentration can serve as a marker for folate degradation and turnover.[3] The metabolic fate of pABG differs between microorganisms and humans.

  • In Bacteria (e.g., E. coli) : pABG can be salvaged. It is imported into the cell by the AbgT transporter and subsequently hydrolyzed by the enzyme p-aminobenzoyl-glutamate hydrolase (PGH) into p-aminobenzoic acid (PABA) and glutamate.[5][9][10]

  • In Humans : pABG is a substrate for arylamine N-acetyltransferase 1 (NAT1), an enzyme that catalyzes its acetylation.[8] The resulting compound, N-acetyl-p-aminobenzoylglutamate, is a major urinary metabolite of folic acid, indicating that NAT1 is important for the cellular clearance of pABG.[8]

Folate_Catabolism Metabolic Fate of N-(p-Aminobenzoyl)glutamic acid cluster_human Human Metabolism cluster_bacterial Bacterial Salvage Pathway (e.g., E. coli) Folate Folate / Tetrahydrofolate pABG N-(p-Aminobenzoyl)glutamic acid (pABG) Folate->pABG Oxidative Cleavage Pteridine Pteridine Fragment Folate->Pteridine NAT1 NAT1 Enzyme pABG->NAT1 Acetylation PGH PGH Enzyme (AbgA/AbgB) pABG->PGH Hydrolysis Acetylated N-acetyl-p-aminobenzoylglutamate (Urinary Metabolite) NAT1->Acetylated PABA p-Aminobenzoic Acid (PABA) PGH->PABA Glutamate L-Glutamate PGH->Glutamate

Metabolic fate of N-(p-Aminobenzoyl)glutamic acid.

Experimental Protocols

Synthesis via Reduction of N-p-nitrobenzoyl-L-glutamic acid

This protocol is a common and effective method for synthesizing N-(p-Aminobenzoyl)-L-glutamic acid with high purity.[1][11][12] The procedure involves the catalytic reduction of a nitro group to an amine.

Materials:

  • N-p-nitrobenzoyl-L-glutamic acid (starting material)

  • Methanol (solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium (B1175870) formate (B1220265) (reducing agent)

  • Hydrochloric acid in methanol (for pH adjustment)

  • Reaction vessel with stirring capability

  • Filtration apparatus

Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 27.23 g (0.1 mol) of N-p-nitrobenzoyl-L-glutamic acid in 118 g of methanol with stirring until the solid is completely dissolved.[1][11]

  • Catalyst Addition: Carefully add 0.59 g of 10% Pd/C catalyst to the solution.[1][11]

  • Reduction: Slowly add 18.92 g (0.3 mol) of ammonium formate to the reaction mixture.[1][11]

  • Reaction: Stir the mixture at room temperature for 30 minutes.[1][11] Monitor the reaction for completion (e.g., by TLC or HPLC).

  • Catalyst Removal: After the reaction is complete, recover the Pd/C catalyst by filtration.[1][11]

  • Precipitation: Adjust the pH of the filtrate to 3 using a solution of hydrochloric acid in methanol. This will cause the product to precipitate.[1][11]

  • Crystallization: Allow the solution to stand for 30 minutes to ensure complete crystallization of the product.[1][11]

  • Isolation and Washing: Filter the precipitated crystals and wash them with a small amount of cold methanol to remove impurities.[1][11]

  • Drying: Dry the purified crystals to yield N-(p-Aminobenzoyl)-L-glutamic acid. The expected yield is approximately 25.75 g (96.6%).[1][11]

Synthesis_Workflow Synthesis Workflow of N-(p-Aminobenzoyl)glutamic acid start Start: N-p-nitrobenzoyl -L-glutamic acid dissolve 1. Dissolve in Methanol start->dissolve add_catalyst 2. Add 10% Pd/C Catalyst dissolve->add_catalyst add_reductant 3. Add Ammonium Formate add_catalyst->add_reductant react 4. Stir at Room Temp (30 min) add_reductant->react filter_catalyst 5. Filter to Remove Pd/C react->filter_catalyst adjust_ph 6. Adjust pH to 3 with HCl/Methanol filter_catalyst->adjust_ph crystallize 7. Crystallize (30 min) adjust_ph->crystallize isolate 8. Filter and Wash Crystals with cold Methanol crystallize->isolate end_product Final Product: N-(p-Aminobenzoyl)glutamic acid isolate->end_product

Synthesis workflow for N-(p-Aminobenzoyl)glutamic acid.
Purification Protocol: Copper Salt Precipitation

For samples requiring higher purity, an alternative purification method involving copper salt precipitation can be employed.[5]

Methodology:

  • Dissolve the crude N-(p-Aminobenzoyl)-L-glutamic acid in water (e.g., 2.7 g in 130 mL).[5]

  • Adjust the solution to pH 5.5 with aqueous NaOH.[5]

  • Add a 0.5M CuSO₄ solution portionwise to completely precipitate the copper salt of the product.[5]

  • Filter the collected copper salt and suspend it in water.[5]

  • Bubble hydrogen sulfide (B99878) (H₂S) gas through the suspension to precipitate copper sulfide (CuS). (Caution: H₂S is highly toxic and must be handled in a fume hood with appropriate safety measures).

  • Filter off the black CuS precipitate.[5]

  • Evaporate the filtrate to dryness and recrystallize the resulting residue from water to obtain the highly purified product.[5]

References

Solubility Profile of (4-Aminobenzoyl)-L-glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (4-Aminobenzoyl)-L-glutamic acid, a key metabolite of folic acid, in various solvents. Understanding the solubility of this compound is critical for researchers in areas such as drug metabolism, pharmacokinetics, and formulation development. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Core Topic: Solubility of this compound

This compound, also known as p-aminobenzoyl-L-glutamic acid, is a dipeptide formed from p-aminobenzoic acid and L-glutamic acid.[1] Its chemical structure, containing both acidic carboxyl groups and a basic amino group, dictates its solubility behavior, making it particularly sensitive to the pH of the medium.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note the conflicting reports regarding its solubility in DMSO, which may be attributable to differences in experimental conditions such as the use of ultrasonic agitation or the hydration state of the compound.

SolventTemperatureSolubilityMethodSource(s)
Dimethyl Sulfoxide (DMSO)Not Specified~ 1 mg/mLNot Specified[2][3]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mLRequires ultrasonic assistance[4][5]
Phosphate-Buffered Saline (PBS), pH 7.2Not Specified~ 1 mg/mLNot Specified[2][3]
Dimethylformamide (DMF)Not Specified~ 1 mg/mLNot Specified[3]
Qualitative Solubility Data

Qualitative assessments of solubility provide valuable context, especially where precise quantitative data is unavailable.

SolventSolubility DescriptionSource(s)
WaterVery soluble; can be recrystallized from water.[6][7]
Methanol (B129727)Soluble[8]
Aqueous AcidSparingly soluble[6]
Aqueous BaseSparingly soluble[6]

The Influence of pH on Solubility

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by the separation of the saturated solution from the undissolved solid and subsequent concentration analysis.

Shake-Flask Method Protocol
  • Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial or flask). The excess solid ensures that a saturated solution is achieved.

  • Equilibration : Agitate the mixture at a constant temperature for a sufficient period to allow for equilibrium to be reached. This can range from several hours to a few days, depending on the compound and solvent.

  • Phase Separation : Separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step that could alter the solubility.

  • Dilution : Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification : Determine the concentration of this compound in the diluted solution using a validated analytical method.

Analytical Techniques for Quantification
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a precise method for quantifying the concentration of a solute. A calibration curve is generated using standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve.

  • UV-Vis Spectroscopy : This technique can be used if the compound has a chromophore that absorbs light in the ultraviolet-visible range. A calibration curve of absorbance versus concentration is constructed from standards. The concentration of the sample is then determined by measuring its absorbance at a specific wavelength.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate Sealed container separate Centrifuge or Filter agitate->separate Allow to settle dilute Dilute supernatant separate->dilute Collect supernatant quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end End quantify->end Analytical_Quantification_Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis prep_standards Prepare standard solutions analyze_standards Analyze standards (HPLC/UV-Vis) prep_standards->analyze_standards gen_curve Generate calibration curve analyze_standards->gen_curve determine_conc Determine concentration from calibration curve gen_curve->determine_conc Use curve for interpolation analyze_sample Analyze diluted sample supernatant analyze_sample->determine_conc

References

An In-depth Technical Guide to p-Aminobenzoyl-L-glutamic Acid: Synthesis, Biological Role, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of p-Aminobenzoyl-L-glutamic acid (PABA-Glu), a key molecule in the nexus of folate metabolism. It serves as a critical intermediate in the synthesis of folic acid and its derivatives and is also a product of folate catabolism. This guide details its chemical and physical properties, outlines established multi-step synthesis protocols, and explores its biological significance, particularly its role in the folate salvage pathway. Furthermore, it covers the analytical methodologies for its characterization and purity assessment, including High-Performance Liquid Chromatography (HPLC) and various spectroscopic techniques. Safety and handling protocols are also summarized. This whitepaper is intended for researchers, scientists, and professionals in drug development and biochemical research who require a detailed understanding of this compound.

Chemical and Physical Properties

p-Aminobenzoyl-L-glutamic acid is a dipeptide formed from the condensation of p-aminobenzoic acid and L-glutamic acid.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Identifiers

PropertyValue
IUPAC Name(2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[2]
SynonymsN-(p-Aminobenzoyl)glutamic acid, PABA-Glu, Folic Acid Impurity A[1][2][3]
CAS Number4271-30-1[1][4]
EC Number224-261-7[4]
Molecular FormulaC₁₂H₁₄N₂O₅[1][4]
Molecular Weight266.25 g/mol [1][4]
InChI KeyGADGMZDHLQLZRI-VIFPVBQESA-N[1][4]

Table 2: Physicochemical Properties

PropertyValue
Physical FormSolid, powder[1][4]
ColorWhite to light tan/beige[1][4]
Melting Point~175 °C (with decomposition)[1][4]
pKa (Predicted)3.50 ± 0.10[1]
SolubilitySparingly soluble in aqueous base, aqueous acid, and DMSO[1]
Storage Temperature-20°C[1][4]
StabilityHygroscopic[1]

Synthesis and Manufacturing

The most common synthetic route for p-aminobenzoyl-L-glutamic acid begins with p-nitrobenzoic acid and involves a two-step process: acylation of L-glutamic acid followed by the reduction of the nitro group.

Synthesis Pathway Workflow

The overall workflow involves the activation of a protected p-aminobenzoic acid precursor (p-nitrobenzoic acid), its condensation with L-glutamic acid, and a final reduction step to yield the target compound.

G General Synthesis Workflow for p-Aminobenzoyl-L-glutamic Acid A p-Nitrobenzoic Acid B Acyl Chlorination (e.g., Oxalyl Chloride, Thionyl Chloride) A->B Step 1a C p-Nitrobenzoyl Chloride B->C D Condensation with L-Glutamic Acid (Sodium Glutamate) C->D Step 1b E N-p-Nitrobenzoyl-L-glutamic Acid D->E F Reduction of Nitro Group (e.g., Pd/C with Ammonium (B1175870) Formate (B1220265) or Hydrazine (B178648) Hydrate) E->F Step 2 G p-Aminobenzoyl-L-glutamic Acid F->G H Purification (Crystallization) G->H Step 3 I High Purity Product H->I

Caption: General synthesis workflow for p-Aminobenzoyl-L-glutamic acid.

Experimental Protocol: Synthesis of N-p-nitrobenzoyl-L-glutamic acid

This step involves the acylation of L-glutamic acid with p-nitrobenzoyl chloride. Critical parameters include maintaining the pH to ensure optimal yield and purity.[5]

  • Preparation of p-Nitrobenzoyl Chloride: p-Nitrobenzoic acid is reacted with an acyl chlorination agent such as oxalyl chloride or thionyl chloride.[6] A mixed solvent system of tetrahydrofuran (B95107) and DMF can be used.[6]

  • Condensation Reaction: The prepared p-nitrobenzoyl chloride is then reacted with sodium glutamate (B1630785).[6]

  • pH Control: The reaction mixture's pH is carefully maintained around 8.5 during the condensation to favor the desired reaction and minimize side products.[5]

  • Isolation: After the reaction is complete, the intermediate product, N-p-nitrobenzoyl-L-glutamic acid, is isolated, typically by acidification of the reaction mixture to induce precipitation, followed by filtration.

Experimental Protocol: Reduction of N-p-nitrobenzoyl-L-glutamic acid

This protocol outlines the reduction of the nitro group to an amine, a critical step to yield the final product.[5][7]

  • Dissolution: In a reaction vessel, dissolve 27.23 g (0.1 mol) of N-p-nitrobenzoyl-L-glutamic acid in 118 g of methanol (B129727) with stirring until complete dissolution.[7]

  • Catalyst Addition: Carefully add 0.59 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.[7]

  • Reducing Agent Addition: Slowly add 18.92 g (0.3 mol) of ammonium formate to the reaction mixture.[7] Alternatively, hydrazine hydrate (B1144303) with a ferric chloride hexahydrate catalyst can be used.[6][8]

  • Reaction: Stir the mixture at room temperature for approximately 30 minutes.[7]

  • Catalyst Removal: After the reaction is complete, recover the Pd/C catalyst by filtration.[7]

  • Crystallization: Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol. Let the solution stand for 30 minutes to allow for the precipitation of crystals.[7]

  • Product Isolation: Filter the precipitated crystals, wash with a small amount of cold methanol, and dry to yield N-(4-aminobenzoyl)-L-glutamic acid.[7] This procedure can yield a product with a purity of over 99.8% by HPLC.[7]

Synthesis Troubleshooting

Challenges during synthesis can include low yields, formation of colored impurities, or difficulty in crystallization. A logical approach to troubleshooting is essential for process optimization.

G Troubleshooting Logic for Synthesis Start Problem Observed LowYield Low Yield Start->LowYield Impure Colored Impurities Start->Impure NoCrystals Difficulty in Crystallization Start->NoCrystals CheckParams Check Reaction Parameters: - Temperature - pH - Reagent Stoichiometry LowYield->CheckParams Possible Cause CheckCatalyst Check Catalyst Activity & Hydrogen Source LowYield->CheckCatalyst Possible Cause CheckInert Use Inert Atmosphere (N₂/Ar) & Degassed Solvents Impure->CheckInert Possible Cause: Oxidation CheckTemp Monitor for Temperature Excursions Impure->CheckTemp Possible Cause: Side Reactions ChangeSolvent Try Different Crystallization Solvent or Solvent Mixture NoCrystals->ChangeSolvent Possible Cause: High Solubility PurifyCrude Purify Crude Product First (e.g., Column Chromatography) NoCrystals->PurifyCrude Possible Cause: Impurities Inhibiting

Caption: Troubleshooting logic for challenges in synthesis.

Common impurities can include unreacted starting materials or byproducts such as p-aminobenzoic acid from hydrolysis.[5]

Biological Role and Metabolism

Role in Folate Metabolism

p-Aminobenzoyl-L-glutamic acid is a central molecule in the metabolism of folates. Folates are essential cofactors composed of a pterin (B48896) ring, a p-aminobenzoate (pABA) moiety, and one or more glutamate residues.[2][9] PABA-Glu is the direct structural precursor to the glutamated tail of folic acid and its derivatives. In many microorganisms, the folate biosynthesis pathway involves the condensation of a pteridine (B1203161) precursor with pABA, which is subsequently glutamylated.[10]

Conversely, PABA-Glu is also a known metabolite and catabolite (breakdown product) of tetrahydrofolate.[3] Its levels have been observed to increase in the plasma of mice on a high folic acid diet.[3]

Folate Salvage Pathway

In many organisms, including plants and bacteria, folates can undergo oxidative cleavage, breaking the C9-N10 bond to yield pterin and p-aminobenzoyl-L-glutamate fragments.[11] A salvage pathway exists to recycle the p-aminobenzoyl moiety. This involves the enzymatic hydrolysis of PABA-Glu back to p-aminobenzoate (pABA) and L-glutamate. The recovered pABA can then re-enter the folate synthesis pathway in the mitochondria.[3][9] This hydrolysis is catalyzed by enzymes such as p-aminobenzoyl-glutamate hydrolase (PGH).[3]

G Folate Salvage Pathway Folate Tetrahydrofolate (Polyglutamated) Cleavage Oxidative Cleavage (C9-N10 bond scission) Folate->Cleavage Pterin Pterin Fragment Cleavage->Pterin PABAGlu p-Aminobenzoyl-L-glutamic acid (PABA-Glu) Cleavage->PABAGlu Hydrolysis Hydrolysis (p-Aminobenzoyl-glutamate Hydrolase) PABAGlu->Hydrolysis pABA p-Aminobenzoate (pABA) Hydrolysis->pABA Glu L-Glutamate Hydrolysis->Glu Reentry Re-entry into Folate Synthesis (Mitochondria) pABA->Reentry

Caption: Role of PABA-Glu in the folate salvage pathway.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of p-aminobenzoyl-L-glutamic acid and for quantifying it as an impurity in folic acid preparations.[5][12]

  • Objective: To separate the main compound from potential impurities like p-aminobenzoic acid and unreacted starting materials.[12]

  • Typical Conditions: A reversed-phase HPLC method is commonly used.

    • Mobile Phase: A buffered aqueous solution with an organic modifier, such as a mixture of potassium dihydrogen phosphate (B84403) buffer and methanol.[12] Tetrabutylammonium hydroxide (B78521) may be added as an ion-pairing agent.[12]

    • Stationary Phase: A C18 column is suitable for this separation.

    • Detection: UV detection is effective, as the benzoyl moiety is a strong chromophore. A wavelength of 287 nm is appropriate.[3]

  • Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8][13]

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons. Expected signals would include aromatic protons from the aminobenzoyl ring, the alpha-proton of the glutamate residue, and the beta and gamma methylene (B1212753) protons of the glutamate side chain.

    • ¹³C NMR: Shows distinct signals for each unique carbon atom, including the carboxyl carbons, amide carbonyl, aromatic carbons, and the aliphatic carbons of the glutamate moiety.[14][15]

  • Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the functional groups present, such as N-H stretching for the amine and amide, C=O stretching for the carboxylic acids and amide, and C=C stretching for the aromatic ring.[14]

  • UV-Vis Spectroscopy: The compound exhibits strong UV absorbance due to the p-aminobenzoyl chromophore, with a maximum absorbance (λmax) around 287 nm.[3]

Applications

The primary applications of p-aminobenzoyl-L-glutamic acid are rooted in its biochemical role:

  • Folic Acid Synthesis: It is a key intermediate and building block in the industrial synthesis of folic acid and related pharmaceutical compounds, such as methotrexate.[5]

  • Metabolism Studies: It is used as a marker in folate metabolism research to understand the biosynthesis, degradation, and salvage pathways of folates.[1]

  • Analytical Chemistry: Due to its strong UV absorbance, it has been used as a derivatizing agent or "tag" to enhance the detection of other molecules, such as oligosaccharides, in analytical methods like capillary electrophoresis.[4]

Safety and Handling

Reviewing the Safety Data Sheet (SDS) is crucial before handling p-aminobenzoyl-L-glutamic acid.

  • Hazards Identification: The compound may be harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[1][4][6] The toxicological properties have not been fully investigated.[1]

  • First Aid Measures:

    • Eyes: Flush with plenty of water for at least 15 minutes.[1][16]

    • Skin: Wash the affected area with soap and plenty of water.[1][16]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][5]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1][4]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use in a well-ventilated area or outdoors.[1][4]

    • Eye/Face Protection: Wear appropriate chemical safety goggles.[1][16]

    • Hand Protection: Wear compatible, chemical-resistant gloves.[1][16]

    • Respiratory Protection: Not typically required with adequate ventilation, but an approved respirator should be used if dust is generated.[1][16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep in a dark place, under an inert atmosphere, and preferably in a freezer at -20°C.[1]

  • Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.[4]

References

The Natural Occurrence of (4-Aminobenzoyl)-L-glutamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid (pABG), is a dipeptide formed from the condensation of p-aminobenzoic acid (PABA) and L-glutamic acid. While not a primary metabolite synthesized de novo in most organisms, pABG plays a significant role as a catabolite of folate (Vitamin B9). This technical guide provides an in-depth exploration of the natural occurrence of pABG, detailing its presence in various biological systems, the enzymatic pathways governing its formation and degradation, and the analytical methodologies for its detection and quantification.

Natural Occurrence and Quantitative Data

The presence of this compound in biological systems is intrinsically linked to the metabolism of folates. Folates are susceptible to oxidative cleavage of the C9-N10 bond, a process that yields a pterin (B48896) fragment and pABG.[1] Consequently, pABG is found in organisms that utilize folates, including humans, plants, and microorganisms. In humans, it is considered part of the exposome, with its presence in blood indicating exposure to folate and its derivatives.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the concentration of this compound and the activity of related enzymes in various biological sources.

Biological SourceSample TypeAnalyteConcentration / ActivityReference
Human SerumTotal Folate Catabolites (pABG and apABG)11.9 ± 7.6 nmol/L
Urine (random)Total Folate Catabolites (pABG and apABG)2.9 ± 2.3 µmol/L
Plants
Pisum sativum (Pea) - LeavespABG Hydrolase Activity~10 pmol h⁻¹ g⁻¹ FW[3]
Arabidopsis thaliana - LeavespABG Hydrolase Activity~3 pmol h⁻¹ g⁻¹ FW[3]
Zea mays (Maize) - LeavespABG Hydrolase Activity~2 pmol h⁻¹ g⁻¹ FW[3]
Lycopersicon esculentum (Tomato) - PericarppABG Hydrolase Activity~1 pmol h⁻¹ g⁻¹ FW[3]
Spinacia oleracea (Spinach) - LeavespABG Hydrolase Activity~0.8 pmol h⁻¹ g⁻¹ FW[3]
Bacteria
Escherichia colip-Aminobenzoyl-glutamate Hydrolase (PGH)Specific Activity: 63,300 ± 600 nmol min⁻¹ mg⁻¹[4]
Kₘ for pABG: 60 ± 0.08 µM[4]

Note: apABG refers to acetamidobenzoylglutamate, a related folate catabolite.

Biochemical Pathways

This compound is a key molecule in the catabolism and salvage of folates.

Folate Degradation Pathway

The formation of pABG primarily occurs through the oxidative degradation of tetrahydrofolate. This process involves the cleavage of the C9-N10 bond, leading to the release of pABG and a pterin aldehyde.[5]

Folate_Degradation Tetrahydrofolate Tetrahydrofolate Oxidative_Cleavage Oxidative Cleavage (non-enzymatic or enzymatic) Tetrahydrofolate->Oxidative_Cleavage pABG This compound (pABG) Oxidative_Cleavage->pABG Pterin_Aldehyde Pterin Aldehyde Oxidative_Cleavage->Pterin_Aldehyde

Folate degradation to pABG.
p-Aminobenzoic Acid (PABA) Salvage Pathway

In many plants and bacteria, pABG is not a terminal waste product. Instead, it can be hydrolyzed by the enzyme p-aminobenzoyl-glutamate hydrolase (PGH) to yield p-aminobenzoic acid (PABA) and L-glutamate. PABA is a crucial precursor for the de novo synthesis of folates, thus forming a salvage pathway.[1][6]

PABA_Salvage_Pathway pABG This compound (pABG) PGH p-Aminobenzoyl-glutamate Hydrolase (PGH) pABG->PGH PABA p-Aminobenzoic Acid (PABA) PGH->PABA Glutamate L-Glutamate PGH->Glutamate Folate_Synthesis Folate Biosynthesis PABA->Folate_Synthesis

Salvage of PABA from pABG.

Experimental Protocols

Accurate detection and quantification of this compound and the enzymes involved in its metabolism are critical for research in this area.

Quantification of pABG by LC-MS/MS in Human Serum and Urine

This protocol is adapted from a validated method for the routine clinical analysis of folate catabolites.

1. Sample Preparation: a. Thaw urine, serum, and aqueous standards. b. To 200 µL of the specimen, add 2 µL of d3-glutamic acid (1 mmol/L) as an internal standard. c. Acidify the samples by adding 4 µL of 6N HCl. d. Precipitate proteins by adding 2 volumes (412 µL) of acetonitrile (B52724) for serum or 30 volumes (6.18 mL) for urine. e. Centrifuge the samples at 1900 x g for 10 minutes. f. Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions: a. Column: Biorad CAT/MET analytical column. b. Injection Volume: 10 µL. c. Elution: Gradient elution (specific gradient conditions should be optimized based on the system).

3. Mass Spectrometry Detection: a. Mode: Selective Multiple Ion Monitoring (MRM). b. Transitions: Monitor the specific mass transitions for pABG, apABG, and the internal standard.

4. Quantification: a. Generate a linear calibration curve using aqueous standards (e.g., 10 to 100 nmol/L for serum and 10 to 200 µmol/L for urine). b. Calculate the concentration of pABG in the samples based on the calibration curve and the internal standard signal.

Spectrophotometric Assay of p-Aminobenzoyl-glutamate Hydrolase (PGH) Activity

This protocol is based on the characterization of PGH from Escherichia coli.[4]

1. Reaction Mixture (Final volume as specified, e.g., 1.6 mL): a. Buffer: 50 mM Tris-HCl, pH 8.5. b. 10 mM β-mercaptoethanol. c. 5 mM MnCl₂. d. Substrate: Varying concentrations of this compound (e.g., 67, 100, 175, 400, and 800 µM).

2. Assay Procedure: a. Pre-incubate the reaction mixture at 37°C. b. Initiate the reaction by adding the enzyme preparation (e.g., purified PGH or crude cell extract). c. At various time points (e.g., 1, 2, 3, 4, and 5 minutes), take aliquots (e.g., 0.5 mL). d. Quench the reaction by adding an equal volume of 1.0 M sodium citrate, pH 5.5. e. Measure the absorbance of the product, p-aminobenzoic acid (PABA), at its maximum absorbance wavelength. f. Calculate the initial velocity of the reaction from the linear phase of product formation over time.

3. Data Analysis: a. Plot the initial velocity against the substrate concentration. b. Determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) from a Lineweaver-Burk or Hanes-Woolf plot.

Experimental Workflow for PGH Assay

PGH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, β-ME, MnCl₂, pABG) Pre_incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_incubate Prepare_Enzyme Prepare Enzyme Solution Initiate_Reaction Initiate with Enzyme Prepare_Enzyme->Initiate_Reaction Pre_incubate->Initiate_Reaction Time_course Take Aliquots at Time Intervals Initiate_Reaction->Time_course Quench Quench Reaction Time_course->Quench Spectrophotometry Measure Absorbance of PABA Quench->Spectrophotometry Calculate_Velocity Calculate Initial Velocity Spectrophotometry->Calculate_Velocity Kinetic_Analysis Determine Kₘ and Vₘₐₓ Calculate_Velocity->Kinetic_Analysis

Workflow for PGH spectrophotometric assay.

Conclusion

This compound, a catabolite of the essential vitamin folate, is a naturally occurring molecule in a variety of biological systems. Its presence serves as an indicator of folate metabolism and turnover. In organisms such as plants and bacteria, pABG is a key component of a salvage pathway that recycles the PABA moiety for the re-synthesis of folates, highlighting a sophisticated mechanism for nutrient conservation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of biochemistry, nutrition, and drug development to further investigate the roles of pABG and its metabolic pathways in health and disease. Further research is warranted to expand the quantitative database of pABG concentrations in a broader range of organisms and tissues under various physiological and pathological conditions.

References

(4-Aminobenzoyl)-L-glutamic acid and its relation to folic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminobenzoyl)-L-glutamic acid (pABG), and its precursor p-aminobenzoic acid (PABA), are central molecules in the intricate network of folic acid metabolism. In microorganisms, PABA serves as a crucial building block for the de novo synthesis of dihydrofolate, a precursor to essential tetrahydrofolate coenzymes. This pathway is a key target for antimicrobial agents. In vertebrates, which lack the machinery for de novo folate synthesis, this compound emerges as a primary catabolite of dietary folate, offering insights into folate turnover and homeostasis. This technical guide provides a comprehensive overview of the role of this compound and its precursors in folic acid metabolism, detailing the enzymatic pathways, relevant quantitative data, and established experimental protocols for their study.

Introduction

Folic acid, or vitamin B9, is an essential nutrient that, in its reduced tetrahydrofolate form, acts as a critical coenzyme in one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids, and for the methylation of DNA, RNA, and proteins. Consequently, folate metabolism is indispensable for cell growth, division, and the maintenance of genomic integrity.

A significant dichotomy exists in the origin of folates between prokaryotes/lower eukaryotes and higher vertebrates. Most microorganisms and plants can synthesize folates de novo, a pathway that is absent in mammals. This metabolic distinction forms the basis for the therapeutic action of a major class of antibiotics, the sulfonamides.

This compound (pABG) is a dipeptide formed from the condensation of p-aminobenzoic acid (PABA) and L-glutamic acid.[1] Its significance in folate metabolism is twofold:

  • In de novo synthesis (microorganisms): PABA is a key precursor to dihydropteroate (B1496061), an intermediate in the synthesis of dihydrofolate. The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of a pterin (B48896) derivative with PABA.[2][3]

  • In folate catabolism (vertebrates): Dietary folates are ultimately broken down, with the C9-N10 bond being cleaved to release pterin derivatives and pABG, which is then excreted in the urine, sometimes in its acetylated form.[4][5]

This guide will delve into the biochemical pathways involving these molecules, present relevant quantitative data, and provide detailed experimental protocols for their investigation.

The Role of p-Aminobenzoic Acid in De Novo Folate Synthesis

In many microorganisms, the synthesis of the folate precursor dihydropteroate is a multi-step enzymatic process.

Biosynthesis of p-Aminobenzoic Acid (PABA)

PABA is synthesized from chorismate, a key intermediate in the shikimate pathway.[6] The conversion of chorismate to PABA involves two main enzymatic activities, often carried out by a complex of proteins:

  • Aminodeoxychorismate Synthase (ADCS): This enzyme, composed of PabA and PabB subunits in E. coli, catalyzes the transfer of an amino group from glutamine to chorismate, forming 4-amino-4-deoxychorismate (ADC).[7][8]

  • Aminodeoxychorismate Lyase (ADCL): This enzyme, PabC in E. coli, then converts ADC to PABA and pyruvate.[8]

In plants, these two enzymatic functions are often combined in a single bifunctional protein.[7][8]

Dihydropteroate Synthase (DHPS): The Target of Sulfonamides

Dihydropteroate synthase (DHPS) is a critical enzyme that catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with PABA to form 7,8-dihydropteroate.[2][9] This reaction is a key step in the folate biosynthesis pathway.[10]

The reaction proceeds via an SN1 mechanism, involving the formation of a cationic pterin intermediate.[10][11]

Sulfonamides are a class of synthetic antimicrobial agents that are structural analogs of PABA.[12] They act as competitive inhibitors of DHPS, binding to the PABA-binding site and preventing the synthesis of dihydropteroate.[13][14] This inhibition blocks the production of folate, leading to a bacteriostatic effect.[12][15]

This compound in Folate Catabolism

In vertebrates, dietary folates are absorbed and metabolized to various tetrahydrofolate derivatives. The breakdown of these folates primarily occurs through the cleavage of the C9-N10 bond, yielding pterin derivatives and this compound (pABG).[4] pABG can be further metabolized, for instance, by acetylation, before being excreted in the urine.[4] The levels of pABG and its derivatives in biological fluids can serve as markers for folate turnover and status.[16]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its role in folic acid metabolism.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₅[1]
Molecular Weight266.25 g/mol [1]
AppearanceOff-white to beige powder[17]
Purity≥98% (TLC)
Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Sulfonamides
InhibitorOrganismInhibition Constant (Kᵢ)IC₅₀Reference
SulfadiazineEscherichia coli2.5 x 10⁻⁶ M-[14]
4,4'-Diaminodiphenylsulfone (DDS)Escherichia coli5.9 x 10⁻⁶ M2 x 10⁻⁵ M[14]
4-amino-4'-acetamidodiphenylsulfoneEscherichia coli-5.2 x 10⁻⁵ M[14]
4-amino-4'-formamidodiphenylsulfoneEscherichia coli-5.8 x 10⁻⁵ M[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and folic acid metabolism.

Enzymatic Assay for Dihydropteroate Synthase (DHPS) Activity

This protocol describes a coupled spectrophotometric assay to measure DHPS activity by monitoring the oxidation of NADPH.[18][19]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[19]

  • DHPS enzyme

  • Dihydrofolate reductase (DHFR)

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Inhibitor stock solution (e.g., Sulfametrole in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare an enzyme mix containing DHPS (10-50 nM) and an excess of DHFR (1-2 Units/mL) in assay buffer.[19]

    • Prepare a substrate mix containing PABA (10-50 µM) and DHPP (10-50 µM) in assay buffer.[19]

    • Prepare serial dilutions of the inhibitor in DMSO.

  • Assay Setup (200 µL final volume per well):

    • Add 2 µL of inhibitor dilution or DMSO (for control) to the wells.

    • Add 168 µL of the enzyme mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 30 µL of a pre-warmed mix of the substrate mix and NADPH (final concentration 150-200 µM).[19]

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[18][19]

  • Data Analysis:

    • Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

HPLC Method for the Quantification of Folate Metabolites

This protocol outlines a reversed-phase HPLC method for the separation and quantification of folic acid and its metabolites.[20][21]

Materials:

  • HPLC system with UV and/or fluorescence detection

  • Reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm, 4.6 x 250 mm)[20]

  • Mobile Phase A: 28 mmol/L dibasic potassium phosphate (B84403) and 60 mmol/L phosphoric acid in water[20]

  • Mobile Phase B: 28 mmol/L dibasic potassium phosphate and 60 mmol/L phosphoric acid in 200 mL/L acetonitrile (B52724) and 800 mL/L water[20]

  • Sample extracts (e.g., from food or biological tissues)

  • Folate standards

Procedure:

  • Sample Preparation:

    • Extract folates from the sample using a trienzyme treatment (α-amylase, conjugase, and protease).[21][22]

    • Purify the extract using affinity chromatography with folate binding protein.[20][22]

  • HPLC Analysis:

    • Set the flow rate to 1 mL/min.[20]

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a gradient elution:

      • 0-3 min: 100% Mobile Phase A[20]

      • 3-13 min: Linear gradient to 70% A: 30% B[20]

    • Detect folic acid using UV absorbance at 290 nm and reduced folates using fluorescence detection (Ex 300 nm, Em 360 nm).[22]

  • Quantification:

    • Generate standard curves for each folate species.

    • Quantify the folate metabolites in the samples by comparing their peak areas to the standard curves.

LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the sensitive and specific quantification of pABG in biological samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phases (e.g., water and acetonitrile with formic acid or acetic acid)

  • Internal standard (e.g., isotopically labeled pABG)

  • Biological samples (e.g., plasma, urine)

Procedure:

  • Sample Preparation:

    • Thaw samples and add the internal standard.

    • Perform protein precipitation using a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid) to separate pABG from other matrix components.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive or negative ion mode.

    • Set up multiple reaction monitoring (MRM) transitions for pABG and its internal standard for specific and sensitive detection.

  • Quantification:

    • Construct a calibration curve using known concentrations of pABG standards.

    • Determine the concentration of pABG in the samples based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound and folic acid metabolism.

Folic_Acid_Biosynthesis cluster_PABA PABA Biosynthesis cluster_Folate Folate Synthesis cluster_inhibition Inhibition Chorismate Chorismate ADC 4-Amino-4-deoxychorismate Chorismate->ADC PabA/PabB PABA p-Aminobenzoic Acid ADC->PABA PabC Dihydropteroate Dihydropteroate PABA->Dihydropteroate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate DHPPP DHPP DHPPP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFS Glutamate_in Glutamate Glutamate_in->Dihydrofolate Sulfonamides Sulfonamides DHPS DHPS Sulfonamides->DHPS Competitive Inhibition

Caption: De novo folic acid biosynthesis pathway in microorganisms.

Folate_Catabolism Dietary_Folates Dietary Folates (Pteroylpolyglutamates) THF_poly Tetrahydrofolate (polyglutamates) Dietary_Folates->THF_poly Absorption & Metabolism THF_mono Tetrahydrofolate (monoglutamate) THF_poly->THF_mono Hydrolysis Cleavage C9-N10 Bond Cleavage THF_mono->Cleavage pABG This compound (pABG) Cleavage->pABG Pterins Pterin Derivatives Cleavage->Pterins Excretion Urinary Excretion pABG->Excretion Pterins->Excretion DHPS_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitor) start->prep_reagents add_inhibitor Add Inhibitor/DMSO to Plate prep_reagents->add_inhibitor add_enzyme_mix Add DHPS/DHFR Enzyme Mix add_inhibitor->add_enzyme_mix pre_incubate Pre-incubate at 37°C add_enzyme_mix->pre_incubate initiate_reaction Initiate with Substrates + NADPH pre_incubate->initiate_reaction measure_abs Monitor Absorbance at 340 nm initiate_reaction->measure_abs analyze_data Calculate Rates and IC50 measure_abs->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to p-Aminobenzoyl Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-aminobenzoyl glutamic acid, a key intermediate in the synthesis of folic acid and a significant metabolite in folate pathways.[1][2] This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical data, tailored for a scientific audience.

Chemical Structure and Properties

p-Aminobenzoyl-L-glutamic acid is a dipeptide formed from the condensation of p-aminobenzoic acid and L-glutamic acid.[2][3] Its structure features a central glutamic acid moiety linked via an amide bond to a p-aminobenzoyl group.

Molecular Structure:

Caption: Chemical structure of p-aminobenzoyl glutamic acid.

Physicochemical Data:

PropertyValueReference
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[3][4]
Molecular Formula C₁₂H₁₄N₂O₅[4][5][6]
Molecular Weight 266.25 g/mol [4][5][6]
CAS Number 4271-30-1[5][6]
Appearance Light Tan Waxy Solid[2]
Canonical SMILES C1=CC(=CC=C1C(=O)N--INVALID-LINK--C(=O)O)N[3][4]
InChI Key GADGMZDHLQLZRI-VIFPVBQESA-N[3][4]

Experimental Protocols: Synthesis

Several synthetic routes for p-aminobenzoyl glutamic acid have been established, primarily involving the acylation of L-glutamic acid followed by the reduction of a nitro group. Below are detailed methodologies for common synthesis pathways.

Method 1: Reduction of N-p-nitrobenzoyl-L-glutamic acid with Pd/C and Ammonium (B1175870) Formate [2][5]

This procedure involves the catalytic reduction of the nitro group of N-p-nitrobenzoyl-L-glutamic acid.

Experimental Workflow:

G cluster_0 Synthesis of p-Aminobenzoyl Glutamic Acid start Start: N-p-nitrobenzoyl-L-glutamic acid dissolve Dissolve in Methanol (B129727) start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst add_reductant Slowly Add Ammonium Formate add_catalyst->add_reductant react Stir at Room Temperature for 30 min add_reductant->react filter Filter to Recover Pd/C Catalyst react->filter adjust_ph Adjust Filtrate to pH 3 with HCl in Methanol filter->adjust_ph precipitate Allow Crystals to Precipitate (30 min) adjust_ph->precipitate wash_dry Wash Crystals with Methanol and Dry precipitate->wash_dry end_product End Product: N-(4-aminobenzoyl)-L-glutamic acid wash_dry->end_product

Caption: Workflow for the synthesis via catalytic reduction.

Protocol:

  • Dissolution: In a reaction vessel, dissolve 27.23 g (0.1 mol) of N-p-nitrobenzoyl-L-glutamic acid in 118 g of methanol with stirring until complete dissolution.[2][5]

  • Catalyst Addition: Add 0.59 g of 10% Pd/C catalyst to the solution.[2][5]

  • Reduction: Slowly add 18.92 g (0.3 mol) of ammonium formate. The reaction mixture is then stirred at room temperature for 30 minutes.[2][5]

  • Catalyst Recovery: After the reaction is complete, the Pd/C catalyst is recovered by filtration.[2][5]

  • Precipitation: The pH of the filtrate is adjusted to 3 with hydrochloric acid in methanol. The solution is left to stand for 30 minutes to allow for the precipitation of crystals.[2][5]

  • Purification: The precipitated crystals are filtered, washed with a small amount of methanol, and then dried to yield N-(4-aminobenzoyl)-L-glutamic acid.[2][5]

This method reportedly achieves a purity of 99.88% by HPLC and a yield of 96.58%.[2][5]

Method 2: Synthesis from p-Nitrobenzoic Acid [7]

This patented method begins with p-nitrobenzoic acid and proceeds through an acyl chlorination and condensation before the final reduction.

Protocol:

  • Acyl Chlorination: p-Nitrobenzoic acid (16.7g, 0.1 mol) is reacted with oxalyl chloride (25.4g, 0.2 mol) in a mixed solvent of tetrahydrofuran (B95107) (55mL) and DMF (5mL) at 55°C to form p-nitrobenzoyl chloride.[7]

  • Condensation: The resulting p-nitrobenzoyl chloride is then subjected to a condensation reaction with sodium glutamate (B1630785) to produce N-p-nitrobenzoyl-L-glutamic acid.[7]

  • Reduction: The N-p-nitrobenzoyl-L-glutamic acid is reduced using hydrazine (B178648) hydrate (B1144303) as the reducing agent and ferric chloride hexahydrate as a catalyst to yield the final product.[7]

This process is noted for producing N-p-aminobenzoyl-L-glutamic acid with a purity of ≥99.9%.[7]

Analytical Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of p-aminobenzoyl glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While full spectral data requires access to specialized databases, typical chemical shifts can be referenced from literature and spectral databases.[8][9]

Nucleus Observed Chemical Shifts (δ, ppm) Solvent
¹H NMR11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H)DMSO-d6
¹³C NMRData available in spectral databases.CDCl₃

Note: The provided ¹H NMR data is for a related compound, 4-Amino-benzoic acid, from a supporting information file and serves as an illustrative example of the type of data available. Specific data for the title compound should be obtained from dedicated spectral databases.[10]

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. Spectra are available for reference in databases like SpectraBase.[8]

Role in Biological Pathways

p-Aminobenzoyl glutamic acid is a key component in the biosynthesis of folates. It is an intermediate in the pathway that ultimately leads to the formation of tetrahydrofolate, a vital coenzyme in one-carbon transfer reactions.

Relationship to Folic Acid Synthesis:

G cluster_pathway Simplified Folic Acid Pathway pABA p-Aminobenzoic Acid pABG p-Aminobenzoyl Glutamic Acid pABA->pABG + L-Glutamic Acid Glu L-Glutamic Acid Glu->pABG Dihydrofolate Dihydrofolic Acid pABG->Dihydrofolate + Pteridine (B1203161) Precursor (via Dihydropteroate Synthase) Dihydropteroate Dihydropteroate Tetrahydrofolate Tetrahydrofolic Acid (Active Folate) Dihydrofolate->Tetrahydrofolate Reduction (DHFR)

Caption: Role as an intermediate in folic acid synthesis.

In many microorganisms, p-aminobenzoic acid is combined with a pteridine precursor to form dihydropteroate, which is then glutamated to form dihydrofolate. However, p-aminobenzoyl glutamic acid itself can be utilized by certain bacteria possessing the enzyme p-aminobenzoyl-glutamate hydrolase.[11] It is also recognized as a significant catabolite of folate. Its efficient synthesis is crucial for producing folic acid supplements.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of (4-Aminobenzoyl)-L-glutamic acid and Related Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminobenzoyl)-L-glutamic acid (pABG) is a molecule of significant interest in biochemical and pharmaceutical research. It is primarily recognized as a catabolite of folate, making its detection and quantification a valuable tool for studying folate metabolism and turnover.[1][2] The levels of pABG have been shown to increase in plasma following high intake of folic acid, highlighting its role as a biomarker for folate degradation.[1][3] Furthermore, its structural similarity to key biological molecules makes it relevant to the study of various enzymes.

This document provides detailed protocols and application notes for enzymatic assays related to pABG, focusing on its role in folate metabolism and its connection to the activity of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in neurological disorders and cancer.

Application Note 1: Analysis of Folate Catabolism via p-Aminobenzoyl-glutamate Hydrolase

This protocol outlines the use of this compound in assays involving p-aminobenzoyl-glutamate hydrolase, an enzyme found in some bacteria that can metabolize this folate catabolite.[2] This assay is useful for studying microbial folate salvage pathways.

Metabolic Pathway of Folate Catabolism

The following diagram illustrates the breakdown of folate to this compound and its subsequent cleavage by p-aminobenzoyl-glutamate hydrolase.

Folate_Catabolism Folate Folic Acid (Pteroylglutamic Acid) pABG This compound Folate->pABG Catabolism Enzyme p-Aminobenzoyl-glutamate hydrolase pABG->Enzyme PABA p-Aminobenzoic Acid (PABA) Glu L-Glutamic Acid Enzyme->PABA Enzyme->Glu GCPII_Pathway cluster_presynaptic Presynaptic Neuron cluster_astrocyte Astrocyte cluster_postsynaptic Postsynaptic Neuron mGluR3 mGluR3 Glutamate Glutamate mGluR3->Glutamate Inhibits Release GCPII GCPII GCPII->Glutamate GluR Glutamate Receptors Excitotoxicity Excitotoxicity GluR->Excitotoxicity NAAG NAAG (N-acetylaspartylglutamate) NAAG->mGluR3 Agonist NAAG->GCPII Hydrolysis Glutamate->GluR Activates GCPII_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Tissue Tissue Homogenization Protein Protein Quantification Tissue->Protein Plate Plate Samples, Controls, and Standards Protein->Plate ReactionMix Prepare Reaction Mix (Substrate, Developer, Probe) AddMix Add Reaction Mix ReactionMix->AddMix Standards Prepare Glutamate Standards Standards->Plate Plate->AddMix Incubate Incubate at 37°C AddMix->Incubate Measure Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure StdCurve Generate Standard Curve Measure->StdCurve Calculate Calculate GCPII Activity StdCurve->Calculate IC50 Determine IC50 (for inhibitors) Calculate->IC50

References

Applications of (4-Aminobenzoyl)-L-glutamic acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Aminobenzoyl)-L-glutamic acid, a derivative of L-glutamic acid, serves as a versatile building block and linker in modern peptide synthesis. Its unique structure, featuring a rigid aromatic spacer coupled with the functionality of glutamic acid, makes it a valuable component in the design of complex peptides, particularly in the field of drug delivery and targeted therapeutics. This document provides detailed application notes, experimental protocols, and performance data for the utilization of this compound in peptide synthesis.

Application 1: Building Block for Folic Acid Analogs and Pteroylpolyglutamates

This compound is a fundamental constituent of folic acid and its derivatives, which are crucial for various metabolic processes, including DNA synthesis and repair.[1] In peptide synthesis, it serves as a key precursor for the creation of folic acid analogs and pteroylpolyglutamates, which are oligo- or poly-γ-glutamyl conjugates of pteroic acid. These synthesized analogs are instrumental in studying folate metabolism, developing antifolate drugs, and as targeting ligands for folate receptor-overexpressing cancer cells.

Experimental Protocol: Solid-Phase Synthesis of a Pteroyl-γ-L-glutamyl-L-glutamic acid Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a simplified pteroylpolyglutamate analog using a modified Fmoc/tBu strategy.

1. Preparation of Fmoc-(4-Aminobenzoyl)-L-glutamic acid Di-tert-butyl Ester:

This crucial building block is prepared by coupling Fmoc-p-aminobenzoic acid with L-glutamic acid di-tert-butyl ester.

  • Step 1: Fmoc Protection of p-Aminobenzoic Acid: Dissolve p-aminobenzoic acid in a suitable solvent (e.g., dioxane/water). Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base (e.g., sodium bicarbonate) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the Fmoc-p-aminobenzoic acid.

  • Step 2: Coupling to L-Glutamic Acid Di-tert-butyl Ester: Dissolve Fmoc-p-aminobenzoic acid and L-glutamic acid di-tert-butyl ester hydrochloride in DMF. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction mixture for 2-4 hours at room temperature.

  • Step 3: Purification: Purify the resulting Fmoc-(4-Aminobenzoyl)-L-glutamic acid di-tert-butyl ester by column chromatography.

2. Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (L-Glutamic Acid):

    • Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

    • Couple Fmoc-Glu(OtBu)-OH (3 equivalents) using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 hours.

    • Confirm complete coupling using a Kaiser test. If the test is positive, repeat the coupling.

  • Second Building Block Coupling (Fmoc-(4-Aminobenzoyl)-L-glutamic acid di-tert-butyl ester):

    • Fmoc deprotection as described above.

    • Couple the synthesized Fmoc-(4-Aminobenzoyl)-L-glutamic acid di-tert-butyl ester (3 equivalents) using HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 4 hours. Given the steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Pteroic Acid Coupling:

    • Fmoc deprotection as described above.

    • Couple N¹⁰-(trifluoroacetyl)pteroic acid (a protected form of pteroic acid) using a suitable coupling agent.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

Application 2: As a Self-Immolative Linker in Drug Delivery Systems

This compound can be incorporated into more complex linker systems, particularly in antibody-drug conjugates (ADCs). The p-aminobenzoyl portion can act as a self-immolative spacer. Once a specific enzymatic or chemical trigger cleaves a bond on the glutamic acid moiety (or a peptide attached to it), a 1,6-elimination reaction is initiated through the p-aminobenzyl group, leading to the release of the attached drug molecule in its active form.

A prominent example is the use of a glutamic acid-valine-citrulline tripeptide linker, which is designed to be cleaved by cathepsin B, an enzyme overexpressed in many tumor cells. While not this compound itself, this highlights the utility of glutamic acid derivatives in constructing sophisticated, cleavable linkers for targeted drug delivery.[1][2][3]

Experimental Protocol: Conceptual Synthesis of a Glutamic Acid-Containing ADC Linker

This protocol outlines the key steps in synthesizing a drug-linker conjugate featuring a glutamic acid-based cleavable peptide and a self-immolative p-aminobenzyl alcohol (PABC) spacer.

1. Synthesis of the Cleavable Peptide-PABC Moiety:

  • Solid-Phase Synthesis of the Peptide: Synthesize the desired peptide sequence (e.g., Glu-Val-Cit) on a solid support using standard Fmoc-SPPS as described previously. The glutamic acid residue will be incorporated as Fmoc-Glu(OtBu)-OH.

  • Coupling of the Self-Immolative Spacer:

    • After the final peptide coupling and Fmoc deprotection, couple a derivative of p-aminobenzyl alcohol where the hydroxyl group is protected and the amino group is activated for conjugation to the N-terminus of the peptide.

  • Drug Conjugation:

    • Cleave the peptide-PABC linker from the resin.

    • Conjugate the cytotoxic drug to the hydroxyl group of the PABC moiety, often through a carbonate or carbamate (B1207046) bond.

2. Antibody Conjugation:

  • Antibody Modification: Introduce a reactive handle onto the monoclonal antibody, for example, by reducing interchain disulfide bonds to generate free thiols.

  • Conjugation Reaction: React the maleimide-functionalized drug-linker conjugate with the reduced antibody to form a stable thioether bond.

  • Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Quantitative Data

The efficiency of incorporating this compound or its derivatives into a peptide sequence is critical for the successful synthesis of the final product. The following table summarizes typical coupling efficiencies for standard and sterically hindered amino acids in Fmoc-SPPS, which can serve as a benchmark.

Coupling ReagentBaseCoupling Time (hours)Typical Coupling Efficiency (%)Notes
HBTU/HOBtDIPEA2 - 490 - 98Standard, cost-effective method.
HATUDIPEA2 - 4> 99Highly efficient, especially for hindered residues.
DIC/HOBtDIPEA4 - 885 - 95Can be slower for sterically demanding couplings.
PyBOPDIPEA2 - 495 - 99Effective for hindered amino acids.

Data compiled from various peptide synthesis resources.

For sterically hindered building blocks like a protected this compound derivative, using a more potent coupling reagent like HATU and potentially a double coupling strategy is recommended to achieve high coupling efficiencies.

Visualizations

Synthesis Workflow for a Pteroyl-Dipeptide

Synthesis of a Pteroyl-Dipeptide resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Glu(OtBu)-OH (HBTU/DIPEA) deprotection1->coupling1 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) coupling1->deprotection2 coupling2 Couple Fmoc-(PABA)-Glu(OtBu)2 (HATU/DIPEA) deprotection2->coupling2 deprotection3 Fmoc Deprotection (20% Piperidine/DMF) coupling2->deprotection3 coupling3 Couple N10-(TFA)-Pteroic Acid deprotection3->coupling3 cleavage Cleavage & Deprotection (TFA/TIS/H2O) coupling3->cleavage purification HPLC Purification cleavage->purification final_product Pteroyl-Dipeptide purification->final_product Drug Release from a Cleavable Linker adc Antibody-Drug Conjugate (ADC) in Circulation internalization Internalization into Tumor Cell adc->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Enzymatic Cleavage of Glu-Val-Cit Linker (Cathepsin B) lysosome->cleavage elimination 1,6-Elimination of p-Aminobenzyl Spacer cleavage->elimination drug_release Release of Active Drug elimination->drug_release

References

(4-Aminobenzoyl)-L-glutamic acid as a Substrate for γ-glutamyl Hydrolase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-glutamyl hydrolase (GGH), also known as conjugase or folylpolyglutamate hydrolase, is a critical enzyme in folate metabolism and the activation of certain chemotherapeutic agents. It catalyzes the hydrolysis of γ-glutamyl linkages in folylpolyglutamates and antifolate polyglutamates.[1][2] This action is essential for the absorption of dietary folates and for regulating the intracellular concentration of folate coenzymes. Furthermore, GGH activity can significantly impact the efficacy of antifolate drugs like methotrexate, as the polyglutamylated forms of these drugs are more effectively retained within cells.[2][3] Elevated GGH levels have been associated with resistance to such drugs in cancer cells.[2][3]

(4-Aminobenzoyl)-L-glutamic acid (pABG) and its oligo-γ-glutamyl derivatives serve as valuable, non-native substrates for assaying GGH activity. These synthetic substrates allow for the straightforward detection and quantification of GGH enzymatic activity, which is crucial for studying folate homeostasis, investigating drug resistance mechanisms, and screening for GGH inhibitors in drug development programs.

Principle of the Assay

The enzymatic assay for γ-glutamyl hydrolase using this compound or its polyglutamylated forms is based on the cleavage of the γ-glutamyl bond by GGH. The reaction products, which include p-aminobenzoic acid (PABA) and glutamic acid, can be separated from the unreacted substrate and quantified. A common and sensitive method involves the separation of the product from the substrate by thin-layer chromatography (TLC), followed by fluorescent derivatization and quantification.

Data Presentation

The following table summarizes hypothetical kinetic data for the hydrolysis of this compound derivatives by γ-glutamyl hydrolase. This data is for illustrative purposes to demonstrate the characterization of the substrate.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Optimal pH
This compoundRecombinant Human GGH751504.5
(4-Aminobenzoyl)-di-γ-L-glutamic acidRat Serum502505.0
(4-Aminobenzoyl)-tri-γ-L-glutamic acidHuman Cancer Cell Lysate304004.5

Note: The data presented in this table is illustrative and intended to demonstrate a typical format for presenting kinetic parameters. Actual values should be determined experimentally.

Experimental Protocols

Preparation of this compound Substrate

A common method for the synthesis of N-(4-aminobenzoyl)-L-glutamic acid involves the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by the reduction of the nitro group.

Materials:

  • p-Nitrobenzoic acid

  • Thionyl chloride or other chlorinating agent

  • L-glutamic acid

  • Sodium hydroxide

  • Palladium on carbon (Pd/C) catalyst

  • Ammonium (B1175870) formate (B1220265) or hydrogen gas for reduction

  • Methanol

  • Hydrochloric acid

Procedure:

  • Synthesis of p-nitrobenzoyl chloride: React p-nitrobenzoic acid with a chlorinating agent like thionyl chloride to form p-nitrobenzoyl chloride.

  • Condensation with L-glutamic acid: React p-nitrobenzoyl chloride with L-glutamic acid in an aqueous basic solution (e.g., sodium hydroxide) to form N-(4-nitrobenzoyl)-L-glutamic acid.

  • Reduction of the nitro group: Reduce the nitro group of N-(4-nitrobenzoyl)-L-glutamic acid using a catalyst such as Pd/C and a reducing agent like ammonium formate or hydrogen gas in a solvent like methanol.

  • Purification: Purify the final product, N-(4-aminobenzoyl)-L-glutamic acid, by crystallization.

γ-Glutamyl Hydrolase Activity Assay

This protocol is a representative method based on available literature for the assay of GGH activity using a (4-Aminobenzoyl)-γ-oligo-L-glutamic acid substrate.

Materials:

  • (4-Aminobenzoyl)-γ-oligo-L-glutamic acid substrate (e.g., pABG-Glun)

  • Enzyme source (e.g., purified GGH, cell lysate, serum)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5-5.5)

  • Trichloroacetic acid (TCA) or other stopping reagent

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., butanol:acetic acid:water, 4:1:1 v/v/v)

  • Fluorescamine (B152294) solution (in acetone)

  • Triethylamine (B128534) solution (in dichloromethane)

  • Fluorometer or plate reader with fluorescence detection

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the assay buffer and the (4-Aminobenzoyl)-γ-oligo-L-glutamic acid substrate at the desired concentration.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of cold TCA solution.

    • Centrifuge to pellet precipitated protein.

  • Thin-Layer Chromatography (TLC):

    • Spot a known volume of the supernatant from the reaction mixture onto a silica (B1680970) gel TLC plate.

    • Also spot standards of the substrate and expected product (e.g., pABG and glutamic acid).

    • Develop the TLC plate in the chosen solvent system until the solvent front reaches near the top of the plate.

    • Air dry the plate thoroughly.

  • Quantification:

    • Spray the dried TLC plate evenly with the triethylamine solution, followed by the fluorescamine solution.

    • Allow the plate to dry.

    • Visualize the fluorescent spots under UV light. The product containing a primary amine (cleaved pABG or glutamic acid) will fluoresce.

    • Quantify the fluorescence intensity of the product spot using a fluorometer or a TLC scanner.

    • Calculate the amount of product formed by comparing the fluorescence intensity to a standard curve of the product.

    • Express GGH activity in appropriate units (e.g., nmol of product formed per minute per mg of protein).

Visualizations

GGH_Folate_Metabolism cluster_extracellular Extracellular Space / Intestinal Lumen cluster_cell Intestinal / Target Cell Dietary Folate\n(Polyglutamated) Dietary Folate (Polyglutamated) Folate\n(Monoglutamate) Folate (Monoglutamate) Dietary Folate\n(Polyglutamated)->Folate\n(Monoglutamate) GGH (Brush Border) Folate\n(Polyglutamated) Folate (Polyglutamated) Folate\n(Monoglutamate)->Folate\n(Polyglutamated) FPGS Folate\n(Polyglutamated)->Folate\n(Monoglutamate) GGH_cell One-Carbon Metabolism One-Carbon Metabolism Folate\n(Polyglutamated)->One-Carbon Metabolism DNA/RNA Synthesis DNA/RNA Synthesis One-Carbon Metabolism->DNA/RNA Synthesis GGH_cell GGH (Intracellular) FPGS FPGS

Caption: Role of GGH in Folate Metabolism.

GGH_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_detection Detection & Quantification A 1. Prepare Reaction Mixture (Buffer + pABG-Glun) B 2. Add Enzyme Source (e.g., Cell Lysate) A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction (e.g., TCA) C->D E 5. Spot Supernatant on TLC Plate D->E F 6. Develop TLC E->F G 7. Spray with Fluorescamine F->G H 8. Visualize & Quantify Fluorescence G->H I 9. Calculate GGH Activity H->I

Caption: GGH Assay Experimental Workflow.

GGH_Drug_Resistance cluster_cell Cancer Cell Antifolate Drug\n(Monoglutamate) Antifolate Drug (Monoglutamate) Antifolate Drug\n(Polyglutamated) Antifolate Drug (Polyglutamated) Antifolate Drug\n(Monoglutamate)->Antifolate Drug\n(Polyglutamated) FPGS Efflux_Pump Efflux Pump Antifolate Drug\n(Monoglutamate)->Efflux_Pump Antifolate Drug\n(Polyglutamated)->Antifolate Drug\n(Monoglutamate) GGH_cell (Increased in Resistance) Target Enzyme Target Enzyme Antifolate Drug\n(Polyglutamated)->Target Enzyme Inhibition Target Enzyme\n(e.g., DHFR) Target Enzyme (e.g., DHFR) GGH_cell GGH FPGS FPGS

Caption: Role of GGH in Antifolate Drug Resistance.

References

Application Notes and Protocols for (4-Aminobenzoyl)-L-glutamic acid and its Parent Compound, L-Glutamic Acid, in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Direct experimental data on the use of (4-Aminobenzoyl)-L-glutamic acid as a bioactive agent in mammalian cell culture is limited in publicly available scientific literature. It is primarily recognized as a folate catabolite and a substrate for the N-acetyltransferase 1 (NAT1) enzyme.[1][2] The protocols and data presented below are largely based on the well-established roles of its parent compound, L-glutamic acid , a key excitatory neurotransmitter and a crucial metabolite in cell culture.[3][4] These notes are intended to serve as a comprehensive guide and a starting point for investigations into the effects of glutamate (B1630785) and its derivatives on cultured cells.

Part 1: this compound - Biochemical Context

This compound, also known as p-aminobenzoyl-L-glutamate (PABG), is a dipeptide formed from p-aminobenzoic acid (PABA) and L-glutamic acid.[5] Its primary roles in a biological context are as a breakdown product of folic acid and as a potential endogenous substrate for NAT1, which may be involved in its cellular clearance.[2][6]

Key Biochemical Properties:
PropertyValueReference
Molecular FormulaC12H14N2O5[5]
Molecular Weight266.25 g/mol [5]
AppearanceOff-white to beige powder[1]
Storage Temperature-20°C[1]

Part 2: L-Glutamic Acid - Application Notes for Cell Culture

L-glutamic acid (glutamate) is the major excitatory neurotransmitter in the central nervous system and a fundamental component of cell culture media, playing a central role in cellular metabolism, proliferation, and survival.[3][7] However, at high concentrations, it can induce excitotoxicity, particularly in neuronal cell lines.[8][9]

Summary of L-Glutamic Acid Effects on Various Cell Lines:
Cell LineApplicationConcentration RangeObserved Effects
HT22 (mouse hippocampal)Excitotoxicity studies1-10 mMInduction of oxidative stress and cell death.[8]
Primary NeuronsNeurotransmission and plasticity studies10-100 µMActivation of glutamate receptors, modulation of synaptic activity.[10]
Glioblastoma Cell Lines (e.g., U87MG, T98G)Cancer metabolism and proliferation studies1-5 mMCan promote proliferation in some glioma cells; analogues can be cytotoxic.[4][11]
RAW264.7 (macrophage)Immunomodulation studies0.5-8 mM (as Glutamine)Dose-dependent release of cytokines (TNF-α, IL-6, IL-10).[12]

Note: Many studies use glutamine, a more stable precursor, which is converted to glutamate intracellularly.

Part 3: Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions for both this compound and L-glutamic acid.

Materials:

  • This compound powder

  • L-glutamic acid powder

  • Dimethyl sulfoxide (B87167) (DMSO)[13]

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, 0.22 µm syringe filters

Procedure:

  • For this compound:

    • To prepare a 100 mM stock solution, dissolve 26.63 mg of this compound in 1 mL of DMSO.

    • Gentle warming and vortexing may be required to fully dissolve the compound.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • For L-Glutamic acid:

    • To prepare a 100 mM stock solution, dissolve 14.71 mg of L-glutamic acid in 1 mL of sterile PBS.

    • Adjust the pH to ~7.4 with 1 M NaOH to ensure complete dissolution.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C.

Protocol 2: Induction of Excitotoxicity in HT22 Cells with L-Glutamic Acid

This protocol describes a typical experiment to induce and assess glutamate-induced excitotoxicity in the HT22 hippocampal cell line.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • L-glutamic acid stock solution (100 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Seed HT22 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of L-glutamic acid in serum-free DMEM to achieve final concentrations ranging from 1 mM to 10 mM.

    • Remove the culture medium from the wells and replace it with the glutamate-containing medium. Include a vehicle control (medium with the same concentration of PBS used for dilution).

    • Incubate for 12-24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Part 4: Signaling Pathways and Visualizations

L-Glutamate Signaling and Metabolism

L-glutamate exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, leading to a cascade of intracellular events. It is also a key player in cellular metabolism through its conversion to α-ketoglutarate, which enters the Krebs cycle.

Glutamate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Glutamate L-Glutamate iGluR Ionotropic Receptors (NMDA, AMPA) L-Glutamate->iGluR mGluR Metabotropic Receptors (mGluRs) L-Glutamate->mGluR EAAT Glutamate Transporters (EAATs) L-Glutamate->EAAT AKG α-Ketoglutarate L-Glutamate->AKG Transamination Ca_Influx Ca²⁺ Influx iGluR->Ca_Influx PLC PLC Activation mGluR->PLC EAAT->L-Glutamate Uptake Downstream Downstream Signaling (e.g., MAPK, PI3K) Ca_Influx->Downstream PLC->Downstream Glutaminase Glutaminase Glutaminase->L-Glutamate Krebs_Cycle Krebs Cycle Glutamine Glutamine Glutamine->Glutaminase AKG->Krebs_Cycle

Caption: L-Glutamate signaling and metabolic pathways in a typical cell.

Experimental Workflow for Assessing Glutamate-Induced Excitotoxicity

The following diagram illustrates a standard workflow for investigating the cytotoxic effects of L-glutamic acid on a neuronal cell line.

Excitotoxicity_Workflow cluster_assays Endpoint Assays start Start: Seed Cells (e.g., HT22) incubation1 Incubate 24h (Attachment) start->incubation1 treatment Treat with L-Glutamate (Various Concentrations) incubation1->treatment incubation2 Incubate 12-24h (Induction) treatment->incubation2 viability Cell Viability (MTT, LDH) incubation2->viability ros ROS Production (DCF-DA) incubation2->ros apoptosis Apoptosis (Annexin V/PI) incubation2->apoptosis analysis Data Analysis (IC50, Statistical Tests) viability->analysis ros->analysis apoptosis->analysis end End: Conclusion analysis->end

Caption: Workflow for studying L-glutamate-induced excitotoxicity in vitro.

References

Analytical Methods for the Detection of (4-Aminobenzoyl)-L-glutamic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of (4-Aminobenzoyl)-L-glutamic acid, a key metabolite of folic acid. The methods outlined are crucial for researchers in nutrition, clinical diagnostics, and pharmaceutical development who require accurate quantification of this compound in various matrices. The protocols cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), along with a theoretical framework for the development of an Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

This compound (pABG) is a primary catabolite of folic acid, and its concentration in biological fluids is a potential biomarker for folate status.[1] Accurate and robust analytical methods are essential for studying folate metabolism and its association with various health and disease states. This document details validated and adaptable methods for the quantification of pABG.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely accessible and reliable technique for the quantification of pABG, particularly in pharmaceutical preparations where it is a known impurity and degradation product of folic acid.[2][3]

Quantitative Data Summary
ParameterValueReference
Linearity Range0.02 - 2.0 x 10⁻⁵ M[2]
Wavelength269 nm[3]
Precision (RSD)< 3%[2]
Experimental Protocol: HPLC-UV Analysis of this compound

1. Objective: To quantify this compound in a sample matrix using HPLC with UV detection.

2. Materials:

3. Standard Preparation: a. Prepare a stock solution of this compound in the mobile phase. b. Perform serial dilutions to create a series of calibration standards within the linear range (e.g., 0.02 x 10⁻⁵ M to 2.0 x 10⁻⁵ M).[2]

4. Sample Preparation (e.g., Folic Acid Tablets): a. Weigh and finely powder a representative number of tablets. b. Dissolve a portion of the powder, equivalent to a specific amount of folic acid, in the mobile phase. c. Sonicate to ensure complete dissolution. d. Filter the solution through a 0.45 µm filter prior to injection.

5. Chromatographic Conditions: [2]

  • Column: μ-Bondapak C18

  • Mobile Phase: Isocratic mixture of 0.017 M monobasic potassium phosphate, 20% aqueous tetrabutylammonium hydroxide, and methanol (870:15:250, v/v/v).

  • Flow Rate: To be optimized for the specific column and system.

  • Detection: UV at 269 nm.[3]

  • Injection Volume: 20 µL.

6. Data Analysis: a. Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. b. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detector (269 nm) HPLC_System->UV_Detector Calibration_Curve Calibration Curve Construction UV_Detector->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: HPLC-UV workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of pABG in complex biological matrices such as urine and serum.[1][4][5]

Quantitative Data Summary
ParameterUrineSerumReference
LOD 1 nmol/L0.07 - 0.52 nmol/L[4][5]
LOQ 10 nmol/L0.25 - 10 nmol/L[4][5][6]
Linearity Range 10 - 200 µmol/L0.25 - 140 nmol/L[4][5][6]
Recovery 92 - 102%80 - 122%[4]
Precision (Imprecision) 2.9 - 12.7%2.5 - 21%[4]
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine/Serum

1. Objective: To quantify this compound in urine or serum using a sensitive and selective LC-MS/MS method.

2. Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., [¹³C₂]pABG or d₃-Glutamic acid)

  • LC-MS grade acetonitrile (B52724)

  • Hydrochloric acid (6N)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Analytical column (e.g., Biorad CAT/MET or a standard C18)

3. Standard and Sample Preparation: [4] a. Prepare stock solutions of pABG and the internal standard. b. For calibration standards, spike known amounts of pABG into a surrogate matrix (e.g., analyte-free urine or serum). c. Thaw urine or serum samples. d. To 200 µL of sample or standard, add 2 µL of internal standard solution (e.g., 1 mmol/L d₃-Glutamic acid). e. Acidify with 4 µL of 6N HCl. f. Precipitate proteins by adding 2 volumes (412 µL) of acetonitrile for serum or 30 volumes (6.18 mL) for urine. g. Vortex and centrifuge the samples at 1900 x g for 10 minutes. h. Transfer the supernatant for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Chromatography:

    • Column: Biorad CAT/MET analytical column.[4]

    • Mobile Phase: Gradient elution with appropriate aqueous and organic phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Flow Rate: To be optimized.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Selected Reaction Monitoring (SRM) of precursor and product ion transitions for both pABG and the internal standard.

5. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Quantify pABG in the samples using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Urine/Serum Sample IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Acidification Acidification IS_Spiking->Acidification Protein_Precipitation Protein Precipitation Acidification->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_Separation LC Separation Centrifugation->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: LC-MS/MS workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of pABG, but it requires a derivatization step to increase the volatility of the analyte. This method is suitable for targeted analysis and can provide high specificity.

Experimental Protocol: GC-MS Analysis of this compound (Adapted from general amino acid protocols)

1. Objective: To detect and quantify this compound using GC-MS following a derivatization procedure.

2. Materials:

  • This compound reference standard

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA))

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC-MS system with a suitable capillary column

3. Standard and Sample Preparation: a. Prepare a stock solution of pABG in a suitable solvent. b. For biological samples, perform an extraction to isolate the analyte (e.g., solid-phase extraction). c. Evaporate the sample or standard solution to dryness under a stream of nitrogen.

4. Derivatization: a. To the dried residue, add the derivatization agent and solvent (e.g., 50 µL of BSTFA and 50 µL of pyridine). b. Heat the mixture in a sealed vial at a specific temperature and time to ensure complete derivatization (e.g., 70°C for 30 minutes).

5. GC-MS Conditions:

  • GC:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analyte from other components.

  • MS:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized pABG.

6. Data Analysis: a. Create a calibration curve using derivatized standards. b. Quantify the derivatized pABG in the sample based on the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Extraction Sample Extraction Drying Drying Sample_Extraction->Drying Derivatization Derivatization Drying->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Peak_Identification Peak Identification MS_Detection->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: GC-MS workflow for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically for this compound. However, a competitive ELISA could be developed for its detection. This would involve immobilizing an antibody with specificity for pABG on a microplate.

Principles of a Competitive ELISA for this compound

A competitive ELISA format would be suitable for a small molecule like pABG. In this assay, a known amount of enzyme-labeled pABG would compete with the pABG in the sample for binding to a limited number of specific antibody binding sites coated on the microplate wells. The signal produced would be inversely proportional to the concentration of pABG in the sample.

ELISA_Principle cluster_elisa Competitive ELISA Principle Immobilized_Ab Immobilized Antibody Binding Competitive Binding Immobilized_Ab->Binding Sample_pABG Sample pABG Sample_pABG->Binding Enzyme_pABG Enzyme-labeled pABG Enzyme_pABG->Binding Wash Wash Step Binding->Wash Substrate Substrate Addition Wash->Substrate Signal Signal Detection (Inverse to concentration) Substrate->Signal

Caption: Principle of a competitive ELISA for pABG.

References

Application Note: Quantification of (4-Aminobenzoyl)-L-glutamic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of (4-Aminobenzoyl)-L-glutamic acid. This method is particularly suitable for the analysis of this compound as an impurity in folic acid pharmaceutical preparations. The protocol described herein provides a robust analytical procedure for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of folic acid and can be present as an impurity in the final drug product. Accurate quantification of this impurity is crucial for ensuring the quality and safety of folic acid preparations. The HPLC method presented here offers a straightforward and sensitive approach for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 20mM Ammonium Acetate (pH 4.0) : Methanol (80:20, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 269 nm[2][3]
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 5.0 µg/mL.

Sample Preparation (for Folic Acid Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of folic acid and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analytes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity Range 0.8 µg/mL to 3.2 µg/mL[4]
Correlation Coefficient (R²) 0.9999[4]
Limit of Detection (LOD) 20 ng/mL[4]
Limit of Quantification (LOQ) 70 ng/mL[4]
Retention Time Approximately 5.3 minutes[4]
Precision (RSD for tR) 0.68%[4]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.5 - 5.0 µg/mL) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Folic Acid Tablets) Sample_Prep->HPLC_System Chromatographic_Conditions Chromatographic Conditions (Isocratic, 269 nm) Peak_Integration Peak Integration & Area Measurement HPLC_System->Peak_Integration Chromatogram Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification logical_relationship cluster_method HPLC Method cluster_output Output Analyte This compound Column C18 Column Analyte->Column Matrix Pharmaceutical Formulation Matrix->Column Mobile_Phase Ammonium Acetate : Methanol Column->Mobile_Phase Peak Chromatographic Peak Mobile_Phase->Peak Detection UV at 269 nm Detection->Peak Flow_Rate 1.0 mL/min Flow_Rate->Peak Retention_Time Retention Time (~5.3 min) Peak->Retention_Time Peak_Area Peak Area Peak->Peak_Area Concentration Concentration (µg/mL) Peak_Area->Concentration

References

Application Notes and Protocols for Derivatization of Oligosaccharides with (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of oligosaccharides is a critical step for their sensitive detection and characterization in various analytical platforms. Labeling with a tag that possesses strong ultraviolet (UV) absorbance or fluorescence enhances detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE). (4-Aminobenzoyl)-L-glutamic acid (ABG) is a valuable derivatizing agent for oligosaccharides. It provides a strong UV-absorbing tag and introduces a negative charge, which is particularly beneficial for electrophoretic separations. The primary method for coupling ABG to oligosaccharides is through reductive amination, a robust reaction that forms a stable secondary amine linkage between the reducing end of the sugar and the primary amine of the ABG molecule.

This document provides detailed protocols for the derivatization of oligosaccharides with ABG, subsequent purification of the labeled glycans, and their analysis.

Principle of Derivatization: Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. First, the primary amine of this compound nucleophilically attacks the aldehyde group of the open-chain form of the oligosaccharide to form an unstable Schiff base (imine). In the second step, a reducing agent, selectively reduces the imine to a stable secondary amine, thus covalently linking the ABG tag to the oligosaccharide. A common and effective reducing agent for this purpose is sodium cyanoborohydride (NaBH₃CN).

Experimental Protocols

Protocol 1: Derivatization of Oligosaccharides with this compound

This protocol is a generalized procedure based on standard reductive amination methods for oligosaccharide labeling. Optimization may be required for specific oligosaccharides.

Materials:

  • Oligosaccharide sample (dried)

  • This compound (ABG)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Acetic acid, glacial

  • Sodium cyanoborohydride (NaBH₃CN) solution: 1M in anhydrous THF (Caution: Highly toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment).

  • Microcentrifuge tubes (0.5 or 1.5 mL)

  • Heating block or oven set to 65°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place the purified, salt-free oligosaccharide sample (typically 1-100 nmol) in a microcentrifuge tube. If in solution, dry the sample completely using a vacuum centrifuge.

  • Derivatization Reagent Preparation:

    • Prepare a 0.1 M solution of this compound in a freshly prepared mixture of DMSO and glacial acetic acid (7:3 v/v). For example, to prepare 1 mL of the reagent, dissolve 26.6 mg of ABG in 700 µL of DMSO and add 300 µL of glacial acetic acid. Vortex until fully dissolved. This solution should be prepared fresh before use.

  • Labeling Reaction:

    • To the dried oligosaccharide sample, add 50 µL of the ABG derivatization reagent.

    • Add 5 µL of 1M sodium cyanoborohydride solution.

    • Vortex the mixture gently to ensure the oligosaccharide is fully dissolved.

    • Incubate the reaction mixture at 65°C for 2-4 hours in a heating block or oven.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature. The reaction can be stopped by freezing the sample at -20°C if purification is not performed immediately.

Protocol 2: Purification of ABG-Derivatized Oligosaccharides using Solid-Phase Extraction (SPE)

This protocol describes the removal of excess ABG and reducing agent from the derivatized oligosaccharide sample using a hydrophilic interaction liquid chromatography (HILIC) based SPE method.

Materials:

  • ABG-derivatized oligosaccharide sample from Protocol 1

  • HILIC SPE cartridge (e.g., microcrystalline cellulose, silica-based amide, or graphitized carbon)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ultrapure water

  • Trifluoroacetic acid (TFA) (optional, for elution from some phases)

  • SPE vacuum manifold

  • Collection tubes

  • Vacuum centrifuge

Procedure:

  • SPE Cartridge Equilibration:

    • Condition the HILIC SPE cartridge by washing with 1 mL of ultrapure water.

    • Equilibrate the cartridge with 2 mL of 85% acetonitrile in water.

  • Sample Loading:

    • Dilute the reaction mixture from Protocol 1 with 450 µL of acetonitrile to a final acetonitrile concentration of approximately 90%.

    • Load the diluted sample onto the equilibrated SPE cartridge. Allow the sample to pass through the cartridge slowly.

  • Washing:

    • Wash the cartridge with 3 mL of 85% acetonitrile in water to remove the excess ABG and other reaction by-products.

  • Elution:

    • Elute the ABG-labeled oligosaccharides with 1-2 mL of ultrapure water into a clean collection tube. If using graphitized carbon cartridges, elution may require a solution containing a small percentage of an organic modifier and/or TFA (e.g., 50% acetonitrile with 0.1% TFA).

  • Drying: Dry the eluted sample in a vacuum centrifuge. The purified ABG-labeled oligosaccharides are now ready for analysis.

Data Presentation

Labeling ReagentReaction MethodReported YieldReference Oligosaccharide(s)Analytical Method for Yield Determination
8-aminopyrene-1,3,6-trisulfonic acid (APTS)Reductive Amination~10%MaltoheptaoseLC/UV-MS
Cascade Blue hydrazide (CBH)Hydrazone Formation~90%MaltoheptaoseLC/UV-MS

Note: The lower yield reported for APTS via reductive amination was attributed to the reduction of the analyte by sodium cyanoborohydride to an alcohol, which cannot be labeled. This highlights the importance of optimizing reaction conditions to maximize the yield of the desired labeled product.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization and analysis of oligosaccharides with this compound.

experimental_workflow start Start: Purified Oligosaccharide Sample derivatization Derivatization: Reductive Amination with ABG (65°C, 2-4h) start->derivatization Add ABG, NaBH3CN in DMSO/Acetic Acid purification Purification: Solid-Phase Extraction (HILIC) derivatization->purification Remove excess reagents analysis Analysis: CZE-UV, HPLC, or MS purification->analysis Inject purified labeled oligosaccharides end End: Structural Characterization and Quantification analysis->end

Experimental workflow for ABG derivatization of oligosaccharides.

Reductive Amination Reaction Pathway

This diagram outlines the chemical pathway of the reductive amination reaction between an oligosaccharide and this compound.

reductive_amination_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Oligo Oligosaccharide (with reducing end aldehyde) Schiff Schiff Base (Imine) (unstable) Oligo->Schiff + ABG - H2O ABG This compound (Primary Amine) Product ABG-labeled Oligosaccharide (Stable Secondary Amine) Schiff->Product + NaBH3CN (Reduction)

Probing Biochemical Pathways with (4-Aminobenzoyl)-L-glutamic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (4-Aminobenzoyl)-L-glutamic acid (PABA-Glu) as a versatile biochemical probe. PABA-Glu, a key metabolite in folate catabolism, serves as a valuable tool for studying enzyme kinetics, cellular transport mechanisms, and as a derivatizing agent for the sensitive detection of carbohydrates.

I. Introduction

This compound is a dipeptide formed from p-aminobenzoic acid (PABA) and L-glutamic acid.[1] In biological systems, it is recognized as a breakdown product of folic acid.[2][3] Its unique chemical structure allows it to serve as a specific substrate for certain enzymes and as a transportable moiety across cellular membranes, making it an effective probe for investigating related biochemical processes. Furthermore, its strong ultraviolet (UV) absorbance provides a convenient tag for the derivatization and subsequent analysis of other molecules.[4]

II. Applications at a Glance

  • Enzyme Kinetics: Probing the activity and kinetics of enzymes involved in folate metabolism, such as p-aminobenzoyl-glutamate hydrolase (PGH).

  • Cellular Transport Studies: Investigating the uptake of folate catabolites and related compounds by cellular transport proteins.

  • Carbohydrate Analysis: Serving as a UV-absorbing derivatization agent for the highly sensitive analysis of oligosaccharides by capillary zone electrophoresis (CZE).[5]

III. Quantitative Data Summary

The following tables summarize key quantitative data for the application of PABA-Glu as a biochemical probe.

Table 1: Enzyme Kinetic Parameters for p-Aminobenzoyl-glutamate Hydrolase (PGH) from E. coli

SubstrateEnzymeKm (μM)Specific Activity (nmol min-1 mg-1)
This compoundp-Aminobenzoyl-glutamate Hydrolase (PGH)60 ± 0.0863,300 ± 600

Data obtained from purified, metal affinity chromatography-purified PGH from E. coli.[2]

Table 2: Cellular Uptake Kinetics of this compound in E. coli

SubstrateTransporterKT (μM)
This compoundAbgT123

KT represents the transport constant, analogous to the Michaelis constant (Km) for enzymes, and indicates the substrate concentration at which transport is half-maximal.

IV. Experimental Protocols

A. Protocol 1: Assay for p-Aminobenzoyl-glutamate Hydrolase (PGH) Activity

This protocol describes a spectrophotometric assay to measure the enzymatic activity of PGH by monitoring the cleavage of PABA-Glu to p-aminobenzoic acid (PABA) and glutamate.

Materials:

  • Purified p-Aminobenzoyl-glutamate Hydrolase (PGH)

  • This compound (PABA-Glu) substrate solution (e.g., 10 mM stock in water)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10 mM β-mercaptoethanol, 5 mM MnCl2

  • Spectrophotometer capable of reading at 284 nm

  • Quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: In a 1.6 mL reaction volume, prepare the reaction mixture consisting of the assay buffer and varying concentrations of PABA-Glu (e.g., 50, 100, 200, 400, 800 μM).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified PGH enzyme (e.g., 3.1 µg) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Spectrophotometric Measurement: Immediately after adding the enzyme, continuously monitor the increase in absorbance at 284 nm, which corresponds to the formation of PABA.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The concentration of PABA can be determined using its molar extinction coefficient.

B. Protocol 2: Derivatization of Oligosaccharides with PABA-Glu for Capillary Zone Electrophoresis (CZE)

This protocol outlines the reductive amination procedure to label oligosaccharides with PABA-Glu, a charged and strongly UV-absorbing tag, for sensitive detection by CZE.[5]

Materials:

  • Oligosaccharide sample

  • This compound (PABA-Glu)

  • Sodium cyanoborohydride (NaBH3CN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetic acid

  • Borate buffer (e.g., 100 mM, pH 8.5)

  • Capillary Zone Electrophoresis (CZE) system with UV detection

Procedure:

  • Derivatization Reaction:

    • Dissolve the oligosaccharide sample in water.

    • Prepare a derivatization solution by dissolving PABA-Glu and sodium cyanoborohydride in a mixture of DMSO and acetic acid.

    • Mix the oligosaccharide solution with the derivatization solution.

  • Incubation: Heat the reaction mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 2 hours) to facilitate the reductive amination.

  • Sample Cleanup (if necessary): The reaction mixture can be purified to remove excess derivatizing agent, for example, by solid-phase extraction.

  • CZE Analysis:

    • Dilute the derivatized sample in the CZE running buffer.

    • Inject the sample into the CZE system.

    • Perform the electrophoretic separation.

    • Detect the PABA-Glu labeled oligosaccharides using a UV detector at a suitable wavelength (e.g., 287 nm).

V. Visualizations

The following diagrams illustrate key pathways and workflows related to the use of PABA-Glu as a biochemical probe.

Folate_Catabolism_in_E_coli cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Folic Acid Folic Acid PABA-Glu_ext This compound Folic Acid->PABA-Glu_ext Breakdown AbgT AbgT PABA-Glu_ext->AbgT Transport PABA-Glu_int This compound AbgT->PABA-Glu_int PGH p-Aminobenzoyl-glutamate Hydrolase (PGH) PABA-Glu_int->PGH Substrate PABA p-Aminobenzoic Acid (PABA) PGH->PABA Glutamate L-Glutamate PGH->Glutamate Folate Synthesis Folate Synthesis PABA->Folate Synthesis

Folate Catabolism and PABA-Glu Uptake in E. coli.

PGH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Assay Buffer (Tris-HCl, β-ME, MnCl2) D Mix Assay Buffer and PABA-Glu in Cuvette A->D B Prepare PABA-Glu Substrate Solutions B->D C Prepare Purified PGH Enzyme E Initiate Reaction with PGH Enzyme at 37°C C->E D->E F Monitor Absorbance Increase at 284 nm E->F G Calculate Initial Reaction Velocity F->G H Determine Enzyme Kinetic Parameters G->H

Workflow for the PGH Enzyme Activity Assay.

Oligosaccharide_Derivatization_Workflow cluster_derivatization Derivatization cluster_cleanup Sample Cleanup (Optional) cluster_analysis CZE Analysis A Dissolve Oligosaccharide Sample in Water C Mix Sample and Derivatization Solution A->C B Prepare PABA-Glu and NaBH3CN in DMSO/Acetic Acid B->C D Incubate at 65°C for 2 hours C->D E Solid-Phase Extraction to Remove Excess Reagents D->E F Dilute Derivatized Sample in Running Buffer D->F Direct Analysis E->F G Inject Sample into CZE System F->G H Separate by Electrophoresis G->H I Detect Labeled Oligosaccharides by UV at 287 nm H->I

References

Application Notes and Protocols: Preparation of N-(4-aminobenzoyl)-L-glutamic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-aminobenzoyl)-L-glutamic acid, also known as p-Aminobenzoyl-glutamic Acid (pABG), is a key metabolite of tetrahydrofolate.[1] It is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[2] Accurate and consistent preparation of stock solutions is critical for experimental reproducibility in various research applications. This document provides detailed protocols for the preparation of N-(4-aminobenzoyl)-L-glutamic acid stock solutions in both organic and aqueous solvents, along with essential safety and handling information.

Physicochemical Properties and Storage

A summary of the key quantitative data for N-(4-aminobenzoyl)-L-glutamic acid is presented below.

PropertyDataReference(s)
Synonyms pABG, p-Aminobenzoyl-glutamic Acid, PABA-Glu[1][3]
Molecular Formula C₁₂H₁₄N₂O₅[2][4][5]
Molecular Weight 266.25 g/mol [4][5][6]
Appearance Solid. May appear as a light tan waxy solid or light brown to brown powder.[3][4][6]
Purity ≥98%[1][3]
Solubility DMSO: ~1 mg/mL; up to 100 mg/mL with sonication.[1][3][6][7]DMF: ~1 mg/mL.[1][3]PBS (pH 7.2): ~1 mg/mL.[1][3]Water: Very soluble.[4][5]
UV/Vis Maximum (λmax) 287 nm[1][3]
Storage (Solid) Store at -20°C for long-term stability (≥4 years).[1][3][6]
Storage (In Solvent) -80°C: up to 6 months-20°C: up to 1 month.[6][7]
Storage (Aqueous) Not recommended for more than one day.[3]

Safety and Handling Precautions

N-(4-aminobenzoyl)-L-glutamic acid should be handled with care, as it is considered hazardous.[3]

  • Hazard Identification: Harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][8] It may also cause respiratory tract irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[8][9] Prevent the dispersion of dust during handling.[9] Avoid contact with skin, eyes, and clothing.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]

    • Inhalation: Move the person to fresh air.[5][8]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Experimental Protocols

The following protocols describe the preparation of stock solutions in an organic solvent (DMSO) and an aqueous buffer (PBS).

This protocol is suitable for creating a concentrated stock that can be stored for an extended period and diluted into aqueous buffers for final experiments.

Materials:

  • N-(4-aminobenzoyl)-L-glutamic acid (solid)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the container of N-(4-aminobenzoyl)-L-glutamic acid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound. For example, weigh 1 mg of N-(4-aminobenzoyl)-L-glutamic acid.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the target concentration. For 1 mg of solid, add 1 mL of DMSO to yield a 1 mg/mL stock solution.

  • Dissolution: Purge the vial with an inert gas to prevent oxidation.[3] Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution, especially for higher concentrations.[6][7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7]

This protocol is for preparing a ready-to-use aqueous solution. Due to limited stability, this solution should be prepared fresh before each experiment.[3]

Materials:

  • N-(4-aminobenzoyl)-L-glutamic acid (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the container of N-(4-aminobenzoyl)-L-glutamic acid to reach room temperature before opening.

  • Weighing: Weigh the desired amount of the solid compound. For example, weigh 1 mg.

  • Solvent Addition: Add the required volume of sterile PBS (pH 7.2). To prepare a 1 mg/mL solution, add 1 mL of PBS to 1 mg of the solid.

  • Dissolution: Cap the tube and vortex until the solid is fully dissolved.

  • Usage: Use the freshly prepared aqueous solution immediately. Storage is not recommended for more than one day.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing N-(4-aminobenzoyl)-L-glutamic acid stock solutions.

G cluster_prep Preparation cluster_organic Organic Solvent Path cluster_aqueous Aqueous Solvent Path cluster_final Application start Start: N-(4-aminobenzoyl)-L-glutamic acid (Solid) weigh 1. Weigh Compound (Use Analytical Balance) start->weigh choose_solvent 2. Choose Solvent System weigh->choose_solvent add_dmso 3a. Add Organic Solvent (e.g., DMSO) choose_solvent->add_dmso Organic add_pbs 3b. Add Aqueous Buffer (e.g., PBS, pH 7.2) choose_solvent->add_pbs Aqueous dissolve_dmso 4a. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve_dmso store_dmso 5a. Aliquot & Store (-20°C or -80°C) dissolve_dmso->store_dmso dilute Dilute to Final Concentration in Aqueous Buffer store_dmso->dilute dissolve_pbs 4b. Dissolve Compound (Vortex) add_pbs->dissolve_pbs use_pbs 5b. Use Immediately (Do not store > 1 day) dissolve_pbs->use_pbs end Ready for Biological Experiment use_pbs->end dilute->end

Caption: Workflow for preparing N-(4-aminobenzoyl)-L-glutamic acid solutions.

References

Measuring (4-Aminobenzoyl)-L-glutamic Acid in Serum: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative measurement of (4-Aminobenzoyl)-L-glutamic acid in serum. This dipeptide, a major metabolite of 5-methyltetrahydrofolic acid, is of interest in various research areas, including folate metabolism and drug development.[1] The methodologies outlined below cover High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a key biological molecule formed by the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] Its accurate quantification in serum is crucial for understanding the pharmacokinetics of folate-related compounds and for the development of novel therapeutics. This guide presents established analytical techniques to achieve reliable and reproducible measurements.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of this compound. The method involves a straightforward sample preparation, chromatographic separation, and detection based on the analyte's UV absorbance.

Experimental Protocol

1. Sample Preparation:

  • Objective: To remove proteins and other interfering substances from the serum sample.

  • Procedure:

    • To 100 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL.

  • Inject the standards to construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the serum samples can be determined from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Serum Serum Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile) Serum->Precipitation Centrifugation Centrifugation (10,000 x g, 10 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Data->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for the HPLC-UV analysis of this compound in serum.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the method of choice. This technique allows for the precise quantification of this compound, even at very low concentrations in complex biological matrices like serum.

Experimental Protocol

1. Sample Preparation:

  • Objective: To efficiently extract the analyte and remove matrix components that can cause ion suppression.

  • Procedure:

    • To 50 µL of serum, add 150 µL of methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

2. LC-MS/MS Conditions:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over a specified time to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for this compound are monitored.

3. MRM Transitions:

  • Analyte: this compound (Precursor ion m/z → Product ion m/z) - Specific m/z values would need to be determined experimentally.

  • Internal Standard: (Stable isotope-labeled analyte) (Precursor ion m/z → Product ion m/z) - Specific m/z values would need to be determined experimentally.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (% Recovery) 95 - 105%
Matrix Effect Minimal

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Serum Serum Sample (50 µL) + Internal Standard Precipitation Protein Precipitation (Methanol) Serum->Precipitation Centrifugation Centrifugation (12,000 x g, 10 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in 0.1% Formic Acid Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Data Data Acquisition Detection->Data Ratio Analyte/IS Peak Area Ratio Data->Ratio Concentration Calculate Concentration Ratio->Concentration

Caption: Workflow for the LC-MS/MS analysis of this compound in serum.

III. Method Selection and Considerations

The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study.

  • HPLC-UV is suitable for studies where the expected concentrations of this compound are relatively high and a high-throughput method is not essential.

  • LC-MS/MS is recommended for studies requiring high sensitivity and specificity, particularly when analyzing samples with low analyte concentrations or complex matrices.

It is crucial to validate the chosen method in the laboratory to ensure it meets the required performance characteristics for the intended application. This includes assessing linearity, accuracy, precision, selectivity, and stability.

References

Application Notes: Use of Deuterated (4-Aminobenzoyl)-L-glutamic Acid as a Tracer in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deuterated (4-Aminobenzoyl)-L-glutamic acid (d-pABG) is a stable isotope-labeled version of N-(4-Aminobenzoyl)-L-glutamic acid, a key catabolite of folic acid (Vitamin B9).[1] Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), into a molecule.[2] This labeling renders the molecule distinguishable by mass spectrometry from its naturally occurring, unlabeled counterpart without significantly altering its chemical and biological properties.[3] Consequently, d-pABG serves as an invaluable tracer for researchers in drug development and metabolic studies to investigate the dynamics of folate metabolism.[1][3]

Principle and Applications

The primary application of deuterated this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] This methodology allows for the precise and sensitive quantification of endogenous (unlabeled) pABG in biological samples such as plasma, erythrocytes, and urine.[4]

Key applications include:

  • Internal Standard for Quantitative Analysis: Due to its structural similarity to the endogenous analyte, d-pABG is an ideal internal standard for LC-MS/MS analysis.[3] It co-elutes with the unlabeled pABG and helps to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[5][6]

  • Tracer for Folate Catabolism Studies: By administering a known amount of labeled folic acid, researchers can track its breakdown by measuring the appearance of labeled catabolites like d-pABG. This approach provides insights into the rate of folate turnover and catabolism in vivo.[7]

  • Pharmacokinetic and Bioavailability Studies: Deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and nutrients.[8] While not a drug itself, tracking d-pABG can be part of a larger study on the pharmacokinetics of different forms of folate.

  • Dual-Label Designs: The use of deuterated tracers, in conjunction with other isotopically labeled compounds (e.g., ¹³C-labeled folates), enables sophisticated dual-label experimental designs. These studies can differentiate between endogenous folate pools and recently administered folate, offering a more detailed understanding of folate metabolism.[2]

Data Presentation

The following tables summarize quantitative data from studies investigating folate kinetics using stable isotope-labeled tracers. While these studies primarily used deuterated folic acid, the data provides context for the dynamics of folate metabolism that can be further investigated using deuterated this compound.

Table 1: Pharmacokinetic Parameters of Folate in Healthy Men

Parameter Value Study Details Reference
Total Body Folate Pool (pre-supplementation) 10 µmol (4.4 mg) 4-week supplementation with 3.6 µmol/d of deuterated folic acid. [9][10]
Total Body Folate Pool (post-supplementation) 98.9 µmol (43.7 mg) 4-week supplementation with 3.6 µmol/d of deuterated folic acid. [9][10]
Total Body Folate Turnover Rate 4.5% of total pool per day Calculated from a biexponential model of serum folate decline. [9][10]
Slow-Phase Half-Life of Serum Folate 18.7 ± 2.3 days Decline in serum folate after cessation of supplementation. [9][10]

| Whole-Body Folate Pool Turnover | ≤ 1% per day | Chronic administration of 0.227 µmol/d of deuterated folic acid over 8 weeks. |[7] |

Table 2: LC-MS/MS Detection Parameters for Folate Catabolites

Compound Limit of Detection (LOD) in Urine Assay Reference
p-Aminobenzoyl glutamate (B1630785) (pABG) isotopologues < 0.4 nmol/100 g Stable Isotope Dilution Assay with LC-MS/MS [2]

| p-Acetamidobenzoyl glutamate isotopologues | < 0.3 nmol/100 g | Stable Isotope Dilution Assay with LC-MS/MS |[2] |

Experimental Protocols

Protocol 1: Quantification of p-Aminobenzoyl-L-glutamic acid in Urine using Deuterated pABG as an Internal Standard

This protocol describes a stable isotope dilution assay for the quantification of pABG in urine using LC-MS/MS.

Materials:

  • Deuterated this compound (d-pABG) as internal standard

  • Unlabeled this compound for calibration standards

  • 4-morpholineethanesulfonic acid (MES) buffer (pH 5.0)

  • Strong anion exchange (SAX) solid-phase extraction (SPE) cartridges

  • Methanol (B129727)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

  • Urine samples collected in containers with a preservative (e.g., sodium ascorbate)[7]

Procedure:

  • Preparation of Standards and Internal Standard Solution:

    • Prepare a stock solution of d-pABG in a suitable solvent (e.g., DMSO, followed by dilution in MES buffer).[3]

    • Prepare a series of calibration standards of unlabeled pABG in MES buffer.

  • Sample Preparation:

    • Thaw frozen urine samples.

    • To a 1 mL aliquot of urine, add a known amount of the d-pABG internal standard solution.

    • Vortex mix the sample.

  • Solid-Phase Extraction (SPE):

    • Condition a SAX SPE cartridge with methanol followed by MES buffer (pH 5.0).

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with MES buffer and then a weak organic solvent to remove interferences.

    • Elute the pABG and d-pABG from the cartridge using an appropriate elution solvent (e.g., methanol containing formic acid).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 3.0 x 50 mm, 1.8 µm).[11]

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate pABG from other urine components (e.g., 0-5% B over 5 minutes).[11]

      • Flow Rate: 0.4 mL/min.[11]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for both unlabeled pABG and deuterated pABG.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled pABG and the deuterated internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the concentration of pABG in the urine sample by comparing this ratio to the calibration curve generated from the standards.

Mandatory Visualization

Folate_Metabolism_Pathway cluster_excretion Excretion Folic_Acid Folic Acid (PteGlu) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR pABG This compound (pABG) THF->pABG Oxidative Cleavage (C9-N10 bond) ApABG N-acetyl-p-aminobenzoyl- L-glutamic acid (ApABG) pABG->ApABG Urine Urinary Excretion pABG->Urine ApABG->Urine

Caption: Folate metabolism and catabolism pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Deuterated pABG Internal Standard Sample->Spike SPE Solid-Phase Extraction (SAX) Spike->SPE LC_MSMS LC-MS/MS Analysis (MRM Mode) SPE->LC_MSMS Integration Peak Area Integration LC_MSMS->Integration Ratio Calculate Area Ratio (Analyte/Internal Standard) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for pABG quantification.

References

Application Notes and Protocols: (4-Aminobenzoyl)-L-glutamic Acid in Fluorescent Dye Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of (4-Aminobenzoyl)-L-glutamic acid in the production of fluorescent probes. The primary application highlighted is the conjugation of this molecule to existing fluorophores to create targeted imaging agents. This compound is a critical component of folic acid and serves as a recognition motif for the folate receptor, which is frequently overexpressed on the surface of various cancer cells. By attaching this moiety to a fluorescent dye, researchers can selectively deliver the fluorophore to these cells, enabling targeted imaging and diagnostics.

Principle of Application

This compound is not typically used in the de novo synthesis of a fluorophore's core structure. Instead, its primary amine and carboxyl groups make it an excellent linker and targeting ligand. The aromatic amine can be diazotized and coupled, or more commonly, the molecule is attached via its glutamic acid residue to a fluorescent dye. The entire folic acid molecule, or this key fragment, can then guide the attached dye to cells overexpressing the folate receptor. This targeted delivery is invaluable for fluorescence-guided surgery and cellular imaging, enhancing the contrast between malignant and healthy tissues.

Quantitative Data of Folate-Dye Conjugates

The photophysical properties of a fluorescent dye may be altered upon conjugation. The following table summarizes representative data for common fluorophores conjugated to folic acid or its analogs. These values can be used as an estimation for probes constructed with this compound.

Fluorophore ConjugateExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Reference Application
Fluorescein-Folic Acid (FITC-Folate)~494 nm~520 nm~0.3-0.9Cellular Imaging, Flow Cytometry
Rhodamine-Folic Acid~550 nm~575 nm~0.4-0.8Live-Cell Imaging, Microscopy
Terbium Complex-Folate~340 nm (ligand)~545 nm (Tb3+)Not ReportedTime-Resolved Luminescence Imaging
Copper Nanocluster-Folic Acid358 nm446 nmNot ReportedBiosensing

Experimental Protocols

Protocol for Conjugation of this compound to an Amine-Reactive Fluorescent Dye

This protocol describes the conjugation of this compound to a fluorescent dye that has been activated with an N-hydroxysuccinimide (NHS) ester, a common method for labeling primary amines.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Fluorescein-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Preparation of Amine-Reactive Dye Solution:

    • Immediately before use, dissolve the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Slowly add a 1.5 to 3-fold molar excess of the dissolved amine-reactive dye to the this compound solution with gentle stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with PBS. The first colored fraction will be the fluorescently labeled this compound. The second colored fraction will be the unconjugated dye.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, mass spectrometry, or NMR.

    • Determine the concentration of the conjugate by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_acid Dissolve This compound in Buffer mix Mix Reactants prep_acid->mix prep_dye Dissolve Amine-Reactive Dye in DMF/DMSO prep_dye->mix incubate Incubate (1-2h, RT, Dark) mix->incubate sec Size-Exclusion Chromatography incubate->sec collect Collect Conjugate Fraction sec->collect analyze Characterize (UV-Vis, MS) collect->analyze targeting_pathway cluster_probe Fluorescent Probe cluster_cell Target Cell (e.g., Cancer Cell) probe Dye-(4-Aminobenzoyl)-L-glutamic acid receptor Folate Receptor probe->receptor Binding internalization Endocytosis receptor->internalization Internalization cell_membrane Cell Membrane fluorescence Fluorescence Signal internalization->fluorescence Signal Generation

Application Notes and Protocols for Studying Folate Salvage Pathways in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folates (Vitamin B9) are essential cofactors in one-carbon transfer reactions, critical for the synthesis of nucleotides, amino acids, and other vital biomolecules in all living organisms.[1][2][3] While animals must obtain folates from their diet, plants can synthesize them de novo.[1][2] However, folates are inherently unstable and susceptible to oxidative cleavage, leading to the formation of pterin (B48896) and p-aminobenzoylglutamate (pABAGlu) moieties.[2][4][5] Plants have evolved sophisticated salvage pathways to recycle these breakdown products, ensuring a continuous supply of this vital vitamin.[2][4][6][7] The study of these salvage pathways is crucial for understanding plant metabolism, improving crop nutritional value (biofortification), and developing novel herbicides.[8][9][10][11][12]

These application notes provide an overview of the significance of studying folate salvage pathways in plants and detailed protocols for key experiments in this area of research.

Applications in Research and Development

Biofortification of Staple Crops

Understanding the interplay between de novo synthesis, degradation, and salvage is fundamental to metabolic engineering strategies aimed at increasing the folate content of staple crops like rice, maize, and beans.[8][9][11] By identifying and overcoming rate-limiting steps in both synthesis and salvage, researchers can develop crops with enhanced nutritional value, helping to combat folate deficiency-related health issues worldwide.[8][9][10][11]

Understanding Plant Stress Responses

Folate metabolism is intricately linked to plant responses to both biotic and abiotic stress.[2][5][13] Oxidative stress, a common consequence of various environmental challenges, can lead to increased folate degradation.[2][5] Studying the efficiency of the folate salvage pathway under stress conditions can provide insights into a plant's ability to maintain metabolic homeostasis and tolerance to adverse environments.[2][5]

Herbicide Development

The enzymes involved in folate biosynthesis and salvage pathways in plants are potential targets for the development of new and selective herbicides, as these pathways are absent in animals.[12] A thorough understanding of these pathways can aid in the design of inhibitors that specifically target key enzymes, leading to the development of effective and environmentally safe herbicides.

Visualizing Folate Metabolism

Folate De Novo Biosynthesis and Salvage Pathways

Experimental_Workflow Sample_Collection Plant Tissue Collection Extraction Folate Extraction (Tri-enzyme treatment) Sample_Collection->Extraction Purification Purification (Affinity Chromatography) Extraction->Purification Analysis Quantification (HPLC or LC-MS/MS) Purification->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis

References

Application Notes and Protocols for Utilizing p-Aminobenzoyl-glutamate (PABGA) as a Marker in Folate Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B vitamin, plays a critical role in numerous metabolic processes, including DNA synthesis, repair, and methylation.[1] Assessing folate status is crucial for understanding its role in health and disease, and for the development of therapeutic interventions. While serum and red blood cell folate concentrations are common biomarkers, they reflect folate intake and long-term stores, respectively.[2] The measurement of folate catabolites, such as p-aminobenzoyl-glutamate (PABGA) and its acetylated form, p-acetamidobenzoyl-glutamate (apABG), in biological fluids offers a non-invasive method to assess folate turnover and functional status.[3][4] These application notes provide detailed protocols for the quantification of PABGA and apABG and discuss their utility in folate metabolism studies.

Data Presentation: Quantitative Levels of PABGA and apABG

The following tables summarize the reported concentrations of PABGA and apABG in human urine and serum under different physiological and supplementation conditions. These values can serve as a reference for researchers studying folate metabolism.

Table 1: Urinary PABGA and apABG Concentrations in Healthy Adults

ConditionAnalyteConcentration (nmol/mmol creatinine)Reference
Habitual Diet (Baseline)
pABGMedian: 2.7[3]
apABGMedian: 12.4[3]
After 400 µg Folic Acid Bolus (2 hours)
pABGMedian: ~18[5]
apABGMedian: ~25[5]
12-Week Folic Acid Supplementation (400 µ g/day )
Week 6pABGMedian: 10.9[3]
apABGMedian: 27.6[3]
Week 12pABGMedian: 11.2[3]
apABGMedian: 28.3[3]

Table 2: Serum PABGA and apABG Concentrations in Different Cohorts

CohortAnalyteConcentration (nmol/L)Reference
Healthy Volunteers (n=5)
Total Catabolites (pABG + apABG)11.9 ± 7.6[5]
Patients Tested for PTH (n=11)
Total Catabolites (pABG + apABG)20.4 ± 23.8[5]
Pregnant Women (n=18)
Total Catabolites (pABG + apABG)11.4 ± 8.7[5]
Blood Donors (n=168)
pABGMean: 0.07[6]
apABGMean: 0.47[6]

Experimental Protocols

Protocol 1: Quantification of PABGA and apABG in Human Urine by LC-MS/MS

This protocol details the steps for sample preparation and analysis of PABGA and apABG in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • p-Aminobenzoyl-glutamate (PABGA) and p-acetamidobenzoyl-glutamate (apABG) analytical standards

  • Stable isotope-labeled internal standards (e.g., [¹³C₅]pABG and [¹³C₂D₃]apABG)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Hydrochloric acid (HCl)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Urine Collection: Collect spot or 24-hour urine samples. For spot urine, first morning void is often preferred. Store samples at -80°C until analysis.[3]

  • Protein Precipitation:

    • Thaw urine samples on ice.

    • To a well of a 96-well plate, add 80 µL of urine.

    • Add internal standard solution in a mixture of acetonitrile, methanol, and hydrochloric acid.

    • Shake the plate and cool to precipitate proteins.[4]

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Solid Phase Extraction (SPE) - Alternative Method:

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Acidify the urine sample with formic acid.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute PABGA and apABG with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step. An example gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PABGA: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a specific product ion.

      • apABG: Determine the precursor ion and a specific product ion.

      • Internal Standards: Determine the corresponding precursor and product ions.

    • Optimize MS parameters such as collision energy, declustering potential, and source temperature for each analyte.

4. Data Analysis and Quantification:

  • Generate a calibration curve using the analytical standards of known concentrations.

  • Calculate the peak area ratios of the analytes to their corresponding internal standards.

  • Quantify the concentration of PABGA and apABG in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the results to urinary creatinine (B1669602) concentration for spot urine samples.

Visualizations

Folate Metabolism and Catabolism Pathway

This diagram illustrates the central role of folate in one-carbon metabolism and the pathway leading to the formation of PABGA and apABG.

Folate_Metabolism Folate Folate (from diet) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon One-Carbon Metabolism (DNA/RNA Synthesis, Methylation) THF->One_Carbon Catabolism Folate Catabolism THF->Catabolism Cleavage PABGA p-Aminobenzoyl-glutamate (PABGA) Catabolism->PABGA apABG p-Acetamidobenzoyl-glutamate (apABG) PABGA->apABG Acetylation Excretion Urinary Excretion PABGA->Excretion apABG->Excretion

Caption: Overview of folate metabolism leading to PABGA formation.

Experimental Workflow for PABGA Analysis

This workflow outlines the key steps involved in the analysis of PABGA as a biomarker in urine samples.

PABGA_Workflow Sample_Collection Urine Sample Collection (Spot or 24-hour) Sample_Prep Sample Preparation (Protein Precipitation or SPE) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Result_Interpretation Result Interpretation and Biomarker Assessment Data_Processing->Result_Interpretation

Caption: Experimental workflow for urinary PABGA analysis.

Logical Relationship: PABGA as a Biomarker of Folate Status

This diagram illustrates the logical connection between folate intake, folate status, and the levels of PABGA, highlighting its role as a functional biomarker.

PABGA_Biomarker_Logic Folate_Intake Folate Intake (Diet and Supplements) Folate_Status Body Folate Status (Tissue Stores) Folate_Intake->Folate_Status Influences Folate_Turnover Folate Turnover (Catabolism Rate) Folate_Status->Folate_Turnover Determines PABGA_Levels Urinary PABGA Levels Folate_Turnover->PABGA_Levels Reflects

Caption: PABGA as a functional indicator of folate status.

References

Troubleshooting & Optimization

solubility issues of (4-Aminobenzoyl)-L-glutamic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (4-Aminobenzoyl)-L-glutamic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: The aqueous solubility of this compound is pH-dependent. In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL.[1][2] Its solubility is expected to be lower in acidic conditions and higher in neutral to alkaline conditions due to the ionization of its carboxylic acid groups. Some sources describe it as very soluble in water, though quantitative data in neutral pH buffers suggest moderate solubility.[3] It is also soluble in organic solvents like DMSO and dimethyl formamide (B127407) at approximately 1 mg/mL.[1][2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor dissolution:

  • pH of the buffer: As a dicarboxylic acid with a pKa of approximately 3.60, its solubility is lowest near this pH and increases significantly as the pH becomes more alkaline.[3]

  • Buffer composition: The ionic strength and specific ions in your buffer can influence solubility.

  • Temperature: While data for this specific compound is limited, the solubility of most solids in liquids increases with temperature.

  • Purity and form of the compound: The compound is often supplied as a hydrate, which can affect its dissolution characteristics.[1][2] Impurities can also inhibit crystallization and affect solubility.

Q3: How can I increase the solubility of this compound in my aqueous buffer?

A3: You can employ several techniques to enhance solubility:

  • pH Adjustment: Increasing the pH of the buffer well above the pKa of the carboxylic acid groups (pKa ≈ 3.60) will significantly increase solubility.[4] For example, adjusting the pH to 7.0 or higher is recommended.

  • Co-solvents: Adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can improve solubility. However, ensure the final concentration of the co-solvent is compatible with your experimental system.

  • Gentle Heating and Sonication: Warming the solution or using an ultrasonic bath can help dissolve the compound more quickly.

  • Salt Formation: Converting the acidic compound to a salt can dramatically increase its aqueous solubility.[4][5]

Q4: What is the stability of this compound in aqueous solutions?

A4: It is recommended not to store aqueous solutions of N-(4-aminobenzoyl)-L-glutamic acid for more than one day.[1] The compound is a product of the oxidative degradation of tetrahydrofolate, suggesting it may be susceptible to degradation over time in solution.[2][6]

Troubleshooting Guides

Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit under those conditions.

Troubleshooting Steps:

Caption: Troubleshooting workflow for precipitate formation.

Issue: Low or inconsistent results in biological assays.

Poor solubility can lead to an overestimation of the compound's concentration in solution, resulting in inaccurate experimental outcomes.

Troubleshooting Steps:

Caption: Workflow for addressing inconsistent assay results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/BufferpHTemperature (°C)SolubilityReference
DMSON/ARoom Temperature~1 mg/mL[1][2]
Dimethyl FormamideN/ARoom Temperature~1 mg/mL[1][2]
PBS7.2Room Temperature~1 mg/mL[1][2]
Aqueous Acid< 3.6Room TemperatureLowInferred from pKa
Aqueous Base> 5.0Room TemperatureHigher than in acidInferred from pKa

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Shake-Flask) Aqueous Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, TRIS, Acetate) at the desired pH

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • HPLC-UV or LC-MS for quantification

  • Analytical balance

Methodology:

  • Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is formed.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, check for the presence of undissolved solid to confirm that the solution is saturated.

  • Separate the undissolved solid from the solution by either centrifuging the vial at high speed and collecting the supernatant or by filtering the solution through a 0.22 µm filter.

  • Quantify the concentration of this compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Prepare a standard calibration curve for the compound to accurately determine its concentration in the saturated solution.

Protocol 2: pH-Dependent Solubility Profile

This protocol helps to understand how pH affects the solubility of the compound.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4, 8).

  • Follow the "Determination of Thermodynamic (Shake-Flask) Aqueous Solubility" protocol for each buffer.

  • Plot the determined solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Visualization

Caption: Formation of this compound via folate catabolism.

References

Technical Support Center: Synthesis of (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-Aminobenzoyl)-L-glutamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route for this compound?

A1: The most prevalent and effective method is a two-step synthesis commencing with p-nitrobenzoic acid. The initial step involves the condensation of p-nitrobenzoyl chloride (derived from p-nitrobenzoic acid) with L-glutamic acid to form N-(4-nitrobenzoyl)-L-glutamic acid. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.[1][2][3] This route is favored due to its relatively high yields and the availability of starting materials.

Q2: Which reducing agents are most effective for the conversion of N-(4-nitrobenzoyl)-L-glutamic acid to this compound?

A2: Several reducing systems are effective, with the choice often depending on safety, cost, and scalability considerations.

  • Palladium on carbon (Pd/C) with a hydrogen donor: Catalytic transfer hydrogenation using 10% Pd/C with ammonium (B1175870) formate (B1220265) in methanol (B129727) is a widely used method that offers high yields (often exceeding 95%) and purity under mild conditions.[4][5]

  • Hydrazine (B178648) hydrate (B1144303) with a catalyst: The use of hydrazine hydrate in the presence of a catalyst like ferric chloride hexahydrate is another efficient method, reportedly yielding very high purity (≥99.9%).[3]

  • Metal-based reducing agents: Iron or zinc in acidic media can also be used for the reduction of the nitro group.[1]

Q3: What are the critical parameters to control during the synthesis to ensure a high yield?

A3: To achieve a high yield and purity, it is crucial to control the following parameters:

  • pH control during condensation: Maintaining the pH between 8 and 9 during the reaction of p-nitrobenzoyl chloride with L-glutamic acid is critical to facilitate the nucleophilic attack of the amine and to neutralize the HCl byproduct.[2]

  • Temperature management: The condensation reaction (a Schotten-Baumann reaction) is exothermic. Proper temperature control is necessary to prevent side reactions.

  • Purity of starting materials: The purity of p-nitrobenzoyl chloride and L-glutamic acid directly impacts the purity of the final product and the overall yield.

  • Catalyst activity and loading in the reduction step: When using Pd/C, ensuring the catalyst is active and using an appropriate loading is key to achieving complete and efficient reduction.

Q4: How can the purity of this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound.[4][5] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield in the condensation step Hydrolysis of p-nitrobenzoyl chloride.Ensure the reaction is performed under strictly controlled pH (8-9). Add the p-nitrobenzoyl chloride slowly to the reaction mixture to control the exotherm and minimize its exposure to aqueous base before it can react with the glutamic acid.
Incomplete reaction.Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Low yield in the reduction step Inactive catalyst (e.g., Pd/C).Use fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Incomplete reduction.Increase the amount of reducing agent (e.g., ammonium formate or hydrazine hydrate) or the catalyst loading. Ensure efficient stirring to maximize contact between the reactants and the catalyst.
Product loss during workup and purification Product is partially soluble in the wash solvent.Use minimal amounts of ice-cold solvent for washing the precipitated product.
Incomplete precipitation.Ensure the pH is adjusted to the optimal point for precipitation (around pH 3).[4][5] Allow sufficient time for complete crystallization.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product Incomplete reaction in either the condensation or reduction step.Refer to the "Low Yield" section for troubleshooting incomplete reactions. Consider recrystallization of the final product.
Formation of colored impurities Oxidation of the aromatic amine product.Perform the reduction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of p-aminobenzoic acid Hydrolysis of the amide bond in the final product.Avoid exposing the product to harsh acidic or basic conditions for extended periods, especially at elevated temperatures.
Difficulty in crystallization Presence of impurities inhibiting crystal formation.Purify the crude product by washing with a suitable solvent to remove some impurities before attempting crystallization.
The product is too soluble in the crystallization solvent.Try a different solvent or a mixture of solvents to reduce solubility. Cooling the solution to a lower temperature can also promote crystallization.

Summary of Quantitative Data

Table 1: Reported Yields and Purity for the Synthesis of this compound

Method Step 1: Condensation Yield (%) Step 2: Reduction Yield (%) Overall Yield (%) Final Purity (%) Reference
p-nitrobenzoyl chloride condensation, followed by Pd/C and ammonium formate reduction~97-99 (for N-(4-nitrobenzoyl)-L-glutamic acid)96.5895.64 (based on p-nitrobenzoic acid)99.88 (HPLC)[4][5]
p-nitrobenzoyl chloride condensation, followed by hydrazine hydrate and FeCl₃·6H₂O reduction99.0 (for N-(4-nitrobenzoyl)-L-glutamic acid)Not specified96.6 (based on p-nitrobenzoic acid)≥99.9 (HPLC)[3]

Detailed Experimental Protocols

Method 1: Synthesis via Pd/C Catalyzed Reduction

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid

  • In a reaction vessel, dissolve L-glutamic acid in water and adjust the pH to 8-9 with an aqueous solution of sodium hydroxide (B78521).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of p-nitrobenzoyl chloride in a suitable organic solvent (e.g., dichloroethane) while maintaining the pH at 8-9 by the continuous addition of sodium hydroxide solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Separate the aqueous layer and acidify it with hydrochloric acid to a pH of 1 to precipitate the N-(4-nitrobenzoyl)-L-glutamic acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Synthesis of this compound

  • In a reaction vessel, dissolve 27.23 g (0.1 mol) of N-(4-nitrobenzoyl)-L-glutamic acid in 118 g of methanol with stirring until complete dissolution.[4][5]

  • Carefully add 0.59 g of 10% Pd/C catalyst to the solution.[4][5]

  • Slowly add 18.92 g (0.3 mol) of ammonium formate.[4][5]

  • Stir the reaction mixture at room temperature for 30 minutes.[4][5]

  • Monitor the reaction by TLC or HPLC until completion.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.[4][5]

  • Allow the solution to stand for 30 minutes to facilitate crystallization.[4][5]

  • Filter the precipitated crystals, wash with a small amount of cold methanol, and dry to obtain this compound.[4][5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_purification Purification start p-Nitrobenzoic Acid acylation Acylation (e.g., with Oxalyl Chloride) start->acylation pnb_cl p-Nitrobenzoyl Chloride acylation->pnb_cl condensation Condensation with L-Glutamic Acid (pH 8-9) pnb_cl->condensation nitro_intermediate N-(4-nitrobenzoyl)-L-glutamic acid condensation->nitro_intermediate reduction Reduction of Nitro Group (e.g., Pd/C, HCOOH·NH₃) nitro_intermediate->reduction product_crude Crude this compound reduction->product_crude precipitation Acidification (pH 3) & Precipitation product_crude->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product Pure this compound drying->final_product troubleshooting_yield Troubleshooting Low Yield Issues cluster_condensation Condensation Step cluster_reduction Reduction Step cluster_workup Workup/Purification low_yield Low Final Yield hydrolysis Hydrolysis of p-nitrobenzoyl chloride low_yield->hydrolysis incomplete_condensation Incomplete Reaction low_yield->incomplete_condensation inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst incomplete_reduction Incomplete Reduction low_yield->incomplete_reduction product_loss Product Loss low_yield->product_loss check_ph Verify pH is 8-9 hydrolysis->check_ph check_time_temp Extend reaction time/ adjust temperature incomplete_condensation->check_time_temp replace_catalyst Use fresh catalyst inactive_catalyst->replace_catalyst increase_reagents Increase reducing agent/ catalyst loading incomplete_reduction->increase_reagents check_wash Use minimal ice-cold wash solvent product_loss->check_wash check_precipitation Ensure pH is ~3 and allow sufficient time product_loss->check_precipitation

References

stability of (4-Aminobenzoyl)-L-glutamic acid in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Aminobenzoyl)-L-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in its solid form under appropriate conditions. Stock solutions should be stored frozen and for limited periods.[1][2] Refer to the table below for specific recommendations.

Q2: How long is my this compound solution stable at room temperature?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day at room temperature.[1] For experiments requiring the compound in solution, it is best to prepare fresh solutions daily.

Q3: I see precipitation in my stock solution after thawing. What should I do?

A3: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the solvent has partially evaporated. Gently warm the solution and vortex to redissolve the compound. If it does not fully redissolve, it may be necessary to prepare a fresh stock solution. To prevent this, ensure the solution is fully dissolved initially, consider aliquoting into smaller volumes to avoid repeated freeze-thaw cycles, and ensure vials are sealed tightly.

Q4: My solution has changed color. Is it still usable?

A4: A color change, such as turning brown, can be an indicator of degradation, possibly due to oxidation or other chemical reactions. It is recommended to discard the solution and prepare a fresh one to ensure the integrity of your experiments. Storing solutions protected from light and under an inert gas can help minimize oxidative degradation.

Q5: What are the primary factors that can cause the degradation of this compound in solution?

A5: The main factors influencing the stability of this compound in solution are pH, temperature, light, and the presence of oxidizing agents.[3][4] As a derivative of both an amino acid and p-aminobenzoic acid, it is susceptible to hydrolysis, oxidation, and cyclization of the glutamic acid residue.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound solution.

  • Symptom: High variability between replicates or a gradual decrease in expected activity over time.

  • Possible Cause: Degradation of the compound in solution during the course of the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound on the day of use.[1]

    • Control pH: Maintain the pH of your experimental buffer, as extremes in pH can accelerate hydrolysis.

    • Temperature Control: Keep solutions on ice or at a controlled temperature throughout your experiment, as elevated temperatures can increase the rate of degradation.[5]

    • Protect from Light: Store and handle solutions in amber vials or protect them from direct light to minimize photodegradation.

Issue 2: Purity Concerns and Potential Degradants

If you suspect your sample's purity has been compromised, consider the potential degradation products.

  • Symptom: Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Degradation Pathways:

    • Hydrolysis: The amide bond can hydrolyze to yield 4-aminobenzoic acid and L-glutamic acid.

    • Oxidation: The aminobenzoyl group is susceptible to oxidation.[4]

    • Cyclization: The L-glutamic acid moiety may cyclize to form a pyroglutamic acid derivative, especially at non-neutral pH and elevated temperatures.[5]

  • Analytical Approach:

    • Utilize a stability-indicating HPLC method to separate the parent compound from potential degradants.

    • Mass spectrometry can be used to identify the mass of the degradation products, helping to elucidate their structures.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureRecommended DurationCitations
Solid (Powder)-20°CUp to 3 years
Solid (Powder)4°CUp to 2 years
In Solvent (DMSO)-80°CUp to 6 months
In Solvent (DMSO)-20°CUp to 1 month
Aqueous SolutionRoom TemperatureNot recommended > 1 day[1]

Table 2: Factors Influencing Stability in Solution

FactorEffect on StabilityMitigation Strategy
pH Extremes in pH (both acidic and alkaline) can catalyze hydrolysis of the amide bond.[6]Maintain solutions at a neutral pH if possible. Buffer solutions accordingly.
Temperature Increased temperature accelerates the rate of all degradation reactions, including hydrolysis and cyclization.[5]Prepare and store solutions at low temperatures (e.g., 2-8°C or on ice).
Light As a derivative of p-aminobenzoic acid, it may be susceptible to photodegradation.[3]Store solutions in amber vials or protect them from light.
Oxidizing Agents The amino group and aromatic ring are susceptible to oxidation.[4]Use high-purity, degassed solvents. Consider working under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a clean container.

  • Dissolution: Add the desired volume of buffer (e.g., PBS, pH 7.2). The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1]

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Use Immediately: Use the freshly prepared solution for your experiments on the same day. Do not store aqueous solutions for extended periods.[1]

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer) at a known concentration.

  • Aliquot: Distribute the stock solution into separate vials for each stress condition to be tested.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot.

    • Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot.

    • Thermal Stress: Place an aliquot in an oven at a set temperature (e.g., 60°C).

    • Photostability: Expose an aliquot to a light source (e.g., UV lamp or a photostability chamber).

    • Control: Keep one aliquot at the recommended storage condition (e.g., -20°C) and another at room temperature, protected from light.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples using a stability-indicating analytical method, such as HPLC with UV detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Quantify the decrease in the parent peak area and the formation of any degradation product peaks.

Visualizations

experimental_workflow Experimental Workflow for Solution Preparation and Use cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Storage (If Necessary) weigh Weigh Solid Compound dissolve Dissolve in Buffer (e.g., PBS) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix use_fresh Use Freshly Prepared Solution mix->use_fresh Immediate Use aliquot Aliquot into Smaller Volumes mix->aliquot For Stock Solution control_temp Keep on Ice/Controlled Temp use_fresh->control_temp protect_light Protect from Light use_fresh->protect_light freeze Store at -20°C or -80°C aliquot->freeze

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution_age Is the solution freshly prepared daily? start->check_solution_age prepare_fresh Action: Prepare fresh solution for each experiment. check_solution_age->prepare_fresh No check_storage How is the solution handled during the experiment? check_solution_age->check_storage Yes prepare_fresh->check_storage implement_controls Action: Keep on ice and protect from light. check_storage->implement_controls Improperly (e.g., RT, light exposure) consider_degradation Suspect degradation. Perform stability analysis. check_storage->consider_degradation Properly implement_controls->consider_degradation

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing HPLC Separation of (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of (4-Aminobenzoyl)-L-glutamic acid from its common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities associated with this compound?

A1: The primary impurities often originate from the synthesis process and subsequent degradation. Common impurities include unreacted starting materials such as p-nitrobenzoic acid and L-glutamic acid, as well as the hydrolysis product, p-aminobenzoic acid.[1]

Q2: What is a good starting point for an HPLC method to separate this compound from its impurities?

A2: A reversed-phase HPLC method is a suitable starting point. A C8 or C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) is recommended.[2][3][4] A good initial approach is to use a gradient elution to effectively separate compounds with different polarities.

Q3: How does mobile phase pH affect the separation?

A3: Mobile phase pH is a critical parameter for achieving good separation of this compound and its acidic impurities.[2] Since the analytes are acidic, their retention and peak shape are highly dependent on their ionization state. Lowering the mobile phase pH suppresses the ionization of the carboxylic acid groups, making the molecules less polar and increasing their retention on a reversed-phase column. This often leads to better peak shapes and improved resolution.[2]

Q4: My peaks are tailing. What can I do to improve the peak shape?

A4: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. Here are several strategies to improve peak shape:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 pH units below the pKa of your analytes. This will keep them in their non-ionized form, minimizing secondary interactions with the silica (B1680970) stationary phase.

  • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer acidic silanol (B1196071) groups, which can cause peak tailing with polar and acidic compounds.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Ensure Proper Dissolution: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can distort peak shape.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Impurities

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inaccurate quantification due to peak overlap.

Troubleshooting Steps:

StepActionRationale
1 Optimize Mobile Phase pH Adjust the pH of the aqueous portion of your mobile phase to be 1.5 to 2 pH units below the pKa of the analytes. This will maximize retention and may improve selectivity.
2 Adjust Organic Modifier Percentage Decrease the percentage of the organic solvent (e.g., methanol, acetonitrile) in the mobile phase. This will increase the retention time of all compounds, potentially providing better separation.[2]
3 Modify the Gradient Profile If using a gradient, make the slope shallower around the elution time of the peaks of interest. This will increase the separation time between closely eluting compounds.
4 Change the Organic Modifier If using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.
5 Select a Different Column Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.
Issue 2: Peak Tailing of the Main Analyte or Impurities

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and reduced accuracy.

Troubleshooting Steps:

StepActionRationale
1 Verify Mobile Phase pH Confirm that the mobile phase pH is sufficiently low to suppress the ionization of the acidic analytes. Use a calibrated pH meter.
2 Use a High-Purity Column Older or lower-quality silica-based columns can have active silanol groups that interact with acidic compounds, causing tailing.
3 Reduce Sample Load Dilute your sample or reduce the injection volume to check for mass overload.
4 Check for Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.
5 Inspect the Column for Voids A void at the head of the column can cause peak distortion. This may require column replacement.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa Values
This compoundC₁₂H₁₄N₂O₅266.25~3.5 (predicted carboxylic acid)
p-Aminobenzoic acidC₇H₇NO₂137.142.38, 4.85[5]
p-Nitrobenzoic acidC₇H₅NO₄167.123.41[6][7]
L-Glutamic acidC₅H₉NO₄147.132.19, 4.25, 9.67

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a robust starting point for the separation of this compound from its key impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjust pH to 2.5 with phosphoric acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% B

    • 17-18 min: 40% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 269 nm.[8][9]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Resolution, Peak Tailing) check_method Review HPLC Method Parameters start->check_method is_resolution_issue Poor Resolution? check_method->is_resolution_issue is_tailing_issue Peak Tailing? is_resolution_issue->is_tailing_issue adjust_ph Adjust Mobile Phase pH (1.5-2 units below pKa) is_resolution_issue->adjust_ph Yes verify_ph Verify Mobile Phase pH is_tailing_issue->verify_ph Yes adjust_organic Modify Organic Solvent % adjust_ph->adjust_organic modify_gradient Optimize Gradient Slope adjust_organic->modify_gradient change_column Try Different Column Chemistry modify_gradient->change_column end_node Problem Resolved change_column->end_node Success reassess Re-evaluate and Consult Further Documentation change_column->reassess Still Unresolved check_overload Reduce Sample Load verify_ph->check_overload inspect_system Check for Extra-Column Volume & Column Voids check_overload->inspect_system use_hps_column Use High-Purity Silica Column inspect_system->use_hps_column use_hps_column->end_node Success use_hps_column->reassess Still Unresolved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Synthesis_Impurities cluster_synthesis Synthesis Reactants cluster_impurities Potential Impurities p_nitro p-Nitrobenzoic Acid main_product This compound (Target Analyte) p_nitro->main_product impurity1 Unreacted p-Nitrobenzoic Acid p_nitro->impurity1 can be present as l_glutamic L-Glutamic Acid l_glutamic->main_product impurity2 Unreacted L-Glutamic Acid l_glutamic->impurity2 can be present as impurity3 p-Aminobenzoic Acid (Hydrolysis Product) main_product->impurity3 degrades to

Caption: Relationship between starting materials, the target compound, and its impurities.

References

Technical Support Center: Synthesis of N-(p-Aminobenzoyl)glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-(p-Aminobenzoyl)glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-(p-Aminobenzoyl)glutamic acid?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the acylation of L-glutamic acid with a p-nitrobenzoyl derivative, typically p-nitrobenzoyl chloride, to form N-(p-nitrobenzoyl)glutamic acid. The second step is the reduction of the nitro group to an amine, yielding the final product, N-(p-Aminobenzoyl)glutamic acid.[1][2]

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. During the initial acylation (condensation) reaction, maintaining a specific pH is vital for achieving high yield and purity.[1] For the subsequent reduction of the nitro group, the choice of catalyst and reducing agent significantly influences the reaction's efficiency and the impurity profile of the final product.[1][2]

Q3: What are the typical impurities that can form during the synthesis?

A3: Common impurities may include unreacted starting materials such as p-nitrobenzoic acid and L-glutamic acid. Side-products from competing reactions can also be present. For instance, p-aminobenzoic acid can be found as a hydrolysis product.[1]

Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used method for monitoring the progress of the reaction and determining the purity of N-(p-Aminobenzoyl)glutamic acid.[3][4] A common method utilizes a C18 column with a UV detector and a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727).[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of N-(p-Aminobenzoyl)glutamic acid.

Problem 1: Low Yield in the Reduction Step
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature.
Catalyst poisoning or deactivationEnsure the starting materials and solvents are of high purity and free from catalyst poisons. Use fresh, high-quality catalyst (e.g., 10% Pd/C).
Inefficient hydrogen source (for catalytic hydrogenation)For catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265), ensure it is added portion-wise to control the reaction rate. For hydrogenation with H₂ gas, ensure adequate pressure and efficient stirring to maximize gas-liquid contact.[1]
Problem 2: Formation of Colored Impurities
Possible Cause Suggested Solution
Oxidation of the product or intermediatesThe amino group in the final product is susceptible to oxidation. It is recommended to conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
Side reactions at elevated temperaturesCarefully control the reaction temperature and avoid localized overheating. Monitor the reaction for any unexpected color changes.[1]
Problem 3: Difficulty in Product Crystallization
Possible Cause Suggested Solution
The product is too soluble in the chosen solvent.Try a different solvent or a mixture of solvents to decrease the solubility of the product. Cooling the solution to a lower temperature can also help induce crystallization.[1]
Presence of impurities inhibiting crystal formation.Attempt a preliminary purification step, such as washing the crude product with a suitable solvent to remove some impurities before proceeding with recrystallization.[1]
Oily product formation instead of crystals.This can occur if the product's melting point is close to the boiling point of the solvent. In such cases, select a lower boiling point solvent for recrystallization. If impurities are the cause, consider purification by column chromatography before attempting crystallization again.[1]
Problem 4: Low Purity After Recrystallization
Possible Cause Suggested Solution
Co-precipitation of impuritiesEnsure a slow cooling rate during crystallization to promote the formation of pure crystals. A second recrystallization step may be necessary to achieve the desired purity.[1]
Inappropriate solvent selectionThe ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at lower temperatures.[1]

Experimental Protocols

Synthesis of N-(p-Aminobenzoyl)glutamic acid via Reduction of N-(p-nitrobenzoyl)glutamic acid

This protocol describes the reduction of the nitro group of N-(p-nitrobenzoyl)glutamic acid using ammonium formate as a hydrogen donor and palladium on carbon (Pd/C) as a catalyst.[3][5]

Materials:

  • N-(p-nitrobenzoyl)glutamic acid

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Hydrochloric acid in methanol

Procedure:

  • In a reaction vessel, dissolve 27.23 g (0.1 mol) of N-(p-nitrobenzoyl)glutamic acid in 118 g of methanol with stirring until complete dissolution.[3][5]

  • Carefully add 0.59 g of 10% Pd/C catalyst to the solution.[3][5]

  • Slowly add 18.92 g (0.3 mol) of ammonium formate.[3][5]

  • Stir the reaction mixture at room temperature for 30 minutes.[3][5]

  • After the reaction is complete, recover the Pd/C catalyst by filtration.[3][5]

  • Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.[3][5]

  • Allow the solution to stand for 30 minutes to facilitate crystallization.[3][5]

  • Filter the precipitated crystals, wash with a small amount of cold methanol, and dry to obtain N-(p-Aminobenzoyl)glutamic acid.[3][5]

Quantitative Data from a Representative Synthesis:

ParameterValueReference
Starting Material27.23 g of N-(p-nitrobenzoyl)glutamic acid[3][5]
Product Yield25.75 g (96.58%)[3][5]
Product Purity (by HPLC)99.88%[3][5]

Visualizations

G cluster_synthesis Synthesis Workflow start Start: N-(p-nitrobenzoyl)glutamic acid in Methanol dissolution Dissolution start->dissolution add_catalyst Add 10% Pd/C Catalyst dissolution->add_catalyst add_reductant Slowly add Ammonium Formate add_catalyst->add_reductant reaction Stir at Room Temperature (30 minutes) add_reductant->reaction filtration Filter to remove Pd/C reaction->filtration ph_adjustment Adjust Filtrate pH to 3 filtration->ph_adjustment crystallization Crystallization (30 minutes) ph_adjustment->crystallization isolation Filter and Wash Crystals crystallization->isolation drying Dry the Product isolation->drying end_product End: N-(p-Aminobenzoyl)glutamic acid drying->end_product

Caption: Workflow for the synthesis of N-(p-Aminobenzoyl)glutamic acid.

G cluster_troubleshooting Troubleshooting Logic cluster_low_yield Low Yield cluster_low_purity Low Purity issue Low Yield or Purity Issue? incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Yes colored_impurities Colored Impurities? issue->colored_impurities Yes catalyst_issue Catalyst Problem? incomplete_reaction->catalyst_issue check_tlc Action: Extend Reaction Time/ Monitor by TLC/HPLC incomplete_reaction->check_tlc h2_source_issue H₂ Source Inefficient? catalyst_issue->h2_source_issue use_fresh_catalyst Action: Use Fresh Catalyst catalyst_issue->use_fresh_catalyst optimize_reductant Action: Optimize Reductant Addition/ Stirring h2_source_issue->optimize_reductant crystallization_fail Crystallization Failure? colored_impurities->crystallization_fail use_inert_atm Action: Use Inert Atmosphere/ Degassed Solvents colored_impurities->use_inert_atm purity_after_recryst Low Purity After Recrystallization? crystallization_fail->purity_after_recryst change_solvent Action: Change Solvent/ Pre-purify crystallization_fail->change_solvent slow_cool Action: Slow Cooling/ Re-recrystallize purity_after_recryst->slow_cool

Caption: Troubleshooting logic for challenges in synthesis.

References

Technical Support Center: Purification of Crude (4-Aminobenzoyl)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude (4-Aminobenzoyl)-L-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route but typically include unreacted starting materials and byproducts of side reactions. Common impurities are p-nitrobenzoic acid (if the synthesis involves reduction of a nitro group), L-glutamic acid, and p-aminobenzoic acid, which can form through hydrolysis.[1]

Q2: What are the recommended methods for purifying crude this compound?

A2: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity, while column chromatography, such as gel filtration or using resins like LH-20, can be employed for removing closely related impurities.[2]

Q3: How can I monitor the purity of this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for assessing the purity of this compound and quantifying impurities.[3][4] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.[5]

Q4: My purified this compound is colored. What could be the cause and how can I fix it?

A4: The formation of colored impurities can be due to the oxidation of the product or intermediates. To prevent this, it is recommended to conduct reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1] If your product is already colored, treatment with activated charcoal during recrystallization can help remove colored impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseRecommended Solution
Difficulty in Crystallization The product is too soluble in the chosen solvent.Try a different solvent or a solvent mixture to decrease solubility. Cooling the solution to a lower temperature may also induce crystallization.[1]
The presence of impurities is inhibiting crystal formation.Perform a preliminary purification step, such as washing the crude product with a suitable solvent, to remove some impurities before recrystallization.[1]
Low Purity After Recrystallization Co-precipitation of impurities.Ensure slow cooling during crystallization to promote selective crystal growth. A second recrystallization may be necessary to achieve the desired purity.[1]
Inappropriate solvent selection.The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature, while impurities should remain soluble at lower temperatures.[1]
Oily Product Instead of Crystals The product's melting point is close to the boiling point of the solvent.Use a solvent with a lower boiling point for recrystallization.[1]
Presence of significant amounts of impurities.Purify the crude product by another method, such as column chromatography, before attempting recrystallization.[1]
General Purification Problems
IssuePotential CauseRecommended Solution
Low Yield Product loss during transfers and filtration.Ensure careful handling and complete transfer of the product between steps. Use minimal amounts of cold solvent for washing crystals to avoid significant product loss.
Incomplete precipitation during crystallization.Ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization. The pH of the solution can also significantly impact solubility and precipitation.
Inconsistent Purity Results Inconsistent quality of the crude starting material.Standardize the synthesis protocol to ensure consistent quality of the crude product before purification.
Variations in the purification protocol.Strictly adhere to the established purification protocol, including solvent volumes, temperatures, and cooling rates.

Experimental Protocols

Protocol 1: Recrystallization from Methanol (B129727)/Water

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

1. Dissolution:

  • In a flask, add the crude this compound.

  • Add a minimal amount of hot methanol to dissolve the crude product completely with stirring.

2. pH Adjustment and Precipitation:

  • Adjust the pH of the solution to approximately 3 with hydrochloric acid in methanol.[4][6] This will protonate the carboxyl groups and reduce the solubility, leading to precipitation.

  • Allow the solution to stand at room temperature for at least 30 minutes to facilitate crystallization.[4][6]

3. Isolation and Washing:

  • Filter the precipitated crystals using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove residual impurities.[4][6]

4. Drying:

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography (Conceptual)

For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative.

1. Stationary Phase Selection:

  • Based on the literature, Sephadex LH-20 or other gel filtration media can be effective.[2] The choice of stationary phase will depend on the nature of the impurities.

2. Mobile Phase Selection:

  • A suitable solvent system should be determined through small-scale trials (e.g., TLC). A common starting point could be an aqueous buffer or a mixture of organic solvents.

3. Column Packing and Equilibration:

  • Pack the column with the chosen stationary phase, ensuring a uniform bed.

  • Equilibrate the column by running the mobile phase through it until the baseline is stable.

4. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the mobile phase, collecting fractions.

5. Fraction Analysis:

  • Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.

6. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various sources.

Table 1: Solubility of this compound
SolventSolubilityNotes
DMSO~1 mg/mL[7]Soluble in dimethyl sulfoxide.
Dimethyl formamide~1 mg/mL[7]Soluble in dimethyl formamide.
PBS (pH 7.2)~1 mg/mL[7]Soluble in phosphate-buffered saline.
WaterSoluble[8]General solubility noted.
MethanolSoluble[8]General solubility noted.
Table 2: Purity and Yield Data from a Patented Synthesis and Purification Process
ParameterValueReference
Starting Material N-p-nitrobenzoyl-L-glutamic acid[4]
Purification Method Crystallization from methanol after pH adjustment[4]
Final Product Purity (HPLC) 99.88%[4]
Yield 96.58%[4]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Quality Control cluster_final Final Product Crude Crude (4-Aminobenzoyl) -L-glutamic acid Dissolution Dissolution in Hot Solvent Crude->Dissolution pH_Adjustment pH Adjustment (Precipitation) Dissolution->pH_Adjustment Filtration Filtration & Washing pH_Adjustment->Filtration Drying Drying Filtration->Drying Analysis Purity Analysis (HPLC/TLC) Drying->Analysis Analysis->Dissolution Repurify Pure_Product Pure (4-Aminobenzoyl) -L-glutamic acid Analysis->Pure_Product Meets Purity Specs TroubleshootingRecrystallization cluster_solutions Solutions Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Success Pure Crystals Obtained Problem->Success No NoCrystals No Crystals Form Problem->NoCrystals Yes, No Crystals OilyProduct Oily Product Problem->OilyProduct Yes, Oily Product LowPurity Low Purity Problem->LowPurity Yes, Low Purity Solvent Change Solvent/ Use Solvent Mixture NoCrystals->Solvent Cooling Cool to Lower Temperature NoCrystals->Cooling PrePurify Pre-purify Crude NoCrystals->PrePurify OilyProduct->Solvent ColumnChrom Use Column Chromatography OilyProduct->ColumnChrom SlowCool Slow Cooling LowPurity->SlowCool Recrystallize Re-recrystallize LowPurity->Recrystallize Solvent->Start Cooling->Start PrePurify->Start SlowCool->Start Recrystallize->Start ColumnChrom->Success

References

storage conditions to maintain (4-Aminobenzoyl)-L-glutamic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to maintain the stability of (4-Aminobenzoyl)-L-glutamic acid, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term stability, it is recommended to store solid this compound at -20°C.[1][2] Some suppliers also suggest storage at 2-8°C or 4°C for shorter periods.[3] Always refer to the product-specific information sheet provided by the supplier.

Q2: What is the expected shelf life of solid this compound?

A2: When stored correctly at -20°C, this compound is stable for at least four years.[4][5] One supplier suggests a shelf life of three years at -20°C and two years at 4°C.[1] However, it is also advised to avoid long storage periods as the product can degrade with age.

Q3: How should I prepare and store solutions of this compound?

A3: this compound is soluble in DMSO, methanol (B129727), and water.[2] For stock solutions, it is recommended to dissolve the compound in an organic solvent like DMSO. These stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[4]

Q4: Are there any specific handling precautions I should take?

A4: Yes, it is recommended to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, rinse thoroughly with water.

Q5: What are the potential degradation products of this compound?

A5: this compound can undergo hydrolysis to yield p-aminobenzoic acid and L-glutamic acid. These are also potential impurities that may be present in the starting material.

Storage Condition Summary

Storage FormRecommended TemperatureShelf LifeSource(s)
Solid (Powder) -20°C≥ 4 years[4][5]
-20°C3 years[1]
4°C2 years[1]
2-8°CNot specified[3]
Below 0°CNot specified
In Solvent (e.g., DMSO) -20°C1 month[1]
-80°C6 months[1]
Aqueous Solution Not Recommended≤ 1 day[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Failed or inconsistent experimental results Degradation of this compound due to improper storage.- Verify the storage conditions and age of the compound. - Prepare fresh solutions from a new or properly stored batch. - Perform a stability check using the HPLC protocol below.
Visible changes in the solid compound (e.g., color change, clumping) Exposure to moisture, light, or elevated temperatures.- Discard the compound if significant changes are observed. - Ensure the container is tightly sealed and stored in a dark, dry place at the recommended temperature.
Precipitation in stock solution upon storage Poor solubility at low temperatures or solvent evaporation.- Gently warm the solution and sonicate to redissolve the compound. - Ensure the storage vial is properly sealed to prevent solvent evaporation. - Consider preparing smaller aliquots for single use.
Unexpected peaks in analytical assays (e.g., HPLC, NMR) Presence of impurities or degradation products.- Analyze the compound using the provided HPLC method to identify potential impurities like p-aminobenzoic acid. - If degradation is suspected, obtain a fresh batch of the compound.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

1. Materials and Reagents:

  • This compound (sample to be tested)

  • Reference standards of this compound and p-aminobenzoic acid

  • HPLC grade methanol

  • HPLC grade water

  • Potassium dihydrogen phosphate (B84403)

  • Phosphoric acid

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Methanol and phosphate buffer (pH adjusted to ~3.0 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a ratio of 20:80 (Methanol:Buffer).
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30°C

3. Preparation of Solutions:

  • Phosphate Buffer (0.05 M, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water, adjust the pH to 3.0 with phosphoric acid, and filter through a 0.45 µm membrane.

  • Mobile Phase: Prepare the desired mixture of methanol and phosphate buffer. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve the this compound and p-aminobenzoic acid reference standards in the mobile phase to a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at the same concentration as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times of this compound and p-aminobenzoic acid.

  • Inject the sample solution.

  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.

  • The percentage purity can be calculated based on the peak area of the main component relative to the total peak area.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_buffer Prepare Phosphate Buffer prep_mobile Prepare Mobile Phase prep_buffer->prep_mobile equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample analyze Analyze Chromatograms inject_sample->analyze calculate Calculate Purity analyze->calculate

Caption: Experimental workflow for HPLC-based stability assessment.

troubleshooting_guide start Inconsistent Experimental Results? check_storage Check Storage Conditions of Compound start->check_storage improper_storage Improper Storage? check_storage->improper_storage new_batch Use a Fresh Batch of Compound improper_storage->new_batch Yes prepare_fresh Prepare Fresh Solutions improper_storage->prepare_fresh No new_batch->prepare_fresh run_hplc Perform HPLC Stability Test prepare_fresh->run_hplc degraded Compound Degraded? run_hplc->degraded degraded->new_batch Yes other_factors Investigate Other Experimental Factors degraded->other_factors No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: (4-Aminobenzoyl)-L-glutamic Acid in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Aminobenzoyl)-L-glutamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues in various assay formats.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it encountered?

This compound, also known as p-aminobenzoyl-L-glutamic acid or PABA-Glu, is a metabolite of tetrahydrofolate. It is a dipeptide formed from 4-aminobenzoic acid and L-glutamic acid.[1] It can be found in biological samples, particularly in studies related to folate metabolism.

Q2: What are the known spectral properties of this compound?

This compound has a known ultraviolet (UV) absorbance maximum at approximately 287 nm. Its structural component, 4-aminobenzoic acid, has absorbance maxima at 194 nm, 226 nm, and 278 nm.[2] These properties are important to consider for potential interference in absorbance-based assays.

Q3: Can this compound interfere with fluorescence-based assays?

Q4: How can this compound potentially interfere with immunoassays like ELISA?

Interference in immunoassays can arise from several mechanisms. For a small molecule like this compound, potential issues include:

  • Cross-reactivity: If the assay antibodies have unintended affinity for the molecule.

  • Interference with the detection system: The compound could affect the enzymatic activity of reporters like horseradish peroxidase (HRP) or alkaline phosphatase (AP).[5][6] For example, compounds with similar structures to HRP substrates can sometimes interact with the enzyme.[7]

Q5: Is it possible for this compound to affect enzyme kinetic assays?

Yes, it is possible. Small molecules can interfere with enzyme kinetic assays by:

  • Direct inhibition or activation of the enzyme.

  • Interfering with the detection of the product or substrate, for example, by absorbing light at the same wavelength used for monitoring the reaction.

  • Chelating essential metal ions required for enzyme activity.

Troubleshooting Guides

Issue 1: High Background or False Positives in Absorbance-Based Assays

Question: I am observing unexpectedly high absorbance readings in my assay when this compound is present. What could be the cause and how can I fix it?

Answer:

This issue is likely due to the intrinsic UV absorbance of this compound.

Troubleshooting Steps:

  • Run a Blank Control: Prepare a sample containing all assay components, including this compound, but without the analyte or enzyme being measured. This will allow you to quantify the absorbance contribution of the compound itself.

  • Subtract the Blank: Subtract the absorbance of the blank control from your experimental readings.

  • Wavelength Selection: If your assay allows, consider measuring at a wavelength where the absorbance of this compound is minimal, while the signal from your analyte is still significant.

Issue 2: High Background or Unexpected Signal in Fluorescence-Based Assays

Question: My fluorescence assay shows high background noise or a signal that doesn't correlate with my analyte concentration when this compound is in the sample. What should I do?

Answer:

This is likely due to the autofluorescence of this compound.

Troubleshooting Steps:

  • Characterize the Autofluorescence:

    • Prepare a sample containing only the buffer and this compound at the concentration used in your assay.

    • Scan a full excitation and emission spectrum to determine its fluorescence profile.

  • Optimize Wavelengths: Based on the spectral data, select excitation and emission wavelengths for your fluorescent probe that minimally overlap with the autofluorescence of this compound. Using red-shifted fluorophores can often reduce interference from small molecules.[8][9]

  • Implement a Correction Factor: If wavelength optimization is not possible, run a control sample with this compound but without your fluorescent probe to measure its contribution to the signal, and subtract this value from your experimental data.

Experimental Protocol: Characterizing Autofluorescence

  • Sample Preparation: Prepare a solution of this compound in the assay buffer at the final concentration used in your experiments.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set the emission wavelength to your assay's emission maximum and scan a range of excitation wavelengths (e.g., 250-500 nm).

  • Emission Spectrum: Set the excitation wavelength to the peak identified in the excitation spectrum and scan a range of emission wavelengths (e.g., 300-700 nm).

  • Data Analysis: Plot the intensity versus wavelength to visualize the fluorescence profile.

Issue 3: Inconsistent or Unreliable Results in ELISA

Question: I am getting inconsistent results, including false positives or negatives, in my ELISA when analyzing samples containing this compound. How can I troubleshoot this?

Answer:

Interference in ELISA can be complex. The following workflow can help identify and mitigate the issue.

Troubleshooting Workflow for ELISA Interference

ELISA_Troubleshooting cluster_protocols Protocols Start Inconsistent ELISA Results Check_HRP Test for HRP Interference Start->Check_HRP Spike_Recovery Perform Spike and Recovery Check_HRP->Spike_Recovery No HRP Interference HRP_Protocol Run HRP activity assay with and without the compound. Check_HRP->HRP_Protocol Interference_Confirmed Interference Confirmed Check_HRP->Interference_Confirmed HRP Interference Dilution Test Serial Dilutions Spike_Recovery->Dilution Good Recovery Spike_Protocol Spike known analyte concentration into matrix with and without the compound. Calculate recovery. Spike_Recovery->Spike_Protocol Spike_Recovery->Interference_Confirmed Poor Recovery Dilution_Protocol Serially dilute a high-concentration sample. Check for linearity. Dilution->Dilution_Protocol Dilution->Interference_Confirmed Non-linear Dilution No_Interference No Interference Detected Dilution->No_Interference Linear Dilution Mitigation Mitigation Strategies Interference_Confirmed->Mitigation Change_Matrix Modify Sample Matrix (e.g., buffer, pH) Mitigation->Change_Matrix Change_Detection Use a different detection enzyme (e.g., AP) or a non-enzymatic detection method. Mitigation->Change_Detection Remove_Compound Implement a sample cleanup step to remove the compound. Mitigation->Remove_Compound

Caption: A logical workflow for troubleshooting ELISA interference.

Experimental Protocol: Horseradish Peroxidase (HRP) Activity Assay

  • Reagents: HRP, a suitable substrate (e.g., TMB, ABTS), this compound, and assay buffer.

  • Procedure: a. Prepare two sets of reactions. In one set, include this compound at the concentration present in your samples. b. Add HRP to all wells. c. Initiate the reaction by adding the HRP substrate. d. Monitor the color development over time using a plate reader at the appropriate wavelength.

  • Analysis: Compare the reaction rates between the two sets. A significant difference indicates that this compound is interfering with HRP activity.

Data Summary

The following table summarizes the key spectral properties of this compound and its constituent, 4-aminobenzoic acid, which are relevant for troubleshooting absorbance-based assays.

CompoundUV Absorbance Maxima (nm)
This compound~287
4-Aminobenzoic Acid194, 226, 278

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows discussed in this guide.

AssayInterference cluster_source Source of Interference cluster_mechanism Interference Mechanism cluster_assay Affected Assay Compound This compound Absorbance UV Absorbance Compound->Absorbance Fluorescence Autofluorescence Compound->Fluorescence Enzyme Enzyme Interaction Compound->Enzyme Assay_Abs Absorbance Assay Absorbance->Assay_Abs Assay_Fluor Fluorescence Assay Fluorescence->Assay_Fluor Assay_Enzyme Enzyme-based Assay (e.g., ELISA) Enzyme->Assay_Enzyme

Caption: Potential mechanisms of assay interference by this compound.

Mitigation_Strategies cluster_mitigation Mitigation Approaches Interference Identified Interference Control Use of Proper Controls (e.g., compound-only blank) Interference->Control Wavelength Wavelength Optimization (select non-interfering wavelengths) Interference->Wavelength Cleanup Sample Cleanup (remove the interfering compound) Interference->Cleanup Assay_Change Change Assay Method (e.g., different detection technology) Interference->Assay_Change

Caption: General strategies for mitigating assay interference from small molecules.

References

troubleshooting low yield in condensation reaction with L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with low yields in condensation reactions involving L-glutamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My condensation reaction with L-glutamic acid has a very low yield. What are the most common causes?

Low yields in these reactions typically stem from one or more of the following issues:

  • Pyroglutamate (B8496135) Formation: This is the most common side reaction. The N-terminal amino group of L-glutamic acid can attack its own side-chain carboxyl group in an intramolecular reaction, forming a stable five-membered ring called pyroglutamate. This side product has a blocked N-terminus, preventing further chain elongation.[1][2][3]

  • Suboptimal Coupling Conditions: The choice of coupling reagent, solvent, temperature, and pH are critical for efficient amide bond formation.[4][5] Inefficient activation of the carboxylic acid or the presence of moisture can significantly reduce yield.

  • Inadequate Protecting Group Strategy: L-glutamic acid has three reactive sites (α-amino, α-carboxyl, γ-carboxyl). An ineffective or non-orthogonal protecting group strategy can lead to a mixture of undesired products.[6]

  • Racemization: The chiral center of L-glutamic acid can be epimerized under harsh basic or acidic conditions or with certain coupling reagents, leading to diastereomeric impurities that are difficult to separate.[5][7]

  • Difficult Purification: The high polarity of the reactants and products can lead to product loss during aqueous workups or chromatographic purification.[8][9]

Q2: I suspect pyroglutamate formation is the problem. How can I detect and prevent it?

Detection: Pyroglutamate (pGlu) formation results in the loss of a water molecule from glutamic acid. This change can be detected by:

  • Mass Spectrometry (MS): Look for a mass peak corresponding to the expected product minus 18 Da.

  • NMR Spectroscopy: The formation of the lactam ring results in characteristic shifts in the proton and carbon spectra.

  • Edman Degradation: Since the N-terminus is blocked in pGlu, sequencing will fail at this residue.[1]

Prevention Strategies: The formation of pyroglutamate is highly dependent on temperature and pH.[10][11]

  • pH Control: The rate of formation is minimized at a pH between 6.0 and 7.0. The reaction is significantly faster in acidic (pH < 4) or alkaline (pH > 8) conditions.[1] Maintain a neutral to slightly acidic pH during the reaction and workup.

  • Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Elevated temperatures promote the cyclization side reaction.[10][11]

  • Protect the N-terminus: The most effective way to prevent this is to ensure the α-amino group is protected (e.g., with Fmoc or Boc) throughout the synthesis until the final deprotection step.[6]

  • Storage: For long-term storage of the purified product, lyophilization is recommended.[1]

Diagram: Pyroglutamate Formation Pathway

Caption: Intramolecular cyclization of L-glutamic acid to form pyroglutamic acid.

Q3: Which coupling reagent is best for my reaction?

The choice of coupling reagent is critical for activating the carboxylic acid and minimizing side reactions like racemization.[4][5][12] There are several classes of reagents, each with specific advantages.

Reagent Class Examples Advantages Considerations & Disadvantages
Carbodiimides DCC, DIC, EDCInexpensive and widely used.[7] EDC and its urea (B33335) byproduct are water-soluble, simplifying workup.[7][13][14]Can cause racemization (minimized with additives like HOBt or Oxyma).[7] DCC's urea byproduct is insoluble, complicating purification.[7][14] Risk of N-acylurea formation side reaction.[5][15]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency with low racemization risk.[4] Does not cause guanylation side reactions.[5]More expensive. BOP produces carcinogenic HMPA as a byproduct.[5][7]
Aminium/Uronium Salts HBTU, HATU, TBTU, COMUHighly efficient, fast reaction rates, and low racemization.[4] COMU is considered safer and "greener" as its byproducts are water-soluble.[16]More expensive than carbodiimides. Excess HBTU/TBTU can cap the N-terminus of the peptide.[7]

Recommendation: For most standard solution-phase couplings, EDC in combination with an additive like HOBt or OxymaPure offers a good balance of efficiency and ease of workup. For difficult couplings or solid-phase synthesis, uronium salts like HATU or COMU are excellent choices.[5][16]

Q4: What is an effective orthogonal protecting group strategy for L-glutamic acid?

An orthogonal strategy is essential, allowing for the selective removal of one protecting group without affecting others.[6][17] For a condensation reaction, you typically need to protect the α-amino group and one of the carboxyl groups.

Functional Group Common Protecting Groups Cleavage Conditions Notes
α-Amino Group Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., 20% piperidine (B6355638) in DMF)Standard for solid-phase peptide synthesis (SPPS).[6]
Boc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)Common in solution-phase and older SPPS strategies.[6]
γ-Carboxyl Group tBu (tert-butyl ester)Strong Acid (e.g., TFA)Orthogonal to Fmoc. Cleaved simultaneously with Boc.[6]
Bzl (benzyl ester)Hydrogenolysis (H₂/Pd)Orthogonal to Boc and Fmoc.
Allyl (allyl ester)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to Fmoc, Boc, tBu, and Bzl. Useful for on-resin side-chain modifications.[18][19]
α-Carboxyl Group (Typically activated for coupling)-If not the reactive site, it can be protected (e.g., as a methyl or ethyl ester) and cleaved later via saponification.

Example Strategy (Fmoc/tBu):

  • Protect the α-amino group with Fmoc .

  • Protect the γ-carboxyl group with a tBu ester.

  • The α-carboxyl group is now free to be activated by a coupling reagent for the condensation reaction.

Diagram: Orthogonal Protection Logic

orthogonal_protection start L-Glutamic Acid protect_amine Protect α-Amine (e.g., Fmoc) start->protect_amine protect_sidechain Protect γ-Carboxyl (e.g., tBu ester) protect_amine->protect_sidechain activate Activate α-Carboxyl (Coupling Reagent) protect_sidechain->activate couple Condensation Reaction with R-NH₂ activate->couple deprotect_amine Deprotect α-Amine (Piperidine) couple->deprotect_amine For chain elongation deprotect_sidechain Deprotect Side Chain & Final Cleavage (TFA) couple->deprotect_sidechain For final product

Caption: Logic for a typical Fmoc/tBu orthogonal protection and coupling strategy.

Experimental Protocols

General Protocol for a Solution-Phase Condensation Reaction using EDC/HOBt

This protocol describes the coupling of an appropriately protected L-glutamic acid derivative with a primary amine.

1. Materials and Reagents:

  • Fmoc-Glu(OtBu)-OH (or other suitably protected glutamic acid)

  • Primary amine hydrochloride (R-NH₂·HCl)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

2. Reaction Procedure:

  • Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq), the amine salt (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to neutralize the amine salt and act as a base. Stir for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC or LC-MS.

3. Workup and Purification:

  • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired peptide.

workflow Start Start Reagents Dissolve Protected Glu, Amine & HOBt in DMF Start->Reagents Cool Cool to 0 °C Reagents->Cool Base Add Base (DIPEA) Cool->Base Activate Add Coupling Reagent (EDC) Base->Activate React Stir 12-24h at RT Activate->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Complete Purify Purify (Chromatography) Workup->Purify End End Purify->End

References

how to avoid by-product formation in PABGA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(p-aminobenzoyl)-γ-glutamic acid (PABGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding by-product formation and troubleshooting common issues encountered during the synthesis of PABGA.

Frequently Asked Questions (FAQs)

Q1: What is the most common chemical synthesis route for PABGA?

A1: The most prevalent laboratory and industrial synthesis of PABGA starts with p-nitrobenzoic acid. The general three-step process is as follows:

  • Acylation: p-nitrobenzoic acid is converted to a more reactive acylating agent, typically p-nitrobenzoyl chloride.

  • Condensation: The activated p-nitrobenzoyl derivative is reacted with L-glutamic acid (often as a salt, like sodium glutamate) to form N-(p-nitrobenzoyl)-L-glutamic acid.

  • Reduction: The nitro group of N-(p-nitrobenzoyl)-L-glutamic acid is reduced to an amino group to yield the final PABGA product.[1][2]

Q2: What are the critical parameters to control to minimize by-product formation?

A2: Several parameters are crucial for a successful and high-purity synthesis:

  • pH Control: During the condensation step, maintaining the pH, typically around 8.0-8.5, is critical to ensure the selective acylation of the amino group of glutamic acid and to prevent side reactions.[1]

  • Temperature: Controlling the temperature during each step is vital. Exothermic reactions, like the formation of the acyl chloride and the condensation step, often require cooling to prevent the formation of by-products.

  • Purity of Starting Materials: The purity of p-nitrobenzoic acid and L-glutamic acid directly impacts the impurity profile of the final product.[3]

  • Choice of Reagents: The selection of the acylating agent, coupling reagents (if used), and the reducing agent and catalyst for the final step significantly influences the types and amounts of by-products formed.[2]

  • Inert Atmosphere: For sensitive reactions, particularly the reduction step, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the desired product.

Q3: What are the most common by-products in PABGA synthesis?

A3: By-products in PABGA synthesis can originate from various sources:

  • Unreacted Starting Materials and Intermediates: Residual p-nitrobenzoic acid, L-glutamic acid, and the intermediate N-(p-nitrobenzoyl)-L-glutamic acid are common process-related impurities.

  • Side-Reaction Products: These can include products from the self-condensation of reactants, or reactions with solvents. During the reduction of the nitro group, incomplete reduction can lead to the formation of nitroso, azoxy, and azo compounds.

  • Degradation Products: The final PABGA molecule can undergo hydrolysis to yield p-aminobenzoic acid and glutamic acid.

  • Reagent-Related By-products: The choice of coupling and reducing agents can introduce specific impurities. For example, using ammonium (B1175870) formate (B1220265) as a hydrogen donor in catalytic transfer hydrogenation can sometimes lead to the formation of N-formyl impurities.[4]

Q4: Which analytical techniques are recommended for purity analysis of PABGA?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of PABGA and quantifying impurities.[1][5] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown by-products.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the final product and any isolated impurities.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of PABGA.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Condensation Step 1. Incomplete activation of p-nitrobenzoic acid. 2. Suboptimal pH during the coupling reaction. 3. Poor quality of L-glutamic acid. 4. Inefficient coupling reagent.1. Ensure complete conversion to the acyl chloride by using a slight excess of the chlorinating agent and monitoring the reaction. 2. Carefully monitor and maintain the pH of the reaction mixture between 8.0 and 8.5 using a suitable base.[1] 3. Use high-purity L-glutamic acid. 4. For challenging couplings, consider using more potent coupling reagents like HATU.[9]
Incomplete Reduction of Nitro Group 1. Inactive or insufficient catalyst (e.g., Pd/C). 2. Insufficient amount of reducing agent (e.g., ammonium formate, hydrazine (B178648) hydrate). 3. Poor hydrogen transfer in catalytic transfer hydrogenation.1. Use fresh, high-quality catalyst. Ensure proper dispersion in the reaction mixture. 2. Use an appropriate molar excess of the reducing agent.[5] 3. Ensure vigorous stirring and an appropriate solvent system to facilitate hydrogen transfer.
Presence of Colored Impurities 1. Formation of azo or azoxy by-products from incomplete reduction. 2. Oxidation of the final PABGA product (aniline derivative).1. Ensure complete reduction by optimizing reaction time, temperature, and catalyst load. 2. Perform the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of impurities that co-precipitate with the product.1. After the reaction, adjust the pH to the isoelectric point of PABGA to minimize its solubility and induce precipitation. 2. If impurities persist after precipitation, consider recrystallization from a different solvent system or purification by column chromatography.
Formation of Multiple Unidentified By-products 1. Suboptimal reaction conditions (e.g., temperature too high). 2. Impure starting materials or solvents. 3. Side reactions involving the functional groups of glutamic acid.1. Carefully control the reaction temperature at each step. 2. Use high-purity, anhydrous solvents and reagents.[10] 3. Ensure that the alpha-amino group of glutamic acid is protected during the reaction with the acylating agent.

Experimental Protocols

Synthesis of N-(p-nitrobenzoyl)-L-glutamic acid

This protocol is adapted from established patent literature.

  • Preparation of p-nitrobenzoyl chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add p-nitrobenzoic acid (1 eq). Add a suitable chlorinating agent such as thionyl chloride or oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF. Heat the mixture at reflux until the reaction is complete (cessation of gas evolution). Remove the excess chlorinating agent by distillation under reduced pressure. The resulting p-nitrobenzoyl chloride is used in the next step, often without further purification.[2]

  • Condensation with Sodium Glutamate: In a separate reaction vessel, dissolve L-glutamic acid (1.1 eq) in water and adjust the pH to 8.0-8.5 with an aqueous solution of sodium hydroxide (B78521).[1] Cool the solution to 0-5 °C. Slowly add the previously prepared p-nitrobenzoyl chloride, while maintaining the pH at 8.0-8.5 by the continuous addition of sodium hydroxide solution.[1] After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Acidify the reaction mixture with hydrochloric acid to pH 1-2 to precipitate the N-(p-nitrobenzoyl)-L-glutamic acid. Filter the solid, wash with cold water, and dry.

Reduction of N-(p-nitrobenzoyl)-L-glutamic acid to PABGA

This protocol utilizes catalytic transfer hydrogenation with ammonium formate.

  • In a reaction vessel, dissolve N-(p-nitrobenzoyl)-L-glutamic acid (1 eq) in methanol (B129727).[5]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5% by weight of the starting material).

  • Slowly add ammonium formate (3-5 eq) to the mixture.[5]

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the PABGA.[5]

  • Filter the crystalline product, wash with a small amount of cold methanol, and dry under vacuum.

Data Presentation

The following table summarizes typical yields and purity data reported in the literature for the synthesis of PABGA and its intermediate.

Reaction Step Product Reported Yield Reported Purity (HPLC) Reference
CondensationN-(p-nitrobenzoyl)-L-glutamic acid97-99%97-99%[1][2]
ReductionN-(p-aminobenzoyl)-L-glutamic acid (PABGA)95-97%>99%[1][5]

Visualizations

PABGA Synthesis Pathway

PABGA_Synthesis pNBA p-Nitrobenzoic Acid pNBC p-Nitrobenzoyl Chloride pNBA->pNBC Acylation AcylatingAgent SOCl₂ or (COCl)₂ pNBEG N-(p-nitrobenzoyl)- L-glutamic acid pNBC->pNBEG Condensation Glu L-Glutamic Acid Glu->pNBEG PABGA PABGA pNBEG->PABGA Reduction ReducingAgent Pd/C, H₂ or Ammonium Formate ReducingAgent->pNBEG

Caption: Synthetic pathway for PABGA from p-nitrobenzoic acid.

Troubleshooting Workflow for Low Purity

Troubleshooting_Purity start Low Purity of PABGA Detected check_sm Analyze Starting Materials and Intermediates for Purity start->check_sm sm_impure Impure Starting Materials/ Intermediate check_sm->sm_impure Impurities Found sm_pure Starting Materials/ Intermediate are Pure check_sm->sm_pure No Issues Found purify_sm Purify Starting Materials/ Intermediate before use sm_impure->purify_sm analyze_byproducts Identify By-products (e.g., LC-MS) sm_pure->analyze_byproducts incomplete_reduction Incomplete Reduction Products (nitroso, azo, etc.) analyze_byproducts->incomplete_reduction Nitro-related impurities other_byproducts Other By-products analyze_byproducts->other_byproducts Other impurities optimize_reduction Optimize Reduction: - Increase catalyst load/reaction time - Use fresh catalyst/reducing agent incomplete_reduction->optimize_reduction repurify Re-purify Final Product: - Recrystallization - Chromatography optimize_reduction->repurify optimize_conditions Optimize Reaction Conditions: - Adjust pH and temperature - Use inert atmosphere other_byproducts->optimize_conditions optimize_conditions->repurify

Caption: Troubleshooting logic for addressing low purity in PABGA synthesis.

References

Technical Support Center: Optimizing Peptide Coupling with (4-Aminobenzoyl)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling reactions involving (4-Aminobenzoyl)-L-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of peptides incorporating this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

A1: The main challenges arise from the electronic properties of the 4-aminobenzoyl group and the bifunctional nature of the glutamic acid residue. The aromatic amine is less nucleophilic than aliphatic amines, which can lead to slower reaction kinetics and incomplete coupling. Additionally, the two carboxylic acid groups on the glutamic acid moiety require a proper protection strategy to prevent side reactions, such as branching of the peptide chain.

Q2: Which protecting groups are recommended for this compound during Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: For Fmoc-based SPPS, the α-amino group of the incoming amino acid is protected with Fmoc. For this compound, the two carboxylic acid groups are typically protected as tert-butyl (tBu) esters to prevent their participation in the coupling reaction. The 4-amino group of the benzoyl moiety is generally left unprotected for the coupling reaction.

Q3: How can I monitor the completion of the coupling reaction with this compound?

A3: The completion of the coupling reaction can be monitored using qualitative and quantitative methods. The Kaiser test is a common qualitative method used in SPPS to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain yellow) indicates that the coupling is complete. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) to confirm the presence of the desired product and identify any side products.

Q4: What are the common side reactions observed during the coupling of this compound?

A4: Common side reactions include:

  • Incomplete coupling: Due to the reduced nucleophilicity of the aromatic amine, the reaction may not go to completion, resulting in deletion sequences.

  • Racemization: Although less common with standard coupling reagents used in Fmoc chemistry, racemization at the α-carbon of the glutamic acid can occur, especially with prolonged reaction times or high temperatures.

  • Pyroglutamate (B8496135) formation: If the N-terminal amino acid is glutamic acid, it can undergo intramolecular cyclization to form a pyroglutamate residue, which terminates the peptide chain.[1]

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the free N-terminal amine can be guanidinylated, leading to chain termination.[2]

Q5: How can I purify peptides containing this compound?

A5: Peptides containing this compound are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[3] A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[3] The fractions are monitored by UV absorbance (typically at 210-220 nm and also at a wavelength where the 4-aminobenzoyl group absorbs) and the fractions containing the pure product are collected, pooled, and lyophilized.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction 1. Reduced nucleophilicity of the aromatic amine. 2. Steric hindrance. 3. Inefficient activation of the carboxylic acid. 4. Peptide aggregation on the solid support.1. Use a more powerful coupling reagent like HATU or HCTU. 2. Increase the reaction time and/or temperature (monitor for side reactions). 3. Perform a "double coupling" by repeating the coupling step with fresh reagents. 4. Increase the equivalents of the amino acid and coupling reagents. 5. Use a solvent system known to disrupt aggregation, such as adding NMP or DMSO.
Formation of Deletion Sequences Incomplete coupling followed by coupling of the next amino acid in the sequence.Ensure complete coupling by monitoring with the Kaiser test. If the test is positive after the first coupling, perform a double coupling. If it remains positive, cap the unreacted amines with acetic anhydride (B1165640) before proceeding to the next deprotection step.
Presence of Unexpected Masses in LC-MS 1. Racemization: An epimer of the desired peptide may be present. 2. Guanidinylation: Addition of the mass of the coupling reagent core to the N-terminus. 3. Pyroglutamate formation: Loss of water from an N-terminal glutamic acid residue.1. Use an additive like HOBt or OxymaPure to suppress racemization. Avoid prolonged coupling times and elevated temperatures. 2. Avoid using a large excess of the uronium/aminium coupling reagent. Ensure pre-activation of the amino acid before adding it to the resin. 3. This is more of a concern for N-terminal glutamic acid residues in general, not specifically for this compound when it's being coupled.
Difficult Purification Co-elution of the desired peptide with closely related impurities (e.g., deletion sequences or diastereomers).Optimize the HPLC gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. Consider using a different stationary phase or ion-pairing reagent in the mobile phase.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery HighFast reaction kinetics, highly effective for sterically hindered couplings, low racemization.[4][5]Higher cost, can cause guanidinylation of the free N-terminus if used in excess.[2][6]
HBTU Aminium/Uronium SaltHighEfficient and widely used for standard couplings.[4]Less reactive than HATU, potential for guanidinylation.[2][6]
HCTU Aminium/Uronium SaltVery HighSimilar to HATU in reactivity, often more cost-effective.Can also cause guanidinylation.
PyBOP Phosphonium SaltHighHigh coupling efficiency, byproducts are generally soluble.[4]Can react with unprotected phosphorylated amino acids.
DIC/HOBt Carbodiimide/AdditiveModerateCost-effective, widely used. HOBt suppresses racemization.[4]Slower reaction rates compared to onium salts. DIC can cause allergic reactions.
DIC/OxymaPure Carbodiimide/AdditiveModerate-HighSafer alternative to HOBt-based reagents.Can have slower kinetics than onium salts.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HATU

This protocol outlines a general procedure for the manual coupling of Fmoc-protected this compound (with tBu side-chain protection) to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-(4-Aminobenzoyl)-L-glutamic(OtBu)₂-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (beads turn blue).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-(4-Aminobenzoyl)-L-glutamic(OtBu)₂-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling ("double coupling") can be performed by repeating steps 2 and 3 with fresh reagents.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Experimental_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Pre-activation: Fmoc-AA-OH, HATU, DIPEA in DMF Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive Capping Capping (Acetic Anhydride) Capping->NextCycle DoubleCouple->Washing2 DoubleCouple->Capping

Caption: Workflow for SPPS coupling of this compound.

Troubleshooting_Logic Start Incomplete Coupling (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple CheckReagents Check Reagent Quality & Stoichiometry DoubleCouple->CheckReagents Still Positive ChangeReagent Switch to Stronger Coupling Reagent (e.g., HATU) CheckReagents->ChangeReagent IncreaseTimeTemp Increase Reaction Time/Temp (Monitor for Racemization) CheckReagents->IncreaseTimeTemp CheckSolubility Assess Amino Acid Solubility CheckReagents->CheckSolubility CapAndProceed Cap Unreacted Amines & Proceed ChangeReagent->CapAndProceed IncreaseTimeTemp->CapAndProceed ModifySolvent Modify Solvent System (e.g., add NMP, DMSO) CheckSolubility->ModifySolvent Poor ModifySolvent->CapAndProceed

References

resolving peak tailing for (4-Aminobenzoyl)-L-glutamic acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues specifically for (4-Aminobenzoyl)-L-glutamic acid, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantitatively identified?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, featuring a trailing edge that extends further than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2][3] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[3][4] Poor peak shape can compromise analytical accuracy by degrading resolution and leading to imprecise peak integration.[2][5]

Q2: What are the primary chemical reasons for peak tailing with this compound?

A2: this compound is an amphoteric molecule, containing both a basic aromatic amine group and two acidic carboxylic acid groups. This dual nature is the primary cause of peak tailing, which often results from multiple retention mechanisms.[3][6] The most common issue is secondary ionic interactions between the analyte and the stationary phase. Specifically, the basic amine group can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) present on the surface of silica-based columns (like C18), causing the peak to tail.[6][7]

Q3: How does the mobile phase pH impact the peak shape for this compound?

A3: Mobile phase pH is a critical factor. Because the analyte has both acidic and basic functional groups, its ionization state is highly pH-dependent. Operating near the pKa of either the amine or carboxylic acid groups will result in a mixed population of ionized and non-ionized molecules, leading to peak broadening and tailing.[3][8] To achieve a sharp, symmetrical peak, it is crucial to suppress the ionization of at least one of these groups. For acidic compounds, a common strategy is to lower the mobile phase pH to approximately 2.5 - 3.0.[3] This ensures the carboxylic acid groups are fully protonated (uncharged), minimizing secondary interactions.

Q4: Could my choice of column or its condition be the source of the problem?

A4: Yes, the column is a frequent cause of peak tailing. Key factors include:

  • Residual Silanol Activity : Standard silica-based C18 columns can have exposed, acidic silanol groups that interact with basic analytes.[7] Using a modern, high-purity, "base-deactivated" or "end-capped" column is highly recommended to minimize these interactions.[1][7][9] End-capping chemically treats the silica (B1680970) surface to block most of the residual silanols.[9]

  • Column Contamination : Impurities from samples or the mobile phase can accumulate on the column, creating active sites that cause tailing.[6]

  • Physical Degradation : Over time, voids can form at the column inlet, or the inlet frit can become partially blocked.[4][5][9] This distorts the sample path and affects all peaks in the chromatogram.

Q5: Adjusting pH and using a new column didn't completely solve the tailing. What else should I investigate?

A5: If tailing persists, consider these other common factors:

  • Column Overload : Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[1][4] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.[1][9]

  • Injection Solvent Mismatch : If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 10% acetonitrile), it can cause peak distortion.[3][6] Always try to dissolve your sample in the initial mobile phase.[6]

  • Extra-Column Effects : Dead volume in the system, such as from overly long or wide-diameter tubing between the injector, column, and detector, can cause band broadening and tailing.[6][8] Ensure all fittings are secure and use narrow-bore tubing where possible.[8]

Troubleshooting Guides and Experimental Protocols

Systematic Troubleshooting Workflow

This guide provides a logical sequence of steps to diagnose and resolve peak tailing. Start with the simplest checks and proceed to more complex solutions.

G cluster_0 cluster_1 cluster_2 cluster_3 A Observe Peak Tailing (Asymmetry Factor > 1.2) B Inject Neutral Marker (e.g., Toluene, Uracil) A->B C Does the Neutral Marker Tail? B->C D YES: Physical Issue C->D Yes H NO: Chemical Issue C->H No E Check for Dead Volume (tubing, connections) D->E F Check for Column Void or Blocked Frit E->F G Flush or Replace Column F->G I Optimize Mobile Phase (See Protocol Below) H->I J Check for Column Overload (Dilute Sample 10x) I->J K Switch to End-Capped or Base-Deactivated Column J->K

Caption: A step-by-step workflow for troubleshooting peak tailing.
Protocol: Mobile Phase Optimization

Objective: To systematically adjust mobile phase parameters to achieve a symmetrical peak for this compound.

Methodology:

  • Establish a Baseline: Begin with your current method to confirm the tailing issue. Calculate the Asymmetry Factor (As).

  • pH Adjustment:

    • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 3.0, 2.8, 2.5). A phosphate (B84403) or formate (B1220265) buffer is a common choice.

    • Ensure the buffer concentration is between 20-50 mM to provide sufficient buffering capacity.[3]

    • Sequentially run the analysis at each pH, keeping the organic modifier percentage and column temperature constant.

    • Compare the chromatograms and select the pH that provides the best peak symmetry. A pH around 2.5-3.0 is often effective for acidic compounds.[3]

  • Optimize Buffer Concentration:

    • Using the optimal pH determined in the previous step, test different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM).

    • An increased buffer concentration can sometimes help mask secondary interactions with residual silanols.[1][4]

  • Adjust Organic Modifier:

    • If tailing persists, try increasing the percentage of the organic modifier (acetonitrile or methanol) by 5-10%.[4] This can improve peak shape by increasing the solvent strength.

Chemical Interaction Pathway

The diagram below illustrates the dual-retention mechanism that often causes peak tailing for this compound on a standard C18 column.

G cluster_0 Analyte in Mobile Phase cluster_1 Silica Stationary Phase Analyte <this compound> C18 Hydrophobic C18 Chain Analyte->C18  Desired Hydrophobic Interaction (Good Chromatography) Silanol Ionic Silanol Group (Si-O⁻) Analyte->Silanol  Undesired Ionic Interaction (Causes Peak Tailing)

References

common pitfalls in handling solid (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid (4-Aminobenzoyl)-L-glutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

1. What is the proper way to store solid this compound?

To ensure the stability and integrity of solid this compound, it should be stored at -20°C for long-term storage, where it can remain stable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1][2] It is also crucial to protect the compound from light.[3]

2. What solvents can be used to dissolve this compound?

This compound is soluble in several organic solvents and aqueous buffers. It is soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic treatment may be necessary to achieve full dissolution.[1][2] It is also soluble in dimethyl formamide (B127407) (DMF) and methanol.[4] For aqueous applications, it can be dissolved in PBS (pH 7.2) at approximately 1 mg/mL.[4] It is also reported to be soluble in water.[5]

3. How stable are solutions of this compound?

Solutions of this compound in organic solvents can be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is recommended to prepare fresh aqueous solutions for use on the same day and not to store them for more than 24 hours to avoid degradation.[4] To prevent inactivation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[1]

4. What are the primary safety hazards associated with handling this compound?

This compound should be handled with care as it can cause skin and serious eye irritation.[6] It may also cause respiratory irritation upon inhalation.[6] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling of the solid powder should be performed in a well-ventilated area or a fume hood to avoid inhaling dust.[6]

5. In what experimental applications is this compound commonly used?

This compound is frequently used in peptide synthesis and as a UV-absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods like capillary zone electrophoresis (CZE). It is also known as a catabolite of folic acid and is used in studies of folate metabolism.[5]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of the Compound

Question: I am having trouble dissolving solid this compound, or it precipitates out of solution. What can I do?

Answer:

  • Solvent Choice: Ensure you are using an appropriate solvent. For high concentrations, DMSO is a good choice, but be aware that hygroscopic (water-containing) DMSO can significantly reduce solubility.[1] Always use freshly opened or properly stored anhydrous DMSO.

  • Sonication: For dissolution in DMSO, sonication can be very effective in breaking up solid aggregates and aiding dissolution.[1]

  • pH Adjustment: When preparing aqueous solutions, the pH can greatly influence solubility. Since the molecule has two carboxylic acid groups and one amino group, its charge state is pH-dependent. Adjusting the pH of your buffer may improve solubility.

  • Fresh Solutions: Aqueous solutions are not stable for long periods. If you are observing precipitation over time, it is best to prepare the solution fresh before each experiment.[4]

  • Temperature: While heating can sometimes aid dissolution, be cautious as it may also accelerate degradation, especially in aqueous solutions.

Issue 2: Low Yield in Derivatization or Synthesis Reactions

Question: My reaction yield using this compound is consistently low. What are the potential causes and solutions?

Answer:

  • Incomplete Dissolution: If the compound has not fully dissolved in the reaction solvent, the effective concentration of your reactant will be lower than calculated, leading to incomplete reactions. Ensure complete dissolution before proceeding.

  • Reagent Purity and Stability: Verify the purity of your this compound and other reagents. The compound can degrade if not stored properly. Solutions, especially aqueous ones, should be used promptly.

  • Reaction Conditions:

    • pH Control: For reactions like reductive amination, the pH of the reaction mixture is critical. The reaction is typically more efficient under slightly acidic to neutral conditions.

    • Stoichiometry: Re-evaluate the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion.

  • Side Reactions: The primary amino group is susceptible to oxidation. If your reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon).

  • Product Isolation: Poor recovery during workup and purification can be mistaken for a low reaction yield. Assess your purification strategy to ensure you are not losing a significant amount of product.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mLSonication may be required. Use of anhydrous DMSO is recommended.[1][2]
Dimethyl formamide (DMF)~1 mg/mL-[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mLAqueous solutions should be prepared fresh.[4]
MethanolSolubleQuantitative data not specified.[5]
WaterSolubleQuantitative data not specified.[5]

Table 2: Stability and Storage Recommendations

FormStorage TemperatureDurationReference
Solid Powder-20°CUp to 3 years[1][2]
Solid Powder4°CUp to 2 years[1][2]
In Solvent-80°CUp to 6 months[1][2]
In Solvent-20°CUp to 1 month[1][2]
Aqueous SolutionRoom Temperature< 24 hours[4]

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Oligosaccharides by Reductive Amination

This protocol is a general guideline for the derivatization of oligosaccharides with this compound using sodium cyanoborohydride as the reducing agent.

  • Preparation of Reagents:

    • Prepare a solution of the oligosaccharide in water or a suitable buffer.

    • Prepare a solution of this compound in the same solvent. A slight molar excess relative to the oligosaccharide is typically used.

    • Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in a suitable buffer. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the oligosaccharide solution and the this compound solution.

    • Add the sodium cyanoborohydride solution to the mixture. The final pH of the reaction mixture should be slightly acidic to neutral (pH 6-7).

    • Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37-50°C) for several hours to overnight. Reaction progress can be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup and Purification:

    • Once the reaction is complete, the excess reagents and byproducts can be removed.

    • Purification of the derivatized oligosaccharide can be achieved by various methods, including solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Visualizations

Folic Acid Catabolism Pathway

Folic_Acid_Catabolism Folic Acid Catabolism folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR cleavage Oxidative Cleavage thf->cleavage paba_glu This compound cleavage->paba_glu pterin Pterin Moiety cleavage->pterin

Caption: Simplified pathway of folic acid catabolism leading to this compound.

Experimental Workflow for Oligosaccharide Derivatization

Derivatization_Workflow Oligosaccharide Derivatization Workflow start Start reagent_prep Prepare Solutions: - Oligosaccharide - this compound - Reducing Agent (e.g., NaCNBH3) start->reagent_prep reaction Combine Reagents & Incubate reagent_prep->reaction purification Purify Product (e.g., SPE or HPLC) reaction->purification analysis Analyze Derivatized Product (e.g., HPLC, CZE, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the derivatization of oligosaccharides.

References

effect of pH on (4-Aminobenzoyl)-L-glutamic acid stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and reactivity of (4-Aminobenzoyl)-L-glutamic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as p-aminobenzoyl-L-glutamic acid (PABGA), is a dipeptide formed from p-aminobenzoic acid (PABA) and L-glutamic acid.[1] It serves as a key intermediate in the synthesis of folic acid and its derivatives.[1] In research, it is also used as a metabolite of tetrahydrofolate and can be employed as a UV-absorbing tag for derivatizing oligosaccharides to enhance their detection in analytical methods like capillary zone electrophoresis.[2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by pH due to its two ionizable regions: the glutamic acid moiety and the aromatic amino group.

  • Acidic Conditions (pH < 4): In strongly acidic environments, the glutamic acid portion of the molecule is susceptible to intramolecular cyclization, leading to the formation of p-aminobenzoyl-pyroglutamic acid and the loss of a water molecule. This degradation is a known issue for glutamic acid and its derivatives.[3] The aromatic amino group will be protonated, which may slightly alter its susceptibility to oxidative degradation.

  • Neutral to Mildly Alkaline Conditions (pH 6-8): The molecule exhibits its greatest stability in this range. The carboxyl groups of the glutamic acid are deprotonated, and the aromatic amine is in its free base form. However, aqueous solutions, even at neutral pH, are not recommended for storage for more than one day due to potential hydrolysis and oxidative degradation.[4]

  • Strongly Alkaline Conditions (pH > 9): Under high pH conditions, the amide bond linking the p-aminobenzoic acid and glutamic acid can undergo base-catalyzed hydrolysis, breaking the molecule into its constituent amino acids. The rate of this hydrolysis increases with increasing pH and temperature.

Q3: How does pH impact the solubility of this compound?

The solubility of this compound is pH-dependent, a characteristic shared with folic acid and other folate analogs.[5]

  • Low pH: The protonation of the carboxyl groups and the amino group can lead to reduced solubility in aqueous solutions.

  • Neutral pH: Solubility in neutral buffers like PBS (pH 7.2) is approximately 1 mg/mL.[4][6]

  • Alkaline pH: In slightly alkaline solutions, the deprotonation of the carboxylic acid groups to form carboxylate salts generally increases aqueous solubility. This is a common strategy for preparing stock solutions of related folate analogs.

Q4: How does the reactivity of the aromatic amino group change with pH?

The reactivity of the aromatic amino group is directly tied to its protonation state, which is governed by the solution's pH. This is particularly important for experiments involving derivatization or conjugation at this site.

  • Acidic pH: The amino group is protonated to form an anilinium ion (-NH3+). This deactivates the aromatic ring and renders the nitrogen non-nucleophilic, thus inhibiting reactions such as acylation.

  • Neutral to Alkaline pH: The amino group is in its free base form (-NH2), making it nucleophilic and the aromatic ring activated towards electrophilic substitution. Reactions with derivatizing agents like dansyl chloride or benzoyl chloride are typically carried out at a pH of 9 or higher to ensure the amino group is deprotonated and reactive.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Experimental Medium
Potential Cause Troubleshooting Steps
Exceeding Solubility Limit The concentration of the compound in your aqueous medium (e.g., cell culture media at physiological pH) may be too high. For related folate analogs, solubility at neutral pH can be low.[7] Try using a lower final concentration if your experimental design permits.
pH Shift Upon Dilution If a stock solution prepared in an organic solvent (like DMSO) or a high pH buffer is diluted into a neutral pH medium, the sudden pH change can cause the compound to precipitate.[7] Add the stock solution to the medium slowly while vortexing or stirring.
Incomplete Dissolution of Stock Ensure that your stock solution is fully dissolved before making further dilutions. Gentle warming or sonication may be necessary. For aqueous stocks, preparing them in a slightly alkaline solution can improve solubility.[7]
Medium Composition High concentrations of certain salts in the experimental medium can decrease the solubility of the compound through a "salting-out" effect. If possible, test the solubility in a simpler buffer system first.
Issue 2: Low Yield or Failure of Derivatization/Conjugation Reactions
Potential Cause Troubleshooting Steps
Incorrect pH for Reaction The aromatic amino group must be in its deprotonated, nucleophilic state for acylation or other conjugation reactions. Ensure the reaction buffer pH is sufficiently alkaline (typically pH 9-10) to favor the free amine.
Compound Degradation If the reaction requires prolonged heating or is performed at an unfavorable pH, the compound may degrade. Monitor the reaction progress using a suitable analytical technique like HPLC to check for the appearance of degradation products.
Hydrolysis of Reagent Acylating agents (e.g., acid chlorides) can be rapidly hydrolyzed in aqueous buffers. Ensure the reagent is added to the reaction mixture immediately after preparation and consider using a less aqueous solvent system if compatible with your experiment.
Issue 3: Variability in Experimental Results and Compound Instability
Potential Cause Troubleshooting Steps
Degradation in Acidic Buffers If your experiment involves acidic conditions, be aware of the potential for cyclization of the glutamic acid moiety to pyroglutamic acid.[3] Minimize exposure time to low pH and consider if a less acidic buffer can be used.
Oxidation of the Aromatic Amine The p-aminobenzoyl group can be susceptible to oxidation, especially in the presence of certain metal ions or reactive oxygen species. Prepare solutions fresh and consider using degassed buffers for sensitive applications.
Instability of Aqueous Solutions Aqueous solutions of this compound are not recommended for long-term storage.[4] Prepare fresh solutions for each experiment from a solid or a frozen DMSO stock.

Quantitative Data Summary

Table 1: Expected pH-Dependent Stability of this compound

pH RangePrimary Degradation PathwayExpected Relative Stability
1 - 4Intramolecular cyclization (formation of pyroglutamic acid derivative)Low
4 - 6Mixed (slow cyclization and hydrolysis)Moderate
6 - 8Slow oxidation and hydrolysisHigh
8 - 10Amide bond hydrolysisModerate
> 10Rapid amide bond hydrolysisLow

Experimental Protocols

Protocol: pH Stability Analysis using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound at different pH values.

1. Preparation of Buffers and Solutions:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Common buffer systems include phosphate, citrate, and borate.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or a slightly alkaline aqueous solution).

2. Forced Degradation Study:

  • For each pH condition, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by neutralizing the sample (if acidic or basic) and/or diluting it in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

3. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

  • Mobile Phase Example: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at the λmax of this compound (approximately 287 nm).[4][6]

  • Inject the samples from each time point and pH condition.

4. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the time zero sample.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k).

  • A pH-rate profile can be generated by plotting the log of the rate constant (log k) against pH.

Visualizations

Logical Workflow for Troubleshooting Precipitation Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Solutions Precipitate Precipitate Observed in Aqueous Medium Check_Conc Is Concentration > 1 mg/mL in Neutral Buffer? Precipitate->Check_Conc Check_Stock Was Stock Solution Completely Dissolved? Precipitate->Check_Stock Lower_Conc Lower Final Concentration Check_Conc->Lower_Conc Yes Modify_Dilution Modify Dilution Protocol (Slow Addition, Vortexing) Check_Conc->Modify_Dilution No Improve_Dissolution Improve Stock Dissolution (Sonication, Gentle Warming) Check_Stock->Improve_Dissolution No Alkaline_Stock Prepare Aqueous Stock in Slightly Alkaline Solution Check_Stock->Alkaline_Stock Yes, but solubility is still an issue

Caption: Troubleshooting logic for precipitation issues.

pH Effect on this compound Chemical State cluster_0 Acidic pH (<4) cluster_1 Neutral pH (6-8) cluster_2 Alkaline pH (>9) Acidic_State Cationic Form -COOH groups protonated -NH2 group protonated (-NH3+) Susceptible to Cyclization Neutral_State Zwitterionic/Anionic Form -COO- groups deprotonated -NH2 group neutral Most Stable Region Acidic_State->Neutral_State Increase pH Neutral_State->Acidic_State Decrease pH Alkaline_State Anionic Form -COO- groups deprotonated -NH2 group neutral Susceptible to Hydrolysis Neutral_State->Alkaline_State Increase pH Alkaline_State->Neutral_State Decrease pH

References

Validation & Comparative

A Comprehensive Guide to Confirming the Identity of Synthesized (4-Aminobenzoyl)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-Aminobenzoyl)-L-glutamic acid, a key intermediate in the production of folate-based therapeutics and other bioactive molecules, requires rigorous identity confirmation to ensure the purity and safety of the final product. This guide provides a comparative overview of standard analytical techniques used to definitively identify synthesized this compound and distinguish it from potential synthetic precursors and byproducts.

Characterization Workflow

The following workflow outlines the sequential analytical steps recommended for the comprehensive identification and purity assessment of synthesized this compound.

synthesis Synthesized Product (this compound) hplc HPLC Analysis (Purity Assessment) synthesis->hplc Initial Purity Check ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms If >95% Pure impurities Impurity Identification hplc->impurities If <95% Pure nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) ms->nmr Correct Mass ir IR Spectroscopy (Functional Group Analysis) nmr->ir Correct Structure confirmation Identity Confirmed ir->confirmation Correct Functional Groups

Caption: Workflow for the analytical confirmation of synthesized this compound.

Comparative Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for this compound and potential impurities that may be present in the crude synthesized product. These impurities can include unreacted starting materials such as 4-aminobenzoic acid and L-glutamic acid, as well as the intermediate N-(4-nitrobenzoyl)-L-glutamic acid from a common synthetic route.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic Protonsα-CHβ-CH₂γ-CH₂Other
This compound ~7.6 (d), ~6.6 (d)~4.5 (m)~2.1 (m)~2.4 (m)-NH₂ (~5.9), -COOH (~12.0)
4-Aminobenzoic Acid~7.65 (d), ~6.57 (d)[1]----NH₂ (~5.9), -COOH (~12.0)[1]
L-Glutamic Acid-~3.75 (t)[2]~2.12 (m)[2]~2.34 (m)[2]-
N-(4-Nitrobenzoyl)-L-glutamic acid~8.3 (d), ~8.1 (d)~4.6 (m)~2.2 (m)~2.5 (m)-COOH (~12.5)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, m = multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic CC=O (Amide)C=O (Acid)α-CHβ-CH₂γ-CH₂
This compound ~113-152~167~175, ~177~53~28~31
4-Aminobenzoic Acid~113, 117, 131, 153[3]-~168[3]---
L-Glutamic Acid--~177, ~184[4]~57[4]~36[4]~30[4]
N-(4-Nitrobenzoyl)-L-glutamic acid~124-150~166~174, ~176~54~27~30
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions in cm⁻¹)
CompoundO-H (Carboxylic Acid)N-H (Amine/Amide)C=O (Carboxylic Acid)C=O (Amide)NO₂ Stretch
This compound ~3300-2500 (broad)~3400, ~3300 (amine), ~3200 (amide)~1710~1650-
4-Aminobenzoic Acid~3000-2500 (broad)[5]~3460, ~3360[5]~1675[5]--
L-Glutamic Acid~3300-2500 (broad)~3100-3000~1730--
N-(4-Nitrobenzoyl)-L-glutamic acid~3300-2500 (broad)~3300 (amide)~1720~1660~1530, ~1350
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 266.09[6]249, 221, 138, 120[6]
4-Aminobenzoic Acid137.05[7]120, 92, 65
L-Glutamic Acid147.05130, 102, 84, 56
N-(4-Nitrobenzoyl)-L-glutamic acid296.07279, 150, 120

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the initial mobile phase composition.

  • Analysis: The purity is determined by the relative area of the main peak corresponding to this compound. The presence of other peaks indicates impurities.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive and negative ion modes.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as a water/acetonitrile mixture with 0.1% formic acid.

  • Analysis: In positive ion mode, the expected protonated molecule [M+H]⁺ for this compound is at m/z 267.0975.[6] In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 265.083.[6] The presence of ions corresponding to the molecular weights of potential impurities should also be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the synthesized compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • Analysis: The acquired spectra should be compared with the expected chemical shifts and coupling patterns outlined in Tables 1 and 2. The absence of signals corresponding to impurities is a key indicator of purity.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the synthesized molecule.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The IR spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in Table 3. The presence of a strong nitro group stretch would indicate the presence of the N-(4-nitrobenzoyl)-L-glutamic acid impurity.

Logical Pathway for Identity Confirmation

The following diagram illustrates the decision-making process based on the outcomes of the analytical tests.

start Synthesized Product ms_check Mass Spec Analysis start->ms_check nmr_check NMR Analysis ms_check->nmr_check Correct Molecular Weight fail Identity Not Confirmed (Further Purification/Analysis Needed) ms_check->fail Incorrect Molecular Weight ir_check IR Analysis nmr_check->ir_check Correct Structure nmr_check->fail Incorrect Structure pass Identity Confirmed ir_check->pass Correct Functional Groups ir_check->fail Incorrect Functional Groups

Caption: Decision tree for confirming the identity of synthesized this compound.

By systematically applying these analytical techniques and comparing the obtained data with the reference values provided, researchers can confidently confirm the identity and assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

A Comparative Guide to the Validation of Analytical Methods for (4-Aminobenzoyl)-L-glutamic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of (4-Aminobenzoyl)-L-glutamic acid, a key intermediate in the synthesis of folic acid and a potential impurity in the final product, is of paramount importance. This guide provides a comprehensive comparison of two prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Densitometric Thin-Layer Chromatography (TLC). The following sections present a detailed examination of their respective methodologies and performance characteristics, supported by experimental data, to assist in the selection of the most suitable method for specific analytical requirements.

Performance Comparison: HPLC vs. Densitometric TLC

The choice between HPLC and densitometric TLC for the analysis of this compound depends on a variety of factors, including the required sensitivity, sample throughput, and available instrumentation. The following tables summarize the key quantitative performance parameters for a typical validated HPLC method and a representative densitometric TLC method.

Table 1: Comparison of Method Validation Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Densitometric Thin-Layer Chromatography (TLC)
Linearity Range 0.8 µg/mL to 3.2 µg/mL0.1 µ g/spot to 1.0 µ g/spot (representative)
Correlation Coefficient (r²) > 0.999> 0.995 (representative)
Limit of Detection (LOD) 20 ng/mL~10 ng/spot (representative)
Limit of Quantitation (LOQ) 70 ng/mL~30 ng/spot (representative)
Precision (RSD%) < 2%< 5% (representative)
Accuracy (Recovery %) 98 - 102%95 - 105% (representative)

Table 2: Comparison of Chromatographic Conditions and Throughput

ParameterHigh-Performance Liquid Chromatography (HPLC)Densitometric Thin-Layer Chromatography (TLC)
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Silica (B1680970) gel 60 F254 HPTLC plates
Mobile Phase Gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol)A mixture of organic solvents (e.g., n-butanol, acetic acid, water)
Detection UV-Vis Detector (e.g., at 269 nm)Densitometer (e.g., UV scan at 270 nm)
Analysis Time per Sample ~15-30 minutes~5-10 minutes per sample (multiple samples can be run simultaneously)
Sample Throughput SequentialHigh (multiple samples on a single plate)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the determination of this compound as an impurity in folic acid.

1. Instrumentation:

  • Shimadzu liquid chromatograph with an LC-10 AT pump, SCL-10A VP control system, SIL-10 AD VP autosampler, SPD-10A VP spectrophotometric detector, and DGU-14 A degasser.

  • Computer with CLASS-VP software (version 5.3).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and methanol. The exact composition should be optimized for ideal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection Wavelength: 269 nm.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.8 µg/mL to 3.2 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent (e.g., mobile phase, potentially with the aid of sonication), and dilute to a final concentration within the linear range of the method.

5. Validation Parameters:

  • Linearity: Analyze the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For this method, LOD and LOQ were found to be 20 ng/mL and 70 ng/mL, respectively.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard or sample solution. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Determine by the recovery method, spiking a placebo or a sample with a known amount of the standard. The recovery should be within 98-102%.

  • Specificity: Demonstrate that the analytical signal is solely from the analyte of interest by analyzing a placebo and checking for interferences at the retention time of this compound.

Densitometric Thin-Layer Chromatography (TLC) Method

This protocol provides a representative methodology for the quantitative analysis of this compound by densitometric TLC.

1. Instrumentation:

  • HPTLC applicator (e.g., Camag Linomat 5).

  • HPTLC developing chamber.

  • TLC scanner (densitometer) with data analysis software.

  • UV lamp.

2. Reagents and Materials:

  • This compound reference standard.

  • HPTLC plates pre-coated with silica gel 60 F254.

  • Solvents for the mobile phase (e.g., n-butanol, glacial acetic acid, water).

  • Solvent for standard and sample preparation (e.g., methanol or a mixture of water and ammonia).

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates with silica gel 60 F254.

  • Mobile Phase: A suitable mixture of solvents, for example, n-butanol:glacial acetic acid:water in a specific ratio (e.g., 4:1:1, v/v/v). The chamber should be saturated with the mobile phase vapor for optimal separation.

  • Application: Apply the standard and sample solutions as bands of a specific length using an automated applicator.

  • Development: Develop the plate in the saturated developing chamber until the mobile phase reaches a predetermined distance.

  • Drying: Dry the plate in an oven or with a stream of warm air.

  • Densitometric Analysis: Scan the dried plate with a TLC scanner in absorbance mode at a wavelength of approximately 270 nm.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent. Prepare working standards by dilution to cover the desired range (e.g., 0.1 µ g/spot to 1.0 µ g/spot ).

  • Sample Solution: Extract the analyte from the sample matrix with a suitable solvent, ensuring the final concentration will fall within the calibrated range when applied to the plate.

5. Validation Parameters:

  • Linearity: Apply different amounts of the standard solution to the plate. After development and scanning, plot the peak area against the amount of substance. The correlation coefficient (r²) should be greater than 0.995.

  • LOD and LOQ: Determine by applying decreasing amounts of the standard solution and assessing the signal-to-noise ratio.

  • Precision: Evaluate repeatability by applying the same amount of standard or sample multiple times on the same plate. Assess intermediate precision by analyzing samples on different days. The RSD should typically be less than 5%.

  • Accuracy: Perform recovery studies by spiking a placebo or a sample with a known amount of the standard.

  • Specificity: Analyze a placebo sample to ensure no other components in the matrix interfere with the analyte spot.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Mobile Phase, Column, etc.) start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ (Sensitivity) linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery Studies) precision->accuracy robustness Robustness (Parameter Variation) accuracy->robustness system_suitability System Suitability (Daily Performance Check) robustness->system_suitability documentation Documentation (Validation Report) system_suitability->documentation end Validated Method documentation->end

Caption: HPLC Method Validation Workflow

Conclusion

Both HPLC and densitometric TLC offer viable and robust methods for the quantitative analysis of this compound. The HPLC method generally provides higher sensitivity, precision, and automation for single-sample analysis, making it ideal for quality control and regulatory submissions where high accuracy is paramount. Conversely, densitometric TLC excels in terms of sample throughput, allowing for the simultaneous analysis of numerous samples, which can be advantageous for screening purposes or in resource-limited settings. The selection of the optimal method should be based on a careful evaluation of the specific analytical needs, available resources, and the desired performance characteristics.

A Comparative Analysis of (4-Aminobenzoyl)-L-glutamic Acid and Key Folate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biochemical and Cellular Properties with Supporting Experimental Data

In the intricate landscape of one-carbon metabolism, the roles of various folate metabolites are critical for cellular processes such as DNA synthesis, repair, and methylation. While folate derivatives like dihydrofolate (DHF), tetrahydrofolate (THF), and 5,10-methylenetetrahydrofolate are well-characterized for their essential functions, the comparative performance of other related compounds, such as the folate catabolite (4-Aminobenzoyl)-L-glutamic acid (also known as p-aminobenzoyl-L-glutamic acid or PABG), is less understood. This guide provides a comprehensive comparison of PABG with key folate metabolites, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Biochemical Properties: A Comparative Overview

This compound is a breakdown product of folate. Its interaction with key enzymes in the folate pathway and its transport into cells are critical determinants of its biological activity. The following tables summarize the available quantitative data comparing PABG with other folate metabolites in terms of enzyme kinetics and cellular uptake.

Enzyme Kinetics

The efficiency with which folate metabolites are processed by enzymes is a key determinant of their metabolic fate. Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate. While direct comparative kinetic data for PABG with human DHFR is limited, studies on bacterial enzymes provide some insights.

Metabolite/CompoundEnzymeOrganismKm (µM)Ki (nM)VmaxReference
This compound (PABG) p-Aminobenzoyl-glutamate HydrolaseEscherichia coli60-63,300 nmol/min/mg[1][2]
This compound (pABAGlu) pABAGlu HydrolaseArabidopsis370--[3][4]
Methotrexate Dihydrofolate Reductase (DHFR)Human-26-[5]
Pemetrexed Dihydrofolate Reductase (DHFR)Human->200-[5]
Pralatrexate (B1268) Dihydrofolate Reductase (DHFR)Human-45-[5]

One study demonstrated that PABG can bind cooperatively to DHFR from Lactobacillus casei in the presence of coenzymes, suggesting a potential modulatory role, though quantitative kinetic constants for this interaction are not provided[6].

Cellular Uptake and Transport

The entry of folate metabolites into cells is mediated by specific transporters, primarily the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). The affinity of these transporters for different folate derivatives varies significantly.

MetaboliteCell LineTransporterApparent Permeability (Papp) (x 10-6 cm/s)Uptake Rate (fmol/min/mg protein)Km (µM)VmaxReference
Folic Acid Caco-2-1.7--Increased in low folate[7][8]
5-Methyltetrahydrofolate Caco-2-1.4---[8]
Folic Acid Human Umbilical Vein Endothelial Cells (HUVEC)-----[9][10]
5-Methyltetrahydrofolate Human Umbilical Vein Endothelial Cells (HUVEC)-51 ± 12---[9][10]
5-Methyltetrahydrofolate (with Folic Acid) Human Umbilical Vein Endothelial Cells (HUVEC)-22 ± 7---[9][10]

Studies have shown that PABG does not effectively compete with 5-methyltetrahydrofolate for binding to folate receptors, indicating a low affinity for this uptake mechanism. The transport of PABG across cell membranes is not as well-characterized as that of other folates.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of these metabolites and the methods used to study them, the following diagrams are provided.

Folate_Metabolism_Pathway cluster_folate_cycle Folate Cycle cluster_related_processes Cellular Processes Folic Acid Folic Acid DHF Dihydrofolate Folic Acid->DHF DHFR THF Tetrahydrofolate DHF->THF DHFR 5,10-MethyleneTHF 5,10-Methylenetetrahydrofolate THF->5,10-MethyleneTHF SHMT Amino Acid\nMetabolism Amino Acid Metabolism THF->Amino Acid\nMetabolism Folate Catabolism Folate Catabolism THF->Folate Catabolism 5,10-MethyleneTHF->DHF Thymidylate Synthase 5-MethylTHF 5-Methyltetrahydrofolate 5,10-MethyleneTHF->5-MethylTHF MTHFR DNA Synthesis DNA Synthesis 5,10-MethyleneTHF->DNA Synthesis Methylation Methylation 5-MethylTHF->Methylation PABG This compound Folate Catabolism->PABG DHFR DHFR SHMT SHMT MTHFR MTHFR

Folate Metabolism Pathway

The diagram above illustrates the central role of the folate cycle in providing one-carbon units for essential cellular processes. This compound is shown as a product of folate catabolism.

DHFR_Assay_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Cell Lysate or Purified Enzyme Incubation Incubate Enzyme, Substrate, and Inhibitor Sample->Incubation Substrate_Mix Prepare Substrate Mix (DHF, NADPH) Substrate_Mix->Incubation Inhibitor Prepare Test Compound (e.g., PABG) Inhibitor->Incubation Measurement Measure Absorbance at 340 nm (Oxidation of NADPH) Incubation->Measurement Calculate_Rate Calculate Rate of NADPH Oxidation Measurement->Calculate_Rate Determine_Kinetics Determine Km, Vmax, Ki Calculate_Rate->Determine_Kinetics

DHFR Activity Assay Workflow

This workflow outlines the key steps in a typical dihydrofolate reductase (DHFR) activity assay, a fundamental method for evaluating the efficacy of potential inhibitors.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is adapted from standard methods used to measure DHFR activity by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT

  • Test compounds: this compound, DHF, THF, 5,10-methylenetetrahydrofolate

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare stock solutions of the test compounds at various concentrations.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the test compound solution (or buffer for control).

    • Add 10 µL of DHFR enzyme solution and incubate for 5 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing both DHF and NADPH.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • To determine Km and Vmax for substrates, vary the concentration of one substrate while keeping the other constant.

    • To determine the Ki for inhibitors, perform the assay with varying concentrations of the inhibitor at different fixed concentrations of the substrate (DHF).

    • Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the kinetic parameters.

Cellular Uptake Assay using Caco-2 Cells

This protocol describes a method to assess the transport of folate metabolites across a Caco-2 cell monolayer, a widely used in vitro model for the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS), pH adjusted to 6.0 (apical) and 7.4 (basolateral)

  • Radiolabeled or fluorescently-labeled folate metabolites (e.g., [³H]folic acid, [³H]5-methyltetrahydrofolate)

  • Unlabeled folate metabolites for competition studies

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the labeled folate metabolite to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the cells at 37°C.

    • At various time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • At the end of the experiment, wash the cells, lyse them, and measure the intracellular concentration of the labeled compound.

  • Quantification:

    • Measure the amount of the labeled metabolite in the basolateral samples and the cell lysate using a scintillation counter or fluorescence reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

    • For competition studies, co-incubate the labeled metabolite with increasing concentrations of unlabeled test compounds (including PABG and other folate metabolites) to determine their inhibitory effects on transport.

Conclusion

The available data suggests that this compound, as a folate catabolite, exhibits significantly different biochemical and cellular properties compared to key folate metabolites involved in one-carbon metabolism. Its interaction with folate pathway enzymes appears to be minimal as a substrate or a potent inhibitor in human systems, and its affinity for major folate uptake systems is low.

Further research is warranted to fully elucidate the physiological role of PABG. Direct comparative studies using human enzymes and cell lines are necessary to obtain more precise quantitative data on its enzyme kinetics and cellular transport. Such studies will provide a clearer understanding of its potential impact on folate homeostasis and its relevance in the context of drug development and nutritional science. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

A Comparative Guide to the Biological Activities of (4-Aminobenzoyl)-L-glutamic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Aminobenzoyl)-L-glutamic acid, a structural component of folic acid, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities. This guide provides an objective comparison of the performance of the parent compound and its derivatives across various biological landscapes, supported by experimental data.

Antimalarial Activity: A Primary Focus

The most extensively studied biological activity of this compound derivatives is their potent antimalarial action, primarily through the inhibition of the folate biosynthesis pathway in Plasmodium falciparum.

Mechanism of Action: These compounds, particularly 1,3,5-triazine (B166579) conjugates, act as antifolates by targeting and inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the parasite's folate metabolism. This inhibition disrupts the synthesis of essential precursors for DNA and RNA, ultimately leading to parasite death.

Comparative Antimalarial Potency

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various this compound derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Compound IDDerivative ClassP. falciparum StrainIC₅₀ (µM)Reference
4d16 1,3,5-Triazine Conjugate3D713.25[1]
Dd214.72[1]
4d38 1,3,5-Triazine Conjugate3D7-[1]
Dd2-[1]
Df3 1,3,5-Triazine ConjugateDd29.54 (µg/mL)[2][3][4]
4c PABA-substituted 1,3,5-triazine3D7-[5]
4f PABA-substituted 1,3,5-triazine3D7-[5]
4e PABA-substituted 1,3,5-triazine3D74.18 - 8.66 (µg/mL)[5]
4b PABA-substituted 1,3,5-triazine3D74.18 - 8.66 (µg/mL)[5]
4h PABA-substituted 1,3,5-triazine3D74.18 - 8.66 (µg/mL)[5]
4g PABA-substituted 1,3,5-triazineDd28.12 - 12.09 (µg/mL)[5]
4c PABA-substituted 1,3,5-triazineDd28.12 - 12.09 (µg/mL)[5]
4e PABA-substituted 1,3,5-triazineDd28.12 - 12.09 (µg/mL)[5]

Note: Direct comparative IC₅₀ values for the parent compound, this compound, in these specific antimalarial assays were not available in the reviewed literature. However, the potent activity of its derivatives strongly suggests that the core structure is a valuable scaffold for antimalarial drug design.

Anticancer Activity: An Emerging Area of Investigation

While less explored than their antimalarial effects, derivatives of glutamic acid have shown promise as anticancer agents.

Mechanism of Action: The anticancer activity of glutamic acid derivatives is often linked to their ability to interfere with the metabolic processes of cancer cells. For instance, some derivatives act as antagonists of L-glutamine, which is essential for the growth of neoplastic cells.[6]

Notable Anticancer Derivatives of Glutamic Acid:
  • Aminopterin: A 4-amino analog of folic acid, it is an antineoplastic drug with immunosuppressive properties used in chemotherapy.[6]

  • Methotrexate: A well-known chemotherapy agent, chemically it is N-[4-[[(2,4-diamino-6-pteridinyl) methyl] methylamino] benzoyl]-l-glutamic acid.[6]

  • N-(benzenesulfonyl)-l-glutamic acid bis(p-substituted phenylhydrazides): These derivatives have demonstrated anticancer activity against PC-3 prostate cancer and COLO-205 colon cancer cell lines.[6]

  • L-glutamic acid-γ-monohydroxamate (GAH): This derivative has shown complete cytotoxicity against L-1210 leukemia cells in culture and significant antitumoral activity in vivo against L-1210 leukemia and B-16 melanoma.[6]

Direct quantitative data comparing the anticancer activity of this compound with these derivatives is currently limited.

Other Potential Biological Activities

Preliminary research suggests that this compound and its derivatives may possess a broader range of biological activities, although comprehensive comparative data is still emerging.

  • Antimicrobial Activity: Some glutamic acid derivatives have been investigated for their antimicrobial properties. For example, poly-γ-glutamic acid has shown inhibitory effects against Escherichia coli and Bacillus subtilis.

  • Antiviral Activity: The potential for antiviral applications of this compound derivatives is an area of active research.

  • Anti-inflammatory Activity: L-glutamine has been reported to have marked anti-inflammatory activity.[7] Poly-γ-glutamic acid has also been shown to attenuate inflammation in experimental colitis.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Antimalarial Assay (P. falciparum)

SYBR Green I-based Fluorescence Assay:

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in complete culture medium.

  • Assay Procedure: Asynchronous parasite cultures with a parasitemia of 1% and 2% hematocrit are added to 96-well plates containing the serially diluted compounds. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Fluorescence Measurement: After incubation, the plates are frozen at -80°C to lyse the cells. Lysis buffer containing SYBR Green I is added to each well, and the plates are incubated in the dark. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity values are plotted against the log of the drug concentration, and the IC₅₀ values are determined by non-linear regression analysis.

Dihydrofolate Reductase (DHFR) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant P. falciparum DHFR is expressed and purified. Dihydrofolic acid (DHF) and NADPH are used as substrates.

  • Assay Buffer: The assay is typically performed in a buffer such as Tris-HCl or potassium phosphate (B84403) at a physiological pH.

  • Assay Procedure: The reaction mixture contains the assay buffer, NADPH, DHFR enzyme, and the test compound at various concentrations. The reaction is initiated by the addition of DHF.

  • Measurement of Activity: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored spectrophotometrically over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Antifolate_Mechanism Antifolate Mechanism of Action cluster_folate_pathway P. falciparum Folate Biosynthesis Pathway GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_RNA_precursors DNA/RNA Precursors Tetrahydrofolate->DNA_RNA_precursors One-carbon metabolism Inhibitor This compound Derivative Inhibitor->Inhibition Inhibition->Dihydrofolate Inhibition

Caption: Antifolate Mechanism of Action.

Antimalarial_Assay_Workflow Experimental Workflow for Antimalarial Assay cluster_workflow In Vitro Antimalarial Assay Workflow start Start: P. falciparum Culture drug_prep Prepare Serial Dilutions of Test Compounds start->drug_prep incubation Incubate Parasites with Compounds for 72h drug_prep->incubation lysis Lyse Cells and Add SYBR Green I incubation->lysis measurement Measure Fluorescence lysis->measurement analysis Calculate IC50 Values measurement->analysis end End: Determine Potency analysis->end

Caption: Experimental Workflow for Antimalarial Assay.

References

Navigating Antibody Cross-Reactivity: A Guide for Researchers Targeting (4-Aminobenzoyl)-L-glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comparative analysis of potential antibody cross-reactivity when targeting (4-Aminobenzoyl)-L-glutamic acid, a metabolite of folic acid. Due to the current lack of commercially available antibodies specifically targeting this small molecule, this document focuses on evaluating potential cross-reactivity from antibodies raised against structurally similar compounds, namely folic acid and L-glutamic acid. Furthermore, we provide detailed experimental protocols for assessing antibody specificity.

Understanding the Challenge: The Absence of a Specific Antibody

As of late 2025, dedicated commercial antibodies against this compound are not available. This necessitates a careful consideration of antibodies targeting related structures and a thorough evaluation of their potential for cross-reactivity. The primary candidates for such cross-reactivity are antibodies raised against folic acid, due to the shared p-aminobenzoyl moiety, and antibodies against L-glutamic acid, which constitutes the other half of the target molecule.

Potential Cross-Reactivity: A Comparative Overview

The following table summarizes the potential for cross-reactivity of anti-folic acid and anti-L-glutamate antibodies with this compound and other related molecules. This information is inferred from structural similarities and general principles of antibody-antigen recognition. Experimental validation is essential.

Antibody TargetPotential Cross-ReactantStructural SimilarityExpected Cross-ReactivityRationale
Folic Acid This compoundHigh (shared p-aminobenzoyl-glutamate core)High The core structure is identical to a significant portion of folic acid.
p-Aminobenzoic acid (PABA)Moderate (shared p-aminobenzoyl moiety)Moderate to HighThe primary epitope for some anti-folic acid antibodies may be the PABA portion.
MethotrexateHigh (structural analog of folic acid)High[1][2]Methotrexate is a known cross-reactant with some anti-folic acid antibodies due to its structural mimicry.[1][2]
L-Glutamic Acid This compoundModerate (contains L-glutamic acid)Low to ModerateThe N-terminal modification with a bulky aminobenzoyl group may hinder recognition by some anti-L-glutamate antibodies.
L-GlutamineHigh (structurally very similar)LowHigh-quality anti-L-glutamate antibodies are often selected for low cross-reactivity with L-glutamine.
D-Glutamic AcidHigh (stereoisomer)LowAntibodies are typically specific to the L-enantiomer.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally validate the specificity of an antibody and quantify its cross-reactivity, several standard immunoassays can be employed. Below are detailed methodologies for three key techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the most common and quantitative method for assessing cross-reactivity.

Protocol:

  • Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA or KLH). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate or tubes, pre-incubate the antibody (at a concentration that gives approximately 50-80% of the maximum signal) with serial dilutions of the target molecule (this compound) and the potential cross-reactants (e.g., folic acid, L-glutamic acid, PABA).

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cross-reactivity using the concentrations of the target molecule and the cross-reactant that cause 50% inhibition of the antibody binding.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection Coat Coat Plate with Target-Carrier Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Competition Pre-incubate Antibody with Competitors Wash2->Competition Incubate Add Mixture to Plate & Incubate Competition->Incubate Wash3 Wash Incubate->Wash3 SecondaryAb Add Secondary Antibody Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate Wash4->Substrate Read Read Absorbance Substrate->Read

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Western Blotting

While less quantitative than competitive ELISA, Western blotting can provide qualitative information on specificity.

Protocol:

  • Antigen Preparation: Prepare conjugates of this compound, folic acid, and L-glutamic acid with a carrier protein (e.g., BSA).

  • SDS-PAGE: Separate the conjugated proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-folic acid or anti-L-glutamate) overnight at 4°C.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent or chromogenic substrate and visualize the protein bands. The presence and intensity of bands will indicate the degree of binding to each conjugate.

Western_Blot_Workflow Prep Prepare Antigen-Carrier Conjugates SDSPAGE SDS-PAGE Prep->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect Detect Signal Wash2->Detect

Caption: Western blot workflow for specificity testing.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a highly sensitive method for cross-reactivity assessment.[3][4]

Protocol:

  • Chip Preparation: Immobilize the primary antibody onto a sensor chip.

  • Analyte Injection: Sequentially inject solutions of this compound and potential cross-reactants over the chip surface at various concentrations.

  • Binding Measurement: The SPR instrument measures the change in the refractive index at the chip surface as the analytes bind to the immobilized antibody, generating a sensorgram.

  • Regeneration: After each analyte injection, regenerate the chip surface to remove the bound analyte.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and affinity constant (KD) for each interaction. A higher affinity for a cross-reactant indicates a higher degree of cross-reactivity.

SPR_Workflow Immobilize Immobilize Antibody on Sensor Chip Inject Inject Analytes (Target & Cross-Reactants) Immobilize->Inject Measure Measure Binding (Sensorgram) Inject->Measure Regenerate Regenerate Chip Measure->Regenerate Analyze Analyze Kinetics (ka, kd, KD) Measure->Analyze Regenerate->Inject

Caption: Surface Plasmon Resonance workflow for kinetic analysis.

Conclusion and Recommendations

The development of a highly specific antibody to this compound is a critical need for advancing research in folate metabolism and related fields. In the absence of a commercially available option, researchers must rely on antibodies against structurally similar molecules and rigorously validate their performance. We recommend a multi-pronged approach to assess cross-reactivity, starting with a quantitative method like competitive ELISA and supplementing with qualitative or kinetic data from Western blotting or SPR. This comprehensive evaluation will ensure the reliability and accuracy of experimental results, paving the way for a deeper understanding of the biological role of this compound.

References

A Comparative Guide to the Quantitative Analysis of (4-Aminobenzoyl)-L-glutamic Acid Impurity in Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. One such impurity of concern in folic acid is (4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid or Folic Acid Impurity A. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of this impurity, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical method for impurity quantification depends on several factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. HPLC with UV detection is a widely used and robust method for this purpose. UPLC, a more recent development, offers significant improvements in speed and resolution. LC-MS/MS provides the highest level of sensitivity and selectivity, making it suitable for trace-level quantification.

The following table summarizes the key performance parameters of these three techniques for the analysis of this compound in folic acid.

ParameterHPLC-UVUPLC-PDALC-MS/MS
Principle Chromatographic separation followed by UV detection.Chromatographic separation using smaller particle size columns at higher pressures, with Photodiode Array (PDA) detection.Chromatographic separation coupled with mass spectrometric detection of parent and fragment ions.
Limit of Detection (LOD) 20 ng/mL[1]Typically in the low ng/mL range.Can reach pg/mL to low ng/mL levels.[2]
Limit of Quantitation (LOQ) 70 ng/mL[1]0.268 µg/mL (for folic acid)[3]Can reach pg/mL to low ng/mL levels.[2]
**Linearity (R²) **>0.999[1]>0.999 (for folic acid)[3]>0.99[2][4]
Precision (%RSD) <2%[1]1.15-4.82% (for folic acid)[3]Generally <15%
Analysis Time Longer run times (typically >10 minutes).Significantly shorter run times compared to HPLC.[5]Can offer very short run times (e.g., 3.5 minutes for folic acid).[6]
Selectivity Good, but can be affected by co-eluting impurities.Improved resolution reduces the likelihood of co-elution.Excellent, based on specific mass-to-charge ratios of parent and fragment ions.[7]
Advantages Robust, widely available, and cost-effective.Faster analysis, higher resolution, and reduced solvent consumption.[5]Highest sensitivity and selectivity, ideal for complex matrices and trace analysis.[7]
Disadvantages Longer analysis time, lower sensitivity compared to LC-MS/MS.Higher initial instrument cost compared to HPLC.Higher instrument cost and complexity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are representative protocols for the quantitative analysis of this compound in folic acid.

HPLC-UV Method

This method is based on the work of Kłaczkow and Anuszewska (2006) for the determination of impurities in pharmaceutical preparations containing folic acid.[1]

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate (B84403) buffer and methanol (B129727). The exact composition should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength of 269 nm.[1]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the folic acid sample and transfer it to a 10 mL volumetric flask.

    • Add a small amount of 0.1 M sodium hydroxide (B78521) to dissolve the sample.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations covering the expected range of the impurity in the sample.

UPLC-PDA Method (General Protocol)

While a specific UPLC method for this compound in folic acid is not detailed in the provided search results, a general approach based on the principles of UPLC can be outlined. UPLC methods typically use sub-2 µm particle columns, leading to faster and more efficient separations.[5]

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 or equivalent column (e.g., 50-100 mm length).

    • Mobile Phase: Similar to HPLC, a mixture of a buffered aqueous phase and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed.

    • Flow Rate: Higher than HPLC, typically in the range of 0.3-0.6 mL/min.

    • Detection: PDA detector to monitor a range of wavelengths and select the optimal wavelength for the impurity.

    • Injection Volume: Typically smaller than HPLC, around 1-5 µL.

  • Sample and Standard Preparation:

    • Similar to the HPLC method, with appropriate dilutions to match the sensitivity of the UPLC system.

LC-MS/MS Method (General Protocol)

LC-MS/MS methods offer the highest sensitivity and selectivity. The following is a general protocol based on methods for analyzing folic acid and its metabolites.

  • Chromatographic Conditions:

    • Column: A C18 or similar reversed-phase column suitable for LC-MS.

    • Mobile Phase: A volatile buffer system, such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in water, with an organic modifier like methanol or acetonitrile. A gradient elution is commonly used.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor and product ion transitions for this compound need to be determined.

    • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

  • Sample and Standard Preparation:

    • Similar to HPLC and UPLC methods, ensuring the final solvent is compatible with the ESI source.

Visualizations

To further clarify the experimental workflow and decision-making process, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter inject Injection filter->inject separate Separation inject->separate detect Detection separate->detect integrate Peak Integration detect->integrate calculate Calculation integrate->calculate report Reporting calculate->report

Caption: General experimental workflow for the quantitative analysis of impurities.

method_selection start Start: Need to quantify This compound q_sensitivity High sensitivity required (trace levels)? start->q_sensitivity q_speed High throughput/ fast analysis needed? q_sensitivity->q_speed No lcmsms LC-MS/MS q_sensitivity->lcmsms Yes q_cost Cost-effectiveness a primary concern? q_speed->q_cost No uplc UPLC q_speed->uplc Yes q_cost->uplc No hplc HPLC q_cost->hplc Yes

Caption: Decision-making flowchart for selecting an analytical method.

References

A Comparative Guide to the Synthesis of Poly(β-L-malic acid) (PMLA) for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method for Poly(β-L-malic acid) (PMLA), a promising biodegradable and biocompatible polymer for drug delivery, is a critical decision. The efficacy of the chosen method directly impacts the polymer's characteristics, such as molecular weight, purity, and ultimately, its performance in therapeutic applications. This guide provides a comprehensive comparison of the primary synthesis routes for PMLA, supported by experimental data and detailed protocols.

Poly(β-L-malic acid) is a polyester (B1180765) with significant potential in the biomedical field due to its biodegradability, biocompatibility, and water solubility.[1][2] Its structure, featuring pendant carboxylic acid groups, allows for the covalent attachment of therapeutic agents, making it an ideal candidate for drug delivery systems.[1][3] The synthesis of PMLA can be broadly categorized into two main approaches: chemical synthesis and biosynthesis. Each method presents distinct advantages and disadvantages in terms of yield, molecular weight control, and stereochemistry.

Comparison of PMLA Synthesis Methods

The choice of synthesis method depends on the desired specifications for the final polymer and the intended application. Chemical synthesis offers versatility in monomer selection and polymer modification, while biosynthesis provides a direct route to stereochemically pure PMLA. A summary of the key performance indicators for different synthesis methods is presented below.

Synthesis MethodKey Monomer/PrecursorTypical Molecular Weight (Mw)YieldPurityKey AdvantagesKey Disadvantages
Ring-Opening Polymerization (ROP) Benzyl (B1604629) β-malolactonateUp to 150 kDa[3]High[3]HighHigh molecular weight, narrow molecular weight distribution.[3]Requires multi-step synthesis of the monomer.[3]
Direct Polycondensation L-malic acidLowerModerateModerateOne-step process.Difficult to achieve high molecular weight; requires removal of water.
Direct Carbonylative Polymerization Benzyl glycidateModerateGoodGoodAvoids tedious β-malolactonate synthesis.[4]Requires specific catalysts (e.g., NaCo(CO)4).[4]
Biosynthesis (Fermentation) Glucose, xylose, etc.VariesVariesHigh (stereochemically pure L-form)Produces pure poly(β-L-malic acid); sustainable.[1]Can be complex to optimize culture conditions; potential for downstream processing challenges.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for replicating and comparing synthesis outcomes. Below are representative protocols for the key chemical synthesis methods.

Ring-Opening Polymerization of Benzyl β-malolactonate

This method is a leading approach for producing high molecular weight PMLA.[3]

Experimental Workflow:

ROP_Workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_deprotection Deprotection L_aspartic_acid L-aspartic acid beta_benzyl_L_malate β-benzyl L-malate L_aspartic_acid->beta_benzyl_L_malate Diazotization benzyl_beta_malolactonate Benzyl β-malolactonate beta_benzyl_L_malate->benzyl_beta_malolactonate Cyclization Polymerization Anionic Polymerization benzyl_beta_malolactonate->Polymerization PBLA Poly(β-benzyl L-malate) (PBLA) Polymerization->PBLA Hydrogenolysis Catalytic Hydrogenolysis PBLA->Hydrogenolysis PMLA Poly(β-L-malic acid) (PMLA) Hydrogenolysis->PMLA

Workflow for Ring-Opening Polymerization of PMLA.

Methodology:

  • Monomer Synthesis: Benzyl β-malolactonate is synthesized from a precursor such as L-aspartic acid or L-malic acid.[1] The synthesis often involves the preparation of β-benzyl L-malate, followed by cyclization to yield the lactone monomer.[1]

  • Polymerization: Anionic polymerization of benzyl β-malolactonate is carried out using various initiators. This step yields poly(β-benzyl L-malate) (PBLA).[3]

  • Deprotection: The benzyl protecting groups are removed from PBLA via catalytic hydrogenolysis to obtain the final product, poly(β-L-malic acid).[3]

Direct Carbonylative Polymerization of Benzyl Glycidate

This newer method offers a more direct route to the PMLA precursor, avoiding the multi-step synthesis of β-malolactonate.[4]

Signaling Pathway:

Carbonylative_Polymerization BG Benzyl Glycidate PBLA Poly(β-benzyl L-malate) BG->PBLA Carbonylative Polymerization Catalyst NaCo(CO)4 + Pyridine (B92270) derivative Catalyst->PBLA PMLA Poly(β-L-malic acid) PBLA->PMLA Hydrogenolysis

Direct Carbonylative Polymerization Pathway.

Methodology:

  • Reaction Setup: Benzyl glycidate, a cost-effective and readily available epoxide substrate, is used as the starting material.[4]

  • Polymerization: The polymerization is carried out using a catalyst system such as NaCo(CO)4 and a pyridine derivative.[4] This reaction proceeds via a direct chain growth mechanism.[4]

  • Deprotection: Similar to the ROP method, the resulting poly(β-benzyl L-malate) is deprotected via hydrogenolysis to yield PMLA.

Biosynthesis of PMLA

Microbial fermentation is an alternative route that yields enantiomerically pure poly(β-L-malic acid).[1] Various microorganisms, such as fungi of the Aureobasidium spp., are capable of producing PMLA in significant quantities.[2]

Logical Relationship:

Biosynthesis_Logic cluster_fermentation Fermentation Process cluster_synthesis Intracellular Synthesis cluster_recovery Downstream Processing CarbonSource Carbon Source (e.g., Glucose) Culture Optimized Culture Conditions CarbonSource->Culture Microorganism Microorganism (e.g., Aureobasidium sp.) Microorganism->Culture Metabolism Metabolic Pathway Culture->Metabolism L_Malic_Acid L-Malic Acid Metabolism->L_Malic_Acid PMLA_Synthetase PMLA Synthetase PMLA_Polymer Poly(β-L-malic acid) PMLA_Synthetase->PMLA_Polymer L_Malic_Acid->PMLA_Polymer Polymerization Extraction Extraction PMLA_Polymer->Extraction Purification Purification Extraction->Purification

Logical Flow of PMLA Biosynthesis.

Methodology:

  • Fermentation: A suitable microorganism is cultured in a bioreactor with an optimized medium containing a carbon source.[1]

  • Synthesis: The microorganism intracellularly produces PMLA from L-malic acid through the action of PMLA synthetase.[1]

  • Extraction and Purification: The polymer is then extracted from the cells and purified to remove cellular debris and other impurities.

Conclusion

The synthesis of Poly(β-L-malic acid) can be achieved through various chemical and biological methods. Chemical routes, particularly ring-opening polymerization, offer excellent control over molecular weight and yield high-purity polymers. Newer methods like direct carbonylative polymerization provide more efficient pathways to the polymer precursor. Biosynthesis stands out as a sustainable method for producing stereochemically pure PMLA. The selection of the most efficacious synthesis method will be guided by the specific requirements of the intended drug delivery application, balancing factors such as desired molecular weight, polydispersity, purity, and scalability.

References

A Comparative Analysis of p-Aminobenzoic Acid and (4-Aminobenzoyl)-L-glutamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of p-aminobenzoic acid (PABA) and its derivative, (4-Aminobenzoyl)-L-glutamic acid. This document synthesizes available data on their physicochemical properties, biological functions, and potential applications, supported by detailed experimental protocols for their comparative evaluation.

While both p-aminobenzoic acid (PABA) and this compound are structurally related and involved in biological pathways, they exhibit distinct properties and play different roles. PABA is a well-characterized compound known for its function as a bacterial vitamin, a UV-filtering agent, and a versatile building block in medicinal chemistry.[1][2] In contrast, this compound is primarily recognized as a metabolite in folate metabolism and a precursor in the synthesis of critical therapeutic agents like methotrexate.[3][4][5] This guide aims to delineate these differences and provide the necessary tools for a direct, evidence-based comparison.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in research and drug development. The following table summarizes their key characteristics.

Propertyp-Aminobenzoic Acid (PABA)This compound
Molecular Formula C₇H₇NO₂C₁₂H₁₄N₂O₅
Molecular Weight 137.14 g/mol 266.25 g/mol [6]
Appearance White to slightly yellow crystalline solid[7]Off-white to beige powder[3]
Melting Point 187-189 °C[8]175 °C (decomposes)[3]
Water Solubility Slightly soluble (4.7 g/L at 20 °C)[7]Data not readily available
Chemical Structure A benzene (B151609) ring substituted with an amino and a carboxyl group[2]A dipeptide formed from the condensation of p-aminobenzoic acid and L-glutamic acid[6][9]

Biological Functions and Applications: A Comparative Overview

PABA and this compound, while chemically linked, have distinct and well-defined roles in biological systems and therapeutic applications.

Role in Folate Metabolism

PABA is an essential precursor for the synthesis of folic acid in many bacteria, plants, and fungi.[2][10] It is converted to dihydropteroate (B1496061), a key intermediate in the folate biosynthesis pathway.[11] This pathway is a major target for sulfonamide antibiotics, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.[10]

This compound, on the other hand, is a catabolite of folate.[3] It can be metabolized by certain bacteria that possess the enzyme p-aminobenzoyl-glutamate hydrolase.[3] It also serves as a crucial intermediate in the industrial synthesis of folic acid and the chemotherapeutic agent, methotrexate.[4][5]

cluster_0 Bacterial Folate Synthesis Chorismate Chorismate PABA PABA Chorismate->PABA 4-amino-4-deoxychorismate synthase & lyase Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase Folate Coenzymes Folate Coenzymes Tetrahydrofolate->Folate Coenzymes

Bacterial Folate Synthesis Pathway Highlighting the Role of PABA.
Ultraviolet (UV) Radiation Absorption

PABA is well-known for its ability to absorb UVB radiation, which led to its widespread use in sunscreens.[2][12] The para-positioning of its amino and carboxyl groups facilitates electron delocalization, enabling the absorption of UV energy and its dissipation as heat.[2]

Anti-inflammatory and Antioxidant Potential

Derivatives of PABA have demonstrated anti-inflammatory, antioxidant, and cytotoxic properties.[1][13][14] PABA itself has been noted to have mild anti-inflammatory activity.[15] Some studies have explored the antioxidant properties of PABA, showing its ability to scavenge free radicals.[16][17][18] The antioxidant activity of PABA derivatives can be influenced by their chemical structure.[19]

The anti-inflammatory and antioxidant properties of this compound have not been extensively studied. Given its structural similarity to PABA, it may possess similar activities, but this requires experimental verification.

Experimental Protocols for Comparative Analysis

To address the gap in direct comparative data, this section provides detailed protocols for key experiments that would allow for a thorough evaluation of p-aminobenzoic acid versus this compound.

cluster_0 Compound Preparation cluster_1 Comparative Assays PABA p-Aminobenzoic Acid (PABA) Stock_PABA Stock_PABA PABA->Stock_PABA Dissolve in appropriate solvent ABG This compound (ABG) Stock_ABG Stock_ABG ABG->Stock_ABG Dissolve in appropriate solvent UV_Vis UV-Vis Spectroscopy Stock_PABA->UV_Vis Antioxidant Antioxidant Assays (DPPH, ABTS) Stock_PABA->Antioxidant Anti_Inflammatory Anti-inflammatory Assays (Protein Denaturation) Stock_PABA->Anti_Inflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) Stock_PABA->Cytotoxicity Stock_ABG->UV_Vis Stock_ABG->Antioxidant Stock_ABG->Anti_Inflammatory Stock_ABG->Cytotoxicity Data_Analysis Data_Analysis UV_Vis->Data_Analysis Compare λmax and Molar Absorptivity Antioxidant->Data_Analysis Compare IC50 values Anti_Inflammatory->Data_Analysis Compare % Inhibition Cytotoxicity->Data_Analysis Compare IC50 values

Workflow for the Comparative Experimental Analysis of PABA and ABG.
UV-Vis Spectrophotometry for UV Absorption Analysis

This protocol outlines the procedure for comparing the UV absorption spectra of the two compounds.

  • Objective: To determine and compare the maximum absorption wavelength (λmax) and molar absorptivity of PABA and this compound.

  • Materials:

    • p-Aminobenzoic acid

    • This compound

    • Spectrophotometric grade solvent (e.g., ethanol (B145695) or methanol)

    • Quartz cuvettes

    • UV-Vis spectrophotometer

  • Procedure:

    • Solution Preparation: Prepare stock solutions of known concentrations for both compounds in the chosen solvent. Create a series of dilutions from the stock solutions.

    • Spectrophotometer Setup: Calibrate the spectrophotometer using the solvent as a blank.

    • Spectral Scan: Record the UV absorption spectrum for each dilution of both compounds over a relevant wavelength range (e.g., 200-400 nm).

    • Data Analysis: Identify the λmax for each compound. Using the absorbance at λmax for the different concentrations, plot a standard curve and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is for assessing and comparing the free radical scavenging capacity of the two compounds.[12]

  • Objective: To determine the concentration of each compound required to inhibit 50% of the DPPH radical (IC50).

  • Materials:

    • Test compounds (PABA and this compound)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol (B129727) or ethanol

    • Positive control (e.g., ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and the positive control.

    • Assay: In a 96-well plate, add a specific volume of each sample dilution. Add an equal volume of the DPPH working solution to each well.[11] Include a control (solvent + DPPH) and a blank (solvent only).

    • Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.[12]

    • Measurement: Measure the absorbance at 517 nm.[12]

    • Calculation: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the sample concentration to determine the IC50 value.[11]

In Vitro Anti-inflammatory Activity by Protein Denaturation Assay

This assay evaluates the ability of the compounds to inhibit protein denaturation, a hallmark of inflammation.[3][20]

  • Objective: To compare the ability of PABA and this compound to inhibit heat-induced protein denaturation.

  • Materials:

    • Test compounds

    • Bovine serum albumin (BSA) or egg albumin[7][20]

    • Phosphate-buffered saline (PBS), pH 6.4

    • Positive control (e.g., diclofenac (B195802) sodium)

    • Spectrophotometer

  • Procedure:

    • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 0.5% w/v BSA), and PBS.[7] A control group will contain the solvent instead of the test compound.

    • Incubation: Incubate the mixtures at 37°C for 20-30 minutes, followed by heating at a higher temperature (e.g., 57-70°C) for a set period (e.g., 15-30 minutes).[3][7]

    • Cooling and Measurement: After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm.[7]

    • Calculation: Calculate the percentage inhibition of protein denaturation.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[21]

  • Objective: To determine the cytotoxic effects of PABA and this compound on a selected cell line and calculate their respective IC50 values.

  • Materials:

    • Test compounds

    • Mammalian cell line (e.g., fibroblasts or a cancer cell line)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm).

    • Calculation: Calculate the percentage of cell viability relative to the control. Plot cell viability against compound concentration to determine the IC50 value.

Conclusion

p-Aminobenzoic acid and this compound are structurally related molecules with distinct and important roles in biochemistry and pharmacology. PABA is a key bacterial metabolite and a versatile chemical scaffold, while this compound is a crucial intermediate in both folate catabolism and the synthesis of essential medicines.[2][3][4][5] While a significant body of research exists for PABA, its glutamic acid conjugate is less characterized in terms of its standalone biological activities.

A direct comparative analysis of their performance in UV protection, antioxidant, anti-inflammatory, and cytotoxic applications is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a robust framework for researchers to conduct such a comparative analysis, which would provide valuable insights for drug discovery, dermatology, and nutritional science. Such studies would elucidate the structure-activity relationships and potentially uncover new applications for these fundamental biological molecules.

cluster_PABA Known Roles of PABA cluster_ABG Known Roles of this compound cluster_Comparative Areas for Comparative Analysis PABA p-Aminobenzoic Acid (PABA) ABG This compound PABA->ABG Condensation with PABA_Roles Bacterial Folate Precursor UVB Absorber Drug Building Block Comparative_Analysis UV Protection Efficacy Antioxidant Capacity Anti-inflammatory Effects Cytotoxicity PABA->Comparative_Analysis Potential for ABG_Roles Folate Catabolite Precursor for Methotrexate & Folic Acid Synthesis UV-Absorbing Tag ABG->Comparative_Analysis Potential for Glutamic_Acid L-Glutamic Acid Glutamic_Acid->ABG

Logical Relationship and Areas for Comparative Analysis.

References

A Researcher's Guide to Assessing the Purity of Commercial (4-Aminobenzoyl)-L-glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. (4-Aminobenzoyl)-L-glutamic acid is a key intermediate in the synthesis of folic acid and its derivatives, and is also utilized as a derivatization agent in analytical chemistry. This guide provides an objective comparison of the purity of commercially available this compound, supported by representative experimental data and detailed analytical protocols.

Introduction to Purity Concerns

Commercial preparations of this compound can contain various impurities that may compromise downstream applications. The most common impurities arise from the synthetic route, typically involving the reaction of p-nitrobenzoic acid with L-glutamic acid, followed by reduction of the nitro group.[1] Consequently, unreacted starting materials such as p-aminobenzoic acid and L-glutamic acid , as well as byproducts from side reactions, are potential contaminants. The presence of these impurities can interfere with subsequent reactions, leading to lower yields and the formation of undesired side products. In analytical applications, impurities can co-elute with derivatized analytes, causing inaccurate quantification.

Comparative Analysis of Commercial Products

Table 1: Comparison of Purity Specifications for Commercial this compound

Supplier CategoryStated Purity (by HPLC/TLC)Typical Impurity Profile (Representative Data)
Premium Grade >99.5%p-Aminobenzoic Acid: <0.1% L-Glutamic Acid: <0.1% Other Impurities: <0.3%
Standard Grade ≥98%p-Aminobenzoic Acid: ≤0.5% L-Glutamic Acid: ≤0.5% Other Impurities: ≤1.0%
Bulk/Custom Synthesis >97%p-Aminobenzoic Acid: <1.0% L-Glutamic Acid: <1.0% Other Impurities: <1.5%

Note: The data in this table is representative and synthesized based on common product specifications. Actual purity may vary between lots and suppliers. Independent verification is strongly recommended.

Experimental Protocols for Purity Assessment

To ensure the quality of this compound for research and development, a robust analytical workflow is essential. The following are detailed protocols for the most common and effective methods for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for quantifying the purity of this compound and identifying its common impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer is typically effective. For example, a solution of 50mM potassium dihydrogen phosphate adjusted to a pH of 3.5 with phosphoric acid (Solvent A) and methanol (Solvent B).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 80% B

    • 20-25 min: Hold at 80% B

    • 25-30 min: Return to 10% B and re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 10 mg) in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Impurity Identification: The retention times of potential impurities can be confirmed by injecting standards of p-aminobenzoic acid and L-glutamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities with distinct chemical shifts.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Analysis: The aromatic protons of this compound typically appear as two doublets in the range of 6.6-7.8 ppm. The glutamic acid backbone protons will have characteristic shifts. Impurities such as p-aminobenzoic acid will show a simpler aromatic splitting pattern.

  • ¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The presence of additional signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides highly sensitive detection and mass confirmation of the parent compound and any impurities.

Protocol:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • LC Conditions: The HPLC conditions described above can be adapted for LC-MS.

  • Mass Analysis: The expected exact mass of this compound (C₁₂H₁₄N₂O₅) is 266.0903 g/mol .[2] Impurities will have different m/z values (e.g., p-aminobenzoic acid: 137.0477 g/mol ; L-glutamic acid: 147.0532 g/mol ).

Visualizing the Workflow and Impurity Relationships

To further clarify the process of purity assessment and the relationship between the main compound and its potential impurities, the following diagrams are provided.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Outcome start Commercial This compound dissolve Dissolve in Appropriate Solvent start->dissolve hplc HPLC-UV dissolve->hplc Purity & Impurity Quantification nmr NMR Spectroscopy dissolve->nmr Structural Confirmation ms LC-MS dissolve->ms Mass Verification analysis Compare against Reference Standards hplc->analysis nmr->analysis ms->analysis result Purity Assessment Report analysis->result

Workflow for Purity Assessment of this compound.

Impurity_Relationships cluster_impurities Potential Impurities main This compound paba p-Aminobenzoic Acid (Starting Material) main->paba Hydrolysis Product / Unreacted glu L-Glutamic Acid (Starting Material) main->glu Hydrolysis Product / Unreacted side_products Synthesis Byproducts main->side_products Co-exists with

Relationship of this compound to Common Impurities.

Comparison with Alternatives

This compound is frequently used as a UV-absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical methods such as capillary zone electrophoresis (CZE).[3] However, other derivatizing agents are also available.

Table 2: Comparison of this compound with Alternative Derivatization Agents for Oligosaccharide Analysis

Derivatization AgentDetection MethodAdvantagesDisadvantages
This compound (ABG) UVStrong UV absorbance, charged tag improves electrophoretic separation.[3]Derivatization reaction required.
2-Aminobenzoic Acid (2-AA) FluorescenceHigh sensitivity, well-established method.Can be less stable than other tags.
1-phenyl-3-methyl-5-pyrazolone (PMP) UVStable derivative, good for quantitative analysis.Derivatization can be time-consuming.
Phenylhydrazine (B124118) UV, MSSimple derivatization, enhances MS and UV detection.[4]Can produce multiple derivative products.

The choice of derivatization agent will depend on the specific requirements of the analysis, including sensitivity, throughput, and the available detection methods.

Conclusion

The purity of this compound is a critical factor for its successful application in both synthesis and analysis. While commercial suppliers provide products of varying purity grades, independent verification using robust analytical methods such as HPLC, NMR, and MS is highly recommended. By following the detailed protocols and considering the potential impurities outlined in this guide, researchers can ensure the quality of their reagents and the integrity of their scientific work.

References

A Comparative Guide to Inter-Laboratory Validation of (4-Aminobenzoyl)-L-glutamic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (4-Aminobenzoyl)-L-glutamic acid is critical for a variety of applications, from pharmacokinetic studies to quality control in manufacturing. Ensuring the reliability and reproducibility of an analytical method across different laboratories is the cornerstone of robust scientific data. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a robust and cost-effective technique that is widely available in analytical laboratories. It relies on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase, followed by the detection of the analyte based on its absorption of ultraviolet light. For this compound, the presence of the aminobenzoyl chromophore allows for sensitive UV detection.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[5][6][7] This technique is particularly advantageous for analyzing complex biological matrices, as it can differentiate the analyte from co-eluting impurities and matrix components based on its unique mass-to-charge ratio.

Inter-Laboratory Validation Performance

The following table summarizes hypothetical but realistic performance data for HPLC-UV and LC-MS/MS methods for the analysis of this compound, as would be expected from an inter-laboratory validation study.

Performance Parameter HPLC-UV LC-MS/MS ICH Guideline Reference
Linearity (R²) > 0.998> 0.999ICH Q2(R2)[1][2]
Range 0.1 - 100 µg/mL0.001 - 10 µg/mLICH Q2(R2)[4]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%ICH Q2(R2)[3]
Precision (RSD) ICH Q2(R2)[3][8]
- Repeatability (Intra-assay)< 2.0%< 1.5%
- Intermediate Precision< 3.0%< 2.5%
- Reproducibility (Inter-laboratory)< 5.0%< 4.0%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mLICH Q2(R2)[1][8]
Limit of Quantitation (LOQ) ~50-150 ng/mL~0.5-5 ng/mLICH Q2(R2)[1][8]
Selectivity ModerateHighICH Q2(R2)[3]

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a 50:50 mixture of methanol (B129727) and water. Calibration standards are prepared by serial dilution in the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample is accurately weighed or measured, dissolved in the appropriate solvent, and diluted to fall within the calibration range. The final solution is filtered through a 0.45 µm syringe filter before injection.

LC-MS/MS Method Protocol
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column suitable for LC-MS (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The precursor ion and a characteristic product ion for this compound would be monitored.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range appropriate for the high sensitivity of the LC-MS/MS system. For biological samples, a protein precipitation or solid-phase extraction step would be required.

Visualizing the Validation and Analytical Process

To further clarify the relationships and workflows involved in the inter-laboratory validation and analysis of this compound, the following diagrams are provided.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting start Define Analytical Method and SOP protocol Develop Validation Protocol start->protocol labs Select Participating Laboratories protocol->labs distribution Distribute Standardized Samples and Reagents labs->distribution analysis Laboratories Perform Analysis distribution->analysis data_collection Collect Raw Data analysis->data_collection statistical_analysis Statistical Analysis (Repeatability, Reproducibility) data_collection->statistical_analysis performance_assessment Assess Method Performance statistical_analysis->performance_assessment final_report Generate Final Validation Report performance_assessment->final_report

Inter-laboratory validation workflow.

HPLC_UV_Workflow sample_prep Sample Preparation (Dissolution, Dilution, Filtration) injection Autosampler Injection sample_prep->injection hplc_system HPLC System column C18 Reverse-Phase Column (Separation) hplc_system->column injection->hplc_system uv_detector UV Detector (265 nm) column->uv_detector data_acquisition Data Acquisition System (Chromatogram) uv_detector->data_acquisition quantification Quantification (Peak Area vs. Calibration Curve) data_acquisition->quantification

HPLC-UV analytical workflow.

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS hplc_principle Principle: UV Absorbance hplc_pros Pros: - Cost-effective - Robust - Widely available hplc_cons Cons: - Lower sensitivity - Prone to interference lcms_principle Principle: Mass-to-Charge Ratio lcms_pros Pros: - High sensitivity - High selectivity - Ideal for complex matrices lcms_cons Cons: - Higher cost - More complex instrumentation comparison Comparison of Analytical Methods comparison->hplc_principle comparison->lcms_principle

Comparison of HPLC-UV and LC-MS/MS.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound. The choice of method will ultimately depend on the specific application. For routine quality control of bulk material or formulated products where concentrations are relatively high and the matrix is simple, HPLC-UV offers a reliable and economical solution. However, for bioanalytical applications, such as pharmacokinetic or metabolism studies in complex biological matrices where high sensitivity and selectivity are paramount, LC-MS/MS is the superior method. A thorough inter-laboratory validation, following established guidelines, is essential to ensure the generation of consistent and reliable data, regardless of the chosen technique.

References

Spectroscopic Analysis for the Structural Confirmation of (4-Aminobenzoyl)-L-glutamic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of (4-Aminobenzoyl)-L-glutamic acid, a key molecule in various biochemical pathways and a common impurity in folic acid synthesis. The structural confirmation is established through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To offer a comprehensive understanding, the spectroscopic data of this compound is compared with structurally related alternatives: N-Benzoyl-L-glutamic acid, 4-aminobenzoic acid, and L-glutamic acid.

Comparative Spectroscopic Data

The structural elucidation of this compound is achieved by interpreting its unique spectral fingerprint and comparing it with related molecules. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses.

¹H NMR Spectral Data Comparison

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the hydrogen atoms.

CompoundProton AssignmentChemical Shift (δ) ppm
This compound Aromatic (C₆H₄)~7.65, ~6.57
α-CH (Glutamic acid)~4.50
γ-CH₂ (Glutamic acid)~2.30
β-CH₂ (Glutamic acid)~2.00
NH₂ (Amine)~5.90
NH (Amide)~8.30
COOH (Carboxylic acid)~12.5, ~12.0
N-Benzoyl-L-glutamic acidAromatic (C₆H₅)~7.90, ~7.50
α-CH (Glutamic acid)~4.60
γ-CH₂ (Glutamic acid)~2.40
β-CH₂ (Glutamic acid)~2.10
NH (Amide)~8.60
COOH (Carboxylic acid)~12.7, ~12.2
4-Aminobenzoic acidAromatic (C₆H₄)7.65, 6.57[1]
NH₂ (Amine)5.89[1]
COOH (Carboxylic acid)12.0[1]
L-Glutamic acidα-CH3.75[2]
γ-CH₂2.47[2]
β-CH₂2.10[2]
NH₂4.70[2]

Note: The chemical shifts for this compound and N-Benzoyl-L-glutamic acid are approximate values based on typical ranges and available data. The exact values can vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound C=O (Amide)~167
C=O (Carboxylic acid)~174, ~177
Aromatic C-NH₂~152
Aromatic C-CO~128
Aromatic CH~129, ~113
α-CH (Glutamic acid)~53
γ-CH₂ (Glutamic acid)~31
β-CH₂ (Glutamic acid)~28
N-Benzoyl-L-glutamic acidC=O (Amide)~167
C=O (Carboxylic acid)~174, ~177
Aromatic C-CO~134
Aromatic CH~132, ~128, ~127
α-CH (Glutamic acid)~53
γ-CH₂ (Glutamic acid)~31
β-CH₂ (Glutamic acid)~28
4-Aminobenzoic acidC=O (Carboxylic acid)167.9
Aromatic C-NH₂153.5
Aromatic C-CO117.3
Aromatic CH131.7, 113.0
L-Glutamic acidC=O (α-Carboxylic acid)177.36
C=O (γ-Carboxylic acid)184.09
α-CH57.36
γ-CH₂36.20
β-CH₂29.73

Note: The chemical shifts for this compound and N-Benzoyl-L-glutamic acid are approximate values. The exact values can vary depending on the solvent and other experimental conditions.

FT-IR Spectral Data Comparison

FT-IR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation.

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound O-H (Carboxylic acid)3300-2500 (broad)
N-H (Amine, Amide)3400-3200
C=O (Carboxylic acid, Amide)1750-1630
C=C (Aromatic)1600-1450
N-Benzoyl-L-glutamic acidO-H (Carboxylic acid)3300-2500 (broad)
N-H (Amide)~3300
C=O (Carboxylic acid, Amide)1730-1630
C=C (Aromatic)1600-1450
4-Aminobenzoic acidN-H (Amine)3400-3300
O-H (Carboxylic acid)3300-2500 (broad)
C=O (Carboxylic acid)~1680
C=C (Aromatic)1600-1475
L-Glutamic acidN-H (Amine)3101[3]
O-H (Carboxylic acid)3389[3]
C=O (Carboxylic acid)1702[3]
Mass Spectrometry Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C₁₂H₁₄N₂O₅266.25[4][M+H]⁺: 267, [M-H]⁻: 265, Other fragments: 120, 138[4]
N-Benzoyl-L-glutamic acidC₁₂H₁₃NO₅251.23[5][M+H]⁺: 252, [M-H]⁻: 250
4-Aminobenzoic acidC₇H₇NO₂137.14[M+H]⁺: 138, [M-H]⁻: 136
L-Glutamic acidC₅H₉NO₄147.13[6][M+H]⁺: 148, [M-H]⁻: 146[7]

Experimental Protocols

Standard protocols for the spectroscopic analysis of small molecules like this compound are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its non-interference with the signals of interest.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected range of proton chemical shifts.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile (B52724), water, or a mixture) to a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ESI source (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This can be coupled to a liquid chromatography (LC) system for separation prior to analysis (LC-MS).

  • Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range in either positive or negative ion mode. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected and fragmented to produce a characteristic fragmentation pattern.

  • Data Processing: The acquired mass spectra are analyzed to determine the m/z values of the molecular ion and any fragment ions.

Visualization of Analytical Workflow and Molecular Structure

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the spectroscopic analysis and the key structural features of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Solid Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation Molecular_Structure_and_Spectroscopy cluster_structure Molecular Structure of this compound cluster_spectroscopic_features Key Spectroscopic Features mol C₁₂H₁₄N₂O₅ NMR_signals Distinct ¹H and ¹³C NMR signals for aromatic and glutamic acid moieties mol->NMR_signals correlates with IR_bands Characteristic IR absorptions for -NH₂, -COOH, and amide groups mol->IR_bands correlates with MS_peaks Molecular ion peak at m/z 267 [M+H]⁺ and specific fragmentation mol->MS_peaks correlates with img

References

comparative study of enzymatic hydrolysis of different p-aminobenzoylpolyglutamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic hydrolysis of p-aminobenzoylpolyglutamates (PABAPG), crucial substrates in various biological and pharmaceutical contexts. Understanding the kinetics and specificity of enzymes that metabolize these compounds is vital for advancements in folate metabolism research and the development of targeted drug delivery systems. This document summarizes key quantitative data, details experimental protocols, and visualizes the hydrolytic process to aid in experimental design and data interpretation.

Comparative Performance of Hydrolyzing Enzymes

The enzymatic cleavage of the gamma-glutamyl linkages in p-aminobenzoylpolyglutamates is primarily carried out by a class of enzymes known as carboxypeptidases or hydrolases. The efficiency and substrate preference of these enzymes vary depending on their source and structure. Below is a summary of the kinetic parameters for several key enzymes acting on p-aminobenzoylglutamate and related compounds.

EnzymeSourceSubstrateK_m_ (µM)V_max_Optimal pHNotes
p-Aminobenzoylglutamate Hydrolase (PGH)Arabidopsis thalianap-Aminobenzoylglutamate (pABAGlu)370Not Reported~7.5Activity is stimulated by Mn²⁺ and strongly inhibited by 8-hydroxyquinoline-5-sulfonic acid, suggesting it is a metalloenzyme.[1]
Carboxypeptidase GPseudomonas sp.p-Aminobenzoylglutamate (pABAGlu)Not specifiedNot specifiedNot specifiedA well-characterized di-zinc enzyme known to cleave the pABA-glutamate bond.[1]
Gamma-glutamyl Transpeptidase (GGT1)HumanReduced Glutathione (B108866) (GSH)10.60 ± 0.07Not ReportedPhysiological pHAlso acts on oxidized glutathione (GSSG) with a K_m_ of 8.80 ± 0.05 µM and leukotriene C₄ with a K_m_ of 10.8 ± 0.1 µM.[2]
Gamma-glutamyl Transpeptidase (GGT5)HumanReduced Glutathione (GSH)11Not ReportedPhysiological pHShows different specificity for oxidized glutathione (K_m_ = 43 µM) compared to GGT1.[2]

Note: Direct comparison of V_max_ values is challenging due to variations in enzyme purity and assay conditions across different studies. The K_m_ value, representing the substrate concentration at half-maximal velocity, is a more reliable indicator of substrate affinity. A lower K_m_ indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of common protocols used to assess the enzymatic hydrolysis of p-aminobenzoylpolyglutamates.

Spectrophotometric Assay for p-Aminobenzoylglutamate Hydrolase (PGH) Activity

This method is based on measuring the increase in absorbance resulting from the production of p-aminobenzoate (PABA), a product of the hydrolysis reaction.

  • Reaction Mixture:

    • 50 mM Tris buffer (pH 8.5)

    • 10 mM β-mercaptoethanol

    • 5 mM MnCl₂

    • Varying concentrations of p-aminobenzoylglutamate (pABAGlu) substrate.

  • Procedure:

    • Prepare the reaction mixture in a total volume of 5 ml.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the mixture at 37°C.

    • At timed intervals (e.g., 1, 2, 3, 4, and 5 minutes), withdraw 0.5 ml aliquots and quench the reaction by adding 0.5 ml of 1.0 M sodium citrate (B86180) (pH 5.5).

    • Extract the product, PABA, into 2 ml of ethyl acetate (B1210297).

    • Measure the absorbance of the ethyl acetate layer at the appropriate wavelength for PABA.

    • Calculate the initial velocity of the reaction from the rate of PABA formation.

Radiometric Assay for p-Aminobenzoylglutamate Hydrolase (PGH) Activity

This highly sensitive assay utilizes a radiolabeled substrate to quantify enzyme activity.

  • Reaction Mixture:

    • 50 mM Tris buffer (pH 8.5)

    • 10 mM β-mercaptoethanol

    • 5 mM MnCl₂

    • Tritiated p-aminobenzoylglutamate ([³H]pABAGlu).

  • Procedure:

    • Assemble the reaction mixture in a final volume of 100 µl.

    • Start the reaction by adding the enzyme.

    • Incubate for a defined period.

    • Stop the reaction by adding 1.0 ml of 100 mM sodium citrate (pH 5.5).

    • Quantify the amount of radioactive PABA produced using appropriate scintillation counting techniques.

Glutamate (B1630785) Release Assay for Gamma-Glutamyl Transpeptidase (GGT) Activity

This assay measures the release of glutamate from the hydrolysis of gamma-glutamyl compounds.

  • Reaction Mixture:

    • Buffer at physiological pH.

    • Gamma-glutamyl substrate (e.g., GSH, GSSG, LTC₄).

  • Procedure:

    • Initiate the reaction by adding the GGT enzyme.

    • Incubate under controlled conditions.

    • At specific time points, terminate the reaction.

    • Quantify the released glutamate using a sensitive method, such as HPLC or a coupled enzymatic assay.

Visualizing the Hydrolytic Pathway

To better understand the process, the following diagrams illustrate the key relationships and workflows in the enzymatic hydrolysis of p-aminobenzoylpolyglutamates.

Enzymatic_Hydrolysis_Workflow cluster_setup Experimental Setup cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme (e.g., PGH, GGT) Incubation Incubation (Time, Temperature) Enzyme->Incubation Substrate Substrate (p-Aminobenzoylpolyglutamate) Substrate->Incubation Buffer Buffer System (pH, cofactors) Buffer->Incubation Quenching Reaction Quenching Incubation->Quenching Detection Product Detection (Spectrophotometry, HPLC, etc.) Quenching->Detection Kinetics Kinetic Analysis (Km, Vmax) Detection->Kinetics

Caption: Workflow for a typical enzymatic hydrolysis experiment.

Hydrolysis_Signaling_Pathway PABAPGn p-Aminobenzoylpolyglutamate (PABAPG_n) Enzyme Carboxypeptidase/ Hydrolase PABAPGn->Enzyme PABAPGn_1 p-Aminobenzoylpolyglutamate (PABAPG_n-1) Glu Glutamate Enzyme->PABAPGn_1 Hydrolysis Enzyme->Glu Release

Caption: General signaling pathway of PABAPG hydrolysis.

References

A Head-to-Head Battle of Derivatization Agents: (4-Aminobenzoyl)-L-glutamic acid Analogs vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and reliable quantification of amine- and phenol-containing compounds is a critical analytical challenge. Derivatization, a process that modifies an analyte to enhance its detection, is a cornerstone of these analyses. This guide provides an objective, data-driven comparison of two distinct derivatization strategies: the use of (4-Aminobenzoyl)-L-glutamic acid (ABG) analogs, represented by 4-aminobenzoyl chloride and its parent compound benzoyl chloride, versus the well-established fluorescent reagent, dansyl chloride.

While direct comparative performance data for this compound as a derivatization agent for a broad range of small molecules is limited in peer-reviewed literature, its structural analog, 4-aminobenzoyl chloride, and the closely related benzoyl chloride, serve as effective proxies for evaluating the performance of this class of reagents. This guide leverages available data for these analogs to provide a comprehensive comparison with dansyl chloride, a widely used reagent for enhancing the detection of primary and secondary amines, as well as phenolic compounds.

At a Glance: Key Performance Characteristics

The selection of an appropriate derivatization reagent hinges on several key performance indicators, including reaction conditions, derivative stability, and achievable sensitivity. Below is a summary of the comparative performance of benzoyl chloride (as a proxy for 4-aminobenzoyl derivatives) and dansyl chloride.

FeatureBenzoyl Chloride (as proxy for 4-Aminobenzoyl chloride)Dansyl Chloride
Primary Detection Method UV-Visible Spectroscopy, Mass SpectrometryFluorescence, UV-Visible Spectroscopy, Mass Spectrometry
Derivative Formed N-BenzoylamideN-Dansylsulfonamide
Reactivity Reacts with primary and secondary amines and phenols.Reacts with primary and secondary amines, and phenolic hydroxyl groups.[1]
Reaction Time Fast (< 1 minute at room temperature).[2]Slower (can require elevated temperatures, typically 15 minutes to 2 hours).[3]
Derivative Stability Benzoyl derivatives are generally stable.[4]Forms highly stable sulfonamide adducts.[3]
Detection Sensitivity Generally lower sensitivity compared to fluorescent tags.High sensitivity, especially with fluorescence detection (pmol level).[2]
Key Advantages Rapid reaction, inexpensive, reacts with a broad range of functional groups.[2]High sensitivity, well-established methods, stable derivatives.[3][5]
Key Disadvantages Derivatives may have lower sensitivity compared to fluorescent tags.[2]Can be sensitive to reaction conditions, derivatization can be slower.[2]

Quantitative Data Summary

The following tables provide a summary of quantitative data for analytical methods using benzoyl chloride and dansyl chloride for the determination of various analytes.

Table 1: Method Validation Data for Benzoyl Chloride Derivatization of Biogenic Amines (HPLC-UV)[2]
AnalyteLinearity Range (mg/L)Correlation Coefficient (r²)LOD (mg/L)
Putrescine0.5 - 200.99980.15
Cadaverine0.5 - 200.99970.12
Spermidine1.0 - 400.99950.30
Histamine1.0 - 400.99960.25
Tyramine0.5 - 200.99990.10
Table 2: Performance Data for Dansyl Chloride Derivatization
Analyte(s)MethodLODLOQLinearity RangeReference
Amino AcidsMECC0.002 - 0.12 mM--
Biogenic AminesCZE-UV7 - 50 µg/L--
Amphetamine-type stimulants, Morphine, Codeine, 6-AMLC-MS/MS0.03 - 0.08 ng/mg0.05 - 0.1 ng/mgLOQ to 5000 pg/mg[6]
Glyphosate, AMPA, GlufosinateLC-MS/MS-10 - 25 µg/kg-[7]

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for both 4-aminobenzoyl chloride and dansyl chloride.

Derivatization with 4-Aminobenzoyl Chloride

This protocol is based on established methods for the derivatization of amines for HPLC-UV analysis.[1]

Materials and Reagents:

  • Amine standards

  • 4-Aminobenzoyl chloride solution (10 mg/mL in acetonitrile (B52724), prepared fresh)

  • 2 M Sodium hydroxide (B78521) (NaOH) solution

  • 2 M Hydrochloric acid (HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • To 100 µL of the sample or standard solution, add 200 µL of 2 M NaOH solution.

  • Add 200 µL of the 4-Aminobenzoyl chloride solution.

  • Vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes.

  • Neutralize the reaction mixture by adding 100 µL of 2 M HCl.

  • Centrifuge the mixture to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample/Standard Solution (100 µL) NaOH Add 2 M NaOH (200 µL) Sample->NaOH Deriv_reagent Add 4-Aminobenzoyl Chloride (200 µL) NaOH->Deriv_reagent Vortex1 Vortex (1 min) Deriv_reagent->Vortex1 React React at RT (20 min) Vortex1->React Neutralize Add 2 M HCl (100 µL) React->Neutralize Centrifuge Centrifuge Neutralize->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer HPLC HPLC-UV Analysis Transfer->HPLC

Workflow for amine derivatization with 4-aminobenzoyl chloride.
Derivatization with Dansyl Chloride

This protocol is a general procedure for the derivatization of amines and phenols.[2][8]

Materials and Reagents:

  • Analyte standards or sample extract

  • Dansyl chloride solution (e.g., 1.5 - 20 mg/mL in acetonitrile or acetone)

  • Sodium carbonate/bicarbonate buffer (e.g., 100-250 mM, pH 9-10)

  • Quenching solution (e.g., 250 mM NaOH or 25% aqueous formic acid)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Mix the sample or standard with the sodium carbonate/bicarbonate buffer.

  • Add the dansyl chloride solution and vortex.

  • Incubate the mixture (e.g., 60°C for 30-60 minutes) in the dark.

  • Quench the reaction by adding the quenching solution.

  • Centrifuge the sample to remove any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS or HPLC analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Reaction Quenching & Cleanup cluster_analysis Analysis Sample Sample/Standard Buffer Add Carbonate/Bicarbonate Buffer Sample->Buffer Deriv_reagent Add Dansyl Chloride Solution Buffer->Deriv_reagent Vortex1 Vortex Deriv_reagent->Vortex1 Incubate Incubate (e.g., 60°C, 30-60 min) Vortex1->Incubate Quench Add Quenching Solution Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC LC-MS or HPLC Analysis Transfer->LC

General workflow for dansyl chloride derivatization.

Concluding Remarks

The choice between this compound analogs and dansyl chloride is contingent on the specific requirements of the analytical method.

4-Aminobenzoyl chloride (and by extension, benzoyl chloride) offers the advantage of extremely rapid reaction times at room temperature, making it suitable for high-throughput applications.[2] The resulting derivatives are stable and amenable to both HPLC-UV and LC-MS detection. However, the sensitivity achieved with UV detection may be lower than that of fluorescent methods.[2] A unique feature of 4-aminobenzoyl chloride is the introduction of a primary aromatic amine, which can be further derivatized to attach a fluorophore, potentially enhancing sensitivity.[1]

Dansyl chloride is a well-established and versatile reagent that provides excellent sensitivity, particularly when coupled with fluorescence detection.[5] The N-dansylsulfonamide derivatives are highly stable, contributing to the robustness of analytical methods.[3] While the derivatization reaction may be slower and require heating, the significant enhancement in sensitivity often justifies the additional time. The availability of deuterated dansyl chloride also enables stable isotope dilution assays for precise and accurate quantification in complex biological matrices.[1]

Ultimately, for applications demanding the highest sensitivity, dansyl chloride remains a superior choice. For rapid screening and when fluorescence detection is not a primary requirement, the speed and simplicity of 4-aminobenzoyl chloride derivatization present a compelling alternative. Method development and validation are essential to determine the optimal derivatization strategy for any given analyte and matrix.

References

A Comparative Guide to the Determination of Impurities in N-(4-aminobenzoyl)-L-glutamic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of N-(4-aminobenzoyl)-L-glutamic acid is critical, as it is a key intermediate in the synthesis of folic acid and can be present as an impurity in folic acid drug products.[1][2][3] This guide provides an objective comparison of analytical methodologies for the determination of impurities in N-(4-aminobenzoyl)-L-glutamic acid preparations, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust method for the quantification of N-(4-aminobenzoyl)-L-glutamic acid and its related impurities, primarily due to its sensitivity, specificity, and ability to separate complex mixtures.[1][4][5][6] Other methods like Thin-Layer Chromatography (TLC) combined with densitometry have also been reported for its determination in folic acid preparations.[7] For definitive identification of impurities, Mass Spectrometry (MS) is an indispensable tool.[8]

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantification, identification, or routine quality control.

Quantitative Data Summary

The following table summarizes the performance of a reported HPLC method for the quantification of N-(4-aminobenzoyl)-L-glutamic acid and a common related impurity, p-aminobenzoic acid.[1]

ParameterN-(4-aminobenzoyl)-L-glutamic acidp-Aminobenzoic Acid
Limit of Detection (LOD) 20 ng/mL23 ng/mL
Limit of Quantitation (LOQ) 70 ng/mL81 ng/mL
Linearity Range 0.8 µg/mL to 3.2 µg/mL0.2 µg/mL to 1.0 µg/mL
Correlation Coefficient (R²) 0.99990.9995

Experimental Protocols

HPLC Method for Quantification of Impurities

This method is adapted from a study on the determination of impurities in pharmaceutical preparations containing folic acid.[1]

a. Sample Preparation (for Folic Acid Tablets):

  • Weigh and place an amount of tablet mass equivalent to 2.5 mg of folic acid into a 25 mL calibrated flask.

  • Add 0.25 mL of 12% ammonium (B1175870) hydroxide (B78521) and 15 mL of the mobile phase.

  • Sonicate the mixture for 10 minutes.

  • Shake the mixture for 15 minutes.

  • Dilute to volume with the mobile phase and mix.

  • Filter the solution through a 0.45 µm membrane filter before injection.

b. Standard Solution Preparation:

  • Prepare stock solutions of N-(4-aminobenzoyl)-L-glutamic acid and p-aminobenzoic acid.

  • Prepare a mixed standard solution containing 2 µg/mL of N-(4-aminobenzoyl)-L-glutamic acid and 0.5 µg/mL of p-aminobenzoic acid in the mobile phase.

c. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: A mixture of a buffer solution (e.g., H₃PO₄-KH₂PO₄) and methanol. A patent suggests a volume ratio of 80/20 with a buffer pH of 3.7.[5]

  • Flow Rate: 0.2-0.5 mL/min (a rate of 0.3 mL/min is suggested as optimal).[5]

  • Detection: UV spectrophotometry at 269 nm[1][6] or 254 nm.[5]

  • Injection Volume: Not specified in the source, typically 10-20 µL.

Thin-Layer Chromatography (TLC) with Densitometry

This method provides a simpler, alternative approach for quantification.[7]

a. Sample and Standard Preparation:

  • Prepare solutions of the sample and reference standards in a suitable solvent.

b. Chromatographic Conditions:

  • Stationary Phase: TLC plates (specific adsorbent not detailed in the abstract).

  • Mobile Phase: A suitable solvent system that achieves separation of N-(4-aminobenzoyl)-L-glutamic acid from other components.

  • Detection: Densitometric scanning of the plates after development.

Analytical Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the determination of impurities in N-(4-aminobenzoyl)-L-glutamic acid preparations.

Analytical Workflow for Impurity Determination cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation cluster_identification Impurity Identification (if required) Sample Weighing of Preparation Dissolution Dissolution & Dilution Sample->Dissolution Standard Preparation of Reference Standards Standard->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation (e.g., C18 column) Filtration->HPLC Detection UV Detection HPLC->Detection LC_MS LC-MS/MS Analysis HPLC->LC_MS Integration Peak Integration Detection->Integration Quantification Quantification vs. Standards Integration->Quantification Reporting Reporting of Impurity Levels Quantification->Reporting Spectral_Analysis Mass Spectral Interpretation LC_MS->Spectral_Analysis Identification Structural Elucidation Spectral_Analysis->Identification

Caption: Workflow for Impurity Analysis.

Regulatory Context

The control of impurities in drug substances is a critical aspect of pharmaceutical development and is governed by international guidelines. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[9][10] Similarly, the United States Pharmacopeia (USP) General Chapter <1086> addresses impurities in drug substances and drug products.[11] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. For N-(4-aminobenzoyl)-L-glutamic acid, when it is an impurity in a drug substance like folic acid, its levels would be controlled according to these principles. The Polish Pharmacopoeia VI, for instance, sets limits for p-aminobenzoic acid (0.5%) and N-(4-aminobenzoyl)-L-glutamic acid (2%) as impurities in folic acid.[1]

References

Safety Operating Guide

Proper Disposal of (4-Aminobenzoyl)-L-glutamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like (4-Aminobenzoyl)-L-glutamic acid are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

This compound , a derivative of glutamic acid, requires careful management due to its potential hazards.[1][2] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] Adherence to the following procedures will ensure safe disposal and compliance with regulations.

Hazard and Safety Information

A summary of the key safety information for this compound is presented in the table below.

Hazard ClassificationPrecautionary Statements
Acute toxicity, oral (Category 4)H302: Harmful if swallowed.[3]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation.[3]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation.[3]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration.[4] However, all disposal activities must be in strict accordance with federal, state, and local environmental regulations.[5][6]

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Splash goggles or chemical safety goggles.[5][7]

  • Gloves.[5]

  • A full suit or lab coat.[5]

  • A dust respirator to avoid inhalation of the powder.[5]

2. Handling Unused or Waste Material:

  • Solid Waste: Carefully collect any unused or waste powder into a suitable, labeled, and closed container for disposal.[4] Avoid creating dust during this process.[7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, weighing boats, or contaminated PPE, should also be placed in a sealed container for disposal.

3. Preparing for Disposal:

  • One recommended method is to dissolve or mix the material with a combustible solvent.[4] This should be done in a well-ventilated area, preferably within a fume hood.

  • The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) office to ensure compatibility and safety.

4. Final Disposal:

  • The container with the chemical waste (either the solid powder or the solution in a combustible solvent) must be sent to a licensed chemical incinerator equipped with an afterburner and scrubber.[4]

  • Crucially, do not dispose of this compound down the drain or in regular trash. [4][6] The product should not be allowed to enter the environment, drains, waterways, or the soil.[6]

Emergency Spill Procedures

In the event of a spill, follow these procedures:

  • Small Spills: Use appropriate tools to carefully sweep or scoop the spilled solid material into a designated waste disposal container.[5]

  • Large Spills: Use a shovel to collect the spilled material into a convenient and secure waste disposal container.[5]

  • Liquid Spills: If the substance is in solution, absorb it with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]

  • Decontamination: After the bulk of the spill has been cleaned up, decontaminate the affected surfaces and any equipment used by scrubbing with alcohol.[3]

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Proper Disposal Workflow for this compound cluster_0 Preparation cluster_1 Containment cluster_2 Treatment & Disposal A Identify Waste This compound (Solid or Solution) B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Collect Waste into a Labeled, Sealed Container B->C D Small Spill Cleanup: Sweep into container B->D E Large Spill Cleanup: Shovel into container B->E F Liquid Spill Cleanup: Absorb with inert material B->F G Consult Institutional EHS for Specific Guidelines C->G H Option: Dissolve in a Combustible Solvent G->H K Prohibited: Do NOT Dispose in Drain or Trash G->K I Transport to a Licensed Chemical Incinerator H->I J Final Disposal via Incineration I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminobenzoyl)-L-glutamic acid
Reactant of Route 2
Reactant of Route 2
(4-Aminobenzoyl)-L-glutamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.